molecular formula C25H40N7O19P3S B14460103 (S)-methylmalonyl-CoA CAS No. 73173-91-8

(S)-methylmalonyl-CoA

货号: B14460103
CAS 编号: 73173-91-8
分子量: 867.6 g/mol
InChI 键: MZFOKIKEPGUZEN-IBNUZSNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-methylmalonyl-CoA is the (S)-enantiomer of methylmalonyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a coenzyme A. It is a conjugate acid of a this compound(5-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens with data available.

属性

CAS 编号

73173-91-8

分子式

C25H40N7O19P3S

分子量

867.6 g/mol

IUPAC 名称

(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1

InChI 键

MZFOKIKEPGUZEN-IBNUZSNCSA-N

手性 SMILES

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

规范 SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

物理描述

Solid

产品来源

United States

Foundational & Exploratory

(S)-methylmalonyl-CoA structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Methylmalonyl-CoA is a pivotal intermediate in cellular metabolism, sitting at the crossroads of fatty acid and amino acid catabolism. Its correct processing is crucial for energy production and the prevention of metabolic disease. This technical guide provides an in-depth overview of the structure, chemical properties, metabolic significance, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is the S-enantiomer of methylmalonyl-CoA. It is a thioester composed of coenzyme A linked to a methylmalonyl group.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name (2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid[1]
Molecular Formula C25H40N7O19P3S[1]
Molecular Weight 867.6 g/mol [1]
Canonical SMILES C--INVALID-LINK--C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO[2]
InChI Key MZFOKIKEPGUZEN-IBNUZSNCSA-N[1]
Predicted Water Solubility 3.57 g/L[3][4]
Predicted pKa (Strongest Acidic) 0.82[4]

Metabolic Significance

This compound is a key metabolite in the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.[2][5] These pathways converge on the production of propionyl-CoA, which is then carboxylated to form this compound.

The metabolic fate of this compound is crucial for cellular energy homeostasis. It is converted to succinyl-CoA, which then enters the citric acid cycle. This conversion is a two-step process involving two key enzymes: methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase.

metabolic_pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic conversion of propionyl-CoA to succinyl-CoA.

Experimental Protocols

Synthesis of Methylmalonyl-CoA

A common method for the synthesis of methylmalonyl-CoA involves a two-step chemical process.[6]

Step 1: Preparation of the Thiophenyl Ester of Methylmalonic Acid

  • Methylmalonic acid is reacted with thiophenol.

  • Dicyclohexylcarbodiimide (DCC) is used as a condensing agent to facilitate the formation of the thiophenyl ester.

Step 2: Transesterification with Coenzyme A

  • The thiophenyl ester of methylmalonic acid is reacted with coenzyme A.

  • This transesterification reaction yields methylmalonyl-CoA.

This method has been reported to have an overall yield of approximately 80%.[6] For the specific synthesis of this compound, enzymatic approaches can be employed. The enzyme methylmalonyl-CoA ligase (MatB) can be used for the direct synthesis from methylmalonic acid, although this may preferentially produce the (R)-stereoisomer.[7]

Analysis of this compound

High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis and quantification of this compound.

HPLC-Based Assay

An assay for methylmalonyl-CoA epimerase activity provides an indirect method for analyzing this compound.[8]

  • Enzymatic Conversion: this compound is converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase, which is specific for the (R)-isomer, converts it to succinyl-CoA.

  • HPLC Analysis: The reaction mixture is analyzed by reverse-phase HPLC. The activity of the epimerase is quantified by measuring the disappearance of the methylmalonyl-CoA peak.[8]

LC-MS/MS for Quantification

For sensitive and specific quantification of methylmalonyl-CoA in biological samples, a robust LC-MS/MS method is employed.

  • Sample Preparation:

    • Extraction of short-chain acyl-CoAs from tissue or cell samples is typically performed using an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the analytes.[9]

    • An internal standard, such as ¹³C₃-labeled malonyl-CoA, is added at the beginning of the extraction to account for sample loss and matrix effects.[10]

  • Chromatographic Separation:

    • Separation is achieved using a C18 reverse-phase column.[10]

    • The mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[10]

  • Mass Spectrometric Detection:

    • Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue/Cell Homogenization Protein_Precipitation Protein Precipitation (e.g., TCA) Tissue_Homogenization->Protein_Precipitation Extraction Extraction of Acyl-CoAs Protein_Precipitation->Extraction HPLC HPLC Separation (Reverse Phase) Extraction->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

General workflow for the quantification of this compound.

Signaling Role

While malonyl-CoA, a closely related molecule, is a well-established signaling molecule that regulates fatty acid metabolism by inhibiting carnitine palmitoyltransferase 1 (CPT1), a specific signaling role for this compound beyond its function as a metabolic intermediate is not as well-defined.[11][12] However, its concentration is a critical indicator of the flux through the propionate (B1217596) catabolic pathway. An accumulation of methylmalonyl-CoA, often due to deficiencies in methylmalonyl-CoA mutase or its cofactor vitamin B12, leads to the pathological condition known as methylmalonic acidemia.[2] This accumulation can be considered a distress signal, leading to cellular dysfunction.

References

An In-depth Technical Guide to the (S)-Methylmalonyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-methylmalonyl-CoA metabolic pathway is a critical catabolic route in mammals, essential for the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine. This pathway channels these diverse substrates into the tricarboxylic acid (TCA) cycle via the conversion of propionyl-CoA to succinyl-CoA. Deficiencies in the enzymes of this pathway lead to serious metabolic disorders, underscoring its importance in cellular homeostasis. This guide provides a comprehensive technical overview of the core pathway, including its enzymatic components, regulatory mechanisms, and the experimental protocols used for its investigation.

Core Metabolic Pathway

The conversion of propionyl-CoA to succinyl-CoA is a three-step enzymatic process that occurs within the mitochondrial matrix.[1] The final product, succinyl-CoA, is an intermediate of the TCA cycle, thus linking the catabolism of various molecules to central energy metabolism.[2]

The three key enzymes involved are:

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[3]

  • Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the stereoisomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA.[4]

  • Methylmalonyl-CoA Mutase (MUT): A vitamin B12-dependent enzyme that rearranges L-methylmalonyl-CoA to form succinyl-CoA.[2]

The overall transformation can be summarized as:

Propionyl-CoA + HCO₃⁻ + ATP → this compound → (R)-Methylmalonyl-CoA → Succinyl-CoA + ADP + Pi

Below is a diagram illustrating the core metabolic pathway.

Core_Metabolic_Pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA This compound Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Biotin, ATP, HCO₃⁻ L_Methylmalonyl_CoA (R)-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) Vitamin B12 TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enters TCA Cycle Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acid) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Regulatory_Pathway cluster_transcriptional Transcriptional Regulation cluster_post_translational Post-Translational Regulation TFs Transcription Factors (e.g., C/EBPalpha, HOXA9) PCCA_gene PCCA Gene TFs->PCCA_gene PCCB_gene PCCB Gene TFs->PCCB_gene MCEE_gene MCEE Gene TFs->MCEE_gene MUT_gene MUT Gene TFs->MUT_gene SIRT5 SIRT5 Methylmalonylation Methylmalonylation of Mitochondrial Proteins SIRT5->Methylmalonylation Removes modification

References

Biosynthesis of (S)-Methylmalonyl-CoA from Propionyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of propionyl-CoA to (S)-methylmalonyl-CoA is a critical step in the metabolism of odd-chain fatty acids and certain amino acids. This pathway is primarily catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC). Deficiencies in this enzymatic process lead to serious metabolic disorders, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth overview of the biosynthesis of this compound, detailing the enzymatic reaction, kinetic parameters, and experimental protocols for studying this vital metabolic conversion.

Introduction

Propionyl-CoA, a three-carbon acyl-CoA thioester, is a significant intermediate derived from the catabolism of various biomolecules, including odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and the side chain of cholesterol.[1][2] Its entry into the central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, requires its conversion to succinyl-CoA. The initial and rate-limiting step in this conversion is the carboxylation of propionyl-CoA to form this compound.[3] This reaction is catalyzed by propionyl-CoA carboxylase (PCC), a mitochondrial enzyme that utilizes bicarbonate and ATP.[1] The resulting this compound is then epimerized to its (R)-stereoisomer by methylmalonyl-CoA epimerase, which can subsequently be converted to succinyl-CoA by methylmalonyl-CoA mutase.[4] Understanding the intricacies of this biosynthetic pathway is crucial for the development of therapeutics for metabolic disorders such as propionic acidemia.

The Enzymatic Conversion

The core of this biosynthetic process is the reaction catalyzed by propionyl-CoA carboxylase (PCC).

Reaction:

Propionyl-CoA + HCO₃⁻ + ATP ⇌ this compound + ADP + Pi

This reaction occurs in two main steps within the active site of PCC, which is a complex enzyme typically composed of α and β subunits.[5] The enzyme is biotin-dependent, with the biotin (B1667282) cofactor playing a crucial role in the transfer of the carboxyl group.[1]

Quantitative Data

The efficiency and substrate affinity of propionyl-CoA carboxylase have been characterized in various organisms. The following tables summarize key quantitative data for this enzyme.

SubstrateOrganism/Enzyme SourceKm (mM)Reference
Propionyl-CoABovine0.29[6]
Propionyl-CoAMetallosphaera sedula0.07[7]
ATPBovine0.08[3]
ATPMetallosphaera sedula0.04[7]
Bicarbonate (HCO₃⁻)Bovine3.0[3][6]
Bicarbonate (HCO₃⁻)Metallosphaera sedula0.3[7]

Table 1: Michaelis-Menten Constants (Km) for Propionyl-CoA Carboxylase. This table presents the substrate concentrations at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrates.

Enzyme SourceTemperature (°C)pHkcat (s⁻¹)Reference
Metallosphaera sedula657.528[7]

Table 2: Catalytic Rate (kcat) of Propionyl-CoA Carboxylase. This table shows the turnover number of the enzyme, representing the number of substrate molecules converted to product per enzyme active site per unit of time under optimal conditions.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

Biosynthesis_of_S_Methylmalonyl_CoA cluster_reaction Propionyl-CoA Carboxylase (PCC) Propionyl_CoA Propionyl-CoA PCC_reaction PCC Propionyl_CoA->PCC_reaction Bicarbonate HCO₃⁻ Bicarbonate->PCC_reaction ATP ATP ATP->PCC_reaction S_Methylmalonyl_CoA This compound ADP_Pi ADP + Pi PCC_reaction->S_Methylmalonyl_CoA PCC_reaction->ADP_Pi

Caption: Conversion of Propionyl-CoA to this compound.

Experimental Workflow for PCC Activity Assay

PCC_Assay_Workflow cluster_components Reaction Components Start Start: Prepare Reaction Mixture Incubation Incubate at Optimal Temperature (e.g., 37°C) Start->Incubation Quench Stop Reaction (e.g., with acid) Incubation->Quench Analysis Quantify this compound Quench->Analysis HPLC HPLC Analysis Analysis->HPLC Radiometric Radiometric Assay (¹⁴C incorporation) Analysis->Radiometric End End: Data Analysis HPLC->End Radiometric->End Propionyl_CoA Propionyl-CoA Bicarbonate HCO₃⁻ (or NaH¹⁴CO₃) ATP ATP Enzyme PCC Enzyme

Caption: Workflow for Propionyl-CoA Carboxylase (PCC) Activity Assay.

Experimental Protocols

Propionyl-CoA Carboxylase (PCC) Activity Assay

This protocol is based on the radiometric method, which measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

  • Propionyl-CoA solution (10 mM)

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Dithiothreitol (DTT) solution (100 mM)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL)

  • [¹⁴C]-Sodium bicarbonate (NaH¹⁴CO₃) solution (specific activity ~50 mCi/mmol)

  • Purified or crude PCC enzyme preparation

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail

  • Scintillation vials

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) containing:

    • 50 mM Tris-HCl, pH 8.0

    • 8 mM MgCl₂

    • 1 mM DTT

    • 0.5 mg/mL BSA

    • 2 mM ATP

    • 10 mM [¹⁴C]-NaHCO₃ (adjust for desired radioactivity)

    • PCC enzyme preparation (e.g., 5-10 µg of protein)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding 2 mM propionyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 10% TCA. This will precipitate the protein and also help to remove unreacted [¹⁴C]-bicarbonate as ¹⁴CO₂ gas.

  • Removal of Unreacted Bicarbonate: Leave the tubes open in a fume hood for at least 1 hour to allow the ¹⁴CO₂ to dissipate. Alternatively, the samples can be bubbled with air.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Scintillation Counting: Transfer a portion of the supernatant (containing the acid-stable ¹⁴C-labeled methylmalonyl-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the acid-stable product, the specific activity of the [¹⁴C]-bicarbonate, and the amount of enzyme used.

Methylmalonyl-CoA Epimerase (MCE) Activity Assay

This protocol describes a coupled HPLC-based assay.[8]

Materials:

  • This compound (substrate)

  • Purified methylmalonyl-CoA mutase (coupling enzyme)

  • Adenosylcobalamin (cofactor for mutase)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Purified or crude MCE enzyme preparation

  • Perchloric acid (HClO₄)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Potassium phosphate buffer, pH 7.0

    • This compound (e.g., 0.2 mM)

    • Excess purified methylmalonyl-CoA mutase

    • Adenosylcobalamin (e.g., 20 µM)

    • MCE enzyme preparation

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding a final concentration of 0.6 M perchloric acid.

  • Sample Preparation: Centrifuge the sample to pellet precipitated protein. Filter the supernatant before HPLC analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (succinyl-CoA). The activity of MCE is determined by the rate of disappearance of methylmalonyl-CoA or the appearance of succinyl-CoA.[8]

Conclusion

The biosynthesis of this compound from propionyl-CoA, catalyzed by propionyl-CoA carboxylase, is a fundamental metabolic process. The detailed understanding of its enzymology, kinetics, and regulation is paramount for researchers in metabolic diseases and drug development. The experimental protocols provided herein offer a starting point for the quantitative analysis of this crucial biochemical conversion, paving the way for further discoveries and the development of novel therapeutic strategies.

References

(S)-methylmalonyl-CoA in fatty acid and amino acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-Methylmalonyl-CoA in Fatty Acid and Amino Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical thioester intermediate positioned at a key metabolic crossroads. It serves as the convergence point for the catabolic pathways of odd-chain fatty acids and several essential amino acids, including valine, isoleucine, methionine, and threonine. Through a series of enzymatic reactions, this compound is converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion is vital for cellular energy production and anaplerosis. Dysregulation of this pathway, often due to genetic defects in the involved enzymes, leads to severe metabolic disorders such as methylmalonic acidemia, highlighting its importance in human health and as a target for therapeutic intervention. This document provides a comprehensive overview of the biochemistry, metabolic integration, and clinical relevance of this compound.

Biosynthesis of this compound

The primary route for this compound synthesis is the carboxylation of propionyl-CoA. Propionyl-CoA itself is derived from several major catabolic processes.

2.1 Sources of Propionyl-CoA:

  • Odd-Chain Fatty Acid Oxidation: The final round of β-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[1][2]

  • Amino Acid Catabolism: The breakdown of the branched-chain amino acids isoleucine and valine, as well as methionine and threonine, produces propionyl-CoA as a key intermediate.[1][3][4]

  • Cholesterol Side-Chain Oxidation: The degradation of the cholesterol side chain also contributes to the cellular pool of propionyl-CoA.[1][3]

  • Gut Microbiota: Propionate produced by bacterial fermentation in the intestine can be absorbed and converted to propionyl-CoA in the host's cells.[5]

2.2 Propionyl-CoA Carboxylase (PCC) The conversion of propionyl-CoA to this compound is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[4] This is a biotin-dependent reaction that requires ATP and bicarbonate (HCO₃⁻).[1] PCC is a heterododecameric enzyme composed of α and β subunits, encoded by the PCCA and PCCB genes, respectively.[4][6] The reaction proceeds via a two-step mechanism common to biotin-dependent carboxylases.[7]

Metabolic Fate of this compound

Once formed, this compound undergoes a two-step conversion to enter the TCA cycle. This pathway is stereospecific and requires a vitamin B12-derived cofactor.

3.1 Epimerization to (R)-Methylmalonyl-CoA The first step is the stereochemical conversion of this compound to its (R)-epimer. This reaction is essential because the subsequent enzyme, methylmalonyl-CoA mutase, is specific for the (R)-isomer.[2][8] This epimerization is catalyzed by methylmalonyl-CoA epimerase (MCEE), encoded by the MCEE gene.[2][9] The mechanism involves the abstraction of the acidic α-proton to form a resonance-stabilized carbanion intermediate, followed by reprotonation to yield the opposite stereoisomer.[2]

3.2 Isomerization to Succinyl-CoA The (R)-methylmalonyl-CoA is then isomerized to succinyl-CoA by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which is encoded by the MUT gene.[3] This reaction is a rare example of a carbon-skeleton rearrangement in mammalian metabolism and is critically dependent on adenosylcobalamin (AdoCbl), a coenzyme form of vitamin B12.[5][10] The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl.[1][11] The product, succinyl-CoA, can then directly enter the TCA cycle, providing a crucial anaplerotic function.[3][10]

3.3 Alternative Metabolic Fates Under normal conditions, the primary fate of this compound is conversion to succinyl-CoA. However, other reactions can occur:

  • This compound hydrolase can hydrolyze the thioester bond to form methylmalonate and free Coenzyme A.[12]

  • High concentrations of methylmalonyl-CoA can interfere with fatty acid synthesis due to its structural similarity to malonyl-CoA. It can inhibit fatty acid synthase and may even be incorporated, leading to the formation of unusual branched-chain fatty acids.[13][14]

Signaling Pathways and Metabolic Integration

dot

Metabolic_Pathway cluster_inputs Propionyl-CoA Sources cluster_main_pathway Core Pathway cluster_tca TCA Cycle OCFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OCFA->PropionylCoA BCAA Amino Acids (Val, Ile, Met, Thr) BCAA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA SMethylmalonylCoA This compound PropionylCoA->SMethylmalonylCoA Propionyl-CoA Carboxylase (PCC) Biotin, ATP, HCO₃⁻ RMethylmalonylCoA (R)-Methylmalonyl-CoA SMethylmalonylCoA->RMethylmalonylCoA Methylmalonyl-CoA Epimerase (MCEE) SuccinylCoA Succinyl-CoA RMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) Vitamin B12 (AdoCbl) TCA TCA Cycle (Energy Production) SuccinylCoA->TCA

Caption: Metabolic conversion of Propionyl-CoA to Succinyl-CoA.

Quantitative Data Summary

The enzymes in the methylmalonyl-CoA pathway are essential for metabolic homeostasis. Their function, genetic basis, and required cofactors are summarized below.

Enzyme NameGeneEC NumberSubstrate(s)ProductCofactor(s)
Propionyl-CoA CarboxylasePCCA, PCCB6.4.1.3Propionyl-CoA, ATP, HCO₃⁻This compoundBiotin
Methylmalonyl-CoA EpimeraseMCEE5.1.99.1This compound(R)-Methylmalonyl-CoANone
Methylmalonyl-CoA MutaseMUT5.4.99.2(R)-Methylmalonyl-CoASuccinyl-CoAAdenosylcobalamin (Vitamin B12)

Clinical Relevance and Drug Development

  • Drug Development: The monogenic nature of MMA makes it a candidate for novel therapeutic approaches. Areas of active research include mRNA therapy, enzyme replacement therapy, and gene therapy aimed at restoring the function of the deficient enzyme. Small molecule chaperones that could stabilize mutant enzyme structures are also under investigation.

dot

MMA_Pathophysiology Defect Genetic Defect (MUT, MCEE, B12 Metabolism) Block Enzymatic Block Defect->Block Accumulation Accumulation of: • Methylmalonic Acid • Propionyl-CoA Block->Accumulation Prevents conversion to Succinyl-CoA Consequences Clinical Manifestations Accumulation->Consequences Leads to Toxicity Symptoms • Metabolic Acidosis • Neurological Damage • Renal Failure • Hyperammonemia Consequences->Symptoms

Caption: Pathophysiology of Methylmalonic Acidemia (MMA).

Experimental Protocols

Accurate measurement of metabolites and enzyme activities in the methylmalonyl-CoA pathway is crucial for both basic research and clinical diagnostics.

7.1 Quantification of Methylmalonyl-CoA and Succinyl-CoA by LC-MS/MS

This method allows for the sensitive and specific quantification of acyl-CoA species in biological samples.

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid).[20]

    • Add an internal standard, such as ¹³C-labeled malonyl-CoA or another non-endogenous acyl-CoA, to correct for extraction efficiency.[20]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Isolate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a reversed-phase column.[20]

    • Elute the acyl-CoAs, evaporate the solvent under nitrogen, and reconstitute in a buffer compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Separate the reconstituted sample using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.[20]

    • Perform detection using a tandem mass spectrometer operating in multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source.

    • Monitor specific precursor-to-product ion transitions for methylmalonyl-CoA, succinyl-CoA, and the internal standard.

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.[21]

7.2 Assay of Methylmalonyl-CoA Mutase (MUT) Activity

This protocol measures the conversion of methylmalonyl-CoA to succinyl-CoA.[22]

  • Reagents:

    • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7).[21]

    • (R,S)-Methylmalonyl-CoA (substrate).

    • Adenosylcobalamin (cofactor).

    • Cell or tissue homogenate (source of enzyme).

    • Quenching solution (e.g., perchloric acid or formic acid).

  • Procedure:

    • Pre-incubate the cell/tissue homogenate with adenosylcobalamin in the reaction buffer to ensure the enzyme is loaded with the cofactor.

    • Initiate the reaction by adding the methylmalonyl-CoA substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant for the product, succinyl-CoA, using the LC-MS/MS method described in section 7.1.[22]

    • Calculate enzyme activity based on the amount of succinyl-CoA produced per unit time per milligram of protein.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Homogenate 1. Prepare Tissue/ Cell Homogenate Preincubation 2. Pre-incubate with AdoCbl (Cofactor) Homogenate->Preincubation AddSubstrate 3. Add Methylmalonyl-CoA (Substrate) Preincubation->AddSubstrate Incubate 4. Incubate at 37°C AddSubstrate->Incubate Quench 5. Quench Reaction (e.g., with Acid) Incubate->Quench Centrifuge 6. Centrifuge Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify 8. Quantify Succinyl-CoA (Product) LCMS->Quantify

Caption: Workflow for Methylmalonyl-CoA Mutase (MUT) enzyme assay.

References

An In-Depth Technical Guide to the Enzymatic Conversion of (S)-Methylmalonyl-CoA to Succinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the enzymatic conversion of (S)-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of odd-chain fatty acids and certain amino acids. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the enzymes involved, their kinetic properties, experimental protocols for their study, and a visual representation of the biochemical pathway and experimental workflows.

Introduction

The metabolic pathway converting propionyl-CoA to succinyl-CoA is a vital link between the catabolism of various biomolecules and the central energy-producing citric acid cycle. Propionyl-CoA is generated from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and the side chain of cholesterol. Its entry into the citric acid cycle is facilitated by its conversion to succinyl-CoA. This conversion is a three-step process, with the final two steps involving the transformation of this compound to succinyl-CoA. These reactions are catalyzed by two key enzymes: methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase.

  • Methylmalonyl-CoA Epimerase (MCE) : This enzyme catalyzes the stereochemical inversion of this compound to its (R)-epimer.

  • Methylmalonyl-CoA Mutase (MCM) : This vitamin B12-dependent enzyme then catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[1]

Defects in either of these enzymes can lead to the accumulation of methylmalonic acid, resulting in the serious metabolic disorder known as methylmalonic acidemia.[1] Understanding the function and characteristics of these enzymes is therefore crucial for the development of diagnostics and therapeutics for this condition.

The Enzymatic Pathway

The conversion of this compound to succinyl-CoA proceeds through a two-step enzymatic cascade.

Enzymatic_Pathway S-Methylmalonyl-CoA S-Methylmalonyl-CoA R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCE) (EC 5.1.99.1) Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) (EC 5.4.99.2) AdoCbl (Vitamin B12) Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Figure 1: Enzymatic conversion of this compound to succinyl-CoA.

Quantitative Enzyme Data

The following tables summarize the kinetic parameters for methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase from various sources.

Table 1: Kinetic Parameters of Methylmalonyl-CoA Epimerase
OrganismSubstrateKm (µM)kcat (s-1)Reference
Pyrococcus horikoshii(2S)-Methylmalonyl-CoA79240[2]
Table 2: Kinetic Parameters of Wild-Type Methylmalonyl-CoA Mutase
OrganismSubstrateKm (µM)VmaxReference
HumanAdenosylcobalamin (AdoCbl)0.9 - 1.4 x 10-5 M0.2-18% of wild-type (mutant)[3]
Human (recombinant in E. coli)--0.2–0.3 U/mg protein[4]

Note: Kinetic data for wild-type human methylmalonyl-CoA mutase is often presented in the context of mutations, with Vmax values of mutants expressed as a percentage of wild-type activity.

Experimental Protocols

The activity of methylmalonyl-CoA epimerase and mutase can be determined using various methods, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) being the most common and accurate.

Assay for Methylmalonyl-CoA Mutase Activity by HPLC

This method quantifies the formation of succinyl-CoA from methylmalonyl-CoA.[5]

Materials:

  • Methylmalonyl-CoA

  • Succinyl-CoA (for standard curve)

  • Adenosylcobalamin (AdoCbl)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Perchloric acid

  • HPLC system with a reverse-phase C18 column

  • UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, AdoCbl, and the enzyme source (e.g., cell lysate or purified enzyme).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the enzyme to bind to the cofactor.

  • Initiation of Reaction: Add methylmalonyl-CoA to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of perchloric acid to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Inject the sample onto a reverse-phase C18 column. Separate the components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).

  • Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 254 nm). Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

Assay for Methylmalonyl-CoA Mutase Activity by UPLC-MS/MS

This highly sensitive and specific method allows for the precise quantification of succinyl-CoA.[6][7]

Materials:

  • Same as for the HPLC assay.

  • Internal standard (e.g., isotopically labeled succinyl-CoA).

  • UPLC-MS/MS system.

Procedure:

  • Reaction Setup and Termination: Follow steps 1-6 of the HPLC protocol.

  • Internal Standard Addition: Add a known amount of the internal standard to the supernatant.

  • UPLC-MS/MS Analysis: Inject the sample into the UPLC-MS/MS system.

  • Chromatographic Separation: Separate the analytes on a suitable UPLC column.

  • Mass Spectrometric Detection: Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify succinyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.

  • Quantification: Calculate the concentration of succinyl-CoA in the sample by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.

Coupled Assay for Methylmalonyl-CoA Epimerase Activity by HPLC

The activity of methylmalonyl-CoA epimerase is typically measured in a coupled assay with methylmalonyl-CoA mutase.[2][8]

Materials:

  • This compound

  • Purified methylmalonyl-CoA mutase (as the coupling enzyme)

  • All other reagents and equipment for the HPLC-based mutase assay.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, AdoCbl, purified methylmalonyl-CoA mutase, and the source of methylmalonyl-CoA epimerase.

  • Initiation: Start the reaction by adding this compound.

  • Reaction Principle: The epimerase will convert this compound to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by the mutase. The rate of succinyl-CoA formation is proportional to the epimerase activity, assuming the mutase is not rate-limiting.

  • Incubation, Termination, and Analysis: Follow the same procedures for incubation, reaction termination, and HPLC analysis as described for the methylmalonyl-CoA mutase assay to quantify the succinyl-CoA produced.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining enzyme activity using an HPLC-based assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (e.g., Cell Lysate) Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactor) Pre_Incubate Pre-incubate at 37°C Reaction_Mix->Pre_Incubate Initiate Add Substrate (Methylmalonyl-CoA) Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction (e.g., with Acid) Incubate->Terminate Centrifuge Centrifuge to Remove Precipitate Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC Analysis Collect_Supernatant->HPLC_Analysis Quantify Quantify Product (Succinyl-CoA) HPLC_Analysis->Quantify

Figure 2: General experimental workflow for enzyme activity assay.

Conclusion

The enzymatic conversion of this compound to succinyl-CoA is a fundamental metabolic process with significant clinical relevance. This guide has provided a detailed overview of the enzymes involved, their kinetic properties, and robust methods for their experimental investigation. The provided protocols and workflows serve as a valuable resource for researchers in the fields of biochemistry, metabolism, and drug development, facilitating further studies into the mechanisms of these enzymes and the pathophysiology of related metabolic disorders.

References

(S)-Methylmalonyl-CoA Metabolism in Escherichia coli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(S)-methylmalonyl-CoA is a critical intermediate in the metabolism of propionate (B1217596) and odd-chain fatty acids in various organisms. In Escherichia coli, this metabolite is primarily associated with the catabolism of propionate and succinate (B1194679) through the activity of the sbm operon. While not a central metabolite in mainstream carbon metabolism, this compound has garnered significant attention as a key precursor for the biosynthesis of complex polyketides, such as erythromycin, in metabolically engineered E. coli. This technical guide provides an in-depth overview of the core aspects of this compound metabolism in E. coli, including the relevant enzymatic pathways, quantitative metabolic data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug discovery.

Introduction

This guide details the native and engineered pathways involving this compound in E. coli, presents available quantitative data on enzyme activities and metabolite concentrations, and provides detailed experimental methodologies for the quantification of relevant metabolites and the characterization of key enzymes.

Metabolic Pathways Involving this compound

The metabolism of this compound in E. coli can be broadly categorized into a native pathway encoded by the sbm operon, primarily involved in propionate and succinate metabolism, and engineered pathways designed for the production of polyketide precursors.

The Native sbm Operon: A Succinate/Propionate Metabolic Axis

In E. coli, the genes responsible for the interconversion of succinyl-CoA and propionyl-CoA are organized in the sbm operon.[1][2] This operon includes genes encoding for methylmalonyl-CoA mutase (Sbm), methylmalonyl-CoA decarboxylase (YgfG), and propionyl-CoA:succinate CoA transferase (YgfH).[1][2] This pathway allows E. coli to utilize succinate and propionate as carbon sources, albeit with varying efficiency.[1][2]

The key enzymatic steps are:

  • Succinyl-CoA to (R)-Methylmalonyl-CoA: The vitamin B12-dependent methylmalonyl-CoA mutase (Sbm) catalyzes the isomerization of succinyl-CoA, a TCA cycle intermediate, to (R)-methylmalonyl-CoA.[1][3]

  • (R)-Methylmalonyl-CoA to Propionyl-CoA: The methylmalonyl-CoA decarboxylase (YgfG) is believed to decarboxylate methylmalonyl-CoA to propionyl-CoA.[4] While it has been reported to act on the (S)-form, its role in the native pathway suggests it may also act on the (R)-form or that an epimerase is present.[5]

  • Propionyl-CoA and Succinate Interconversion: The propionyl-CoA:succinate CoA transferase (YgfH) catalyzes the transfer of the CoA moiety from propionyl-CoA to succinate, yielding propionate and succinyl-CoA.[3][6]

The overall pathway allows for the conversion of succinate to propionate.[3] The expression of the sbm operon is induced by succinate and to a lesser extent by propionate, suggesting a role in managing the flux of these C3 and C4 compounds.[1][2]

sbm_operon_pathway succinyl_coa Succinyl-CoA r_mmcoa (R)-Methylmalonyl-CoA succinyl_coa->r_mmcoa Sbm (Methylmalonyl-CoA Mutase) (Vitamin B12-dependent) propionyl_coa Propionyl-CoA r_mmcoa->propionyl_coa YgfG (Methylmalonyl-CoA Decarboxylase) propionyl_coa->succinyl_coa YgfH (Propionyl-CoA:Succinate CoA Transferase) succinate Succinate propionate Propionate succinate->propionate YgfH

Native sbm operon pathway in E. coli.
Engineered Pathways for this compound Production

For the production of complex polyketides, which require this compound as an extender unit, E. coli must be metabolically engineered. This typically involves the heterologous expression of two key enzymes:

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form this compound.[7] Genes from various organisms, such as Streptomyces coelicolor, have been successfully expressed in E. coli for this purpose.[4]

  • Methylmalonyl-CoA Epimerase: Since the native E. coli mutase (Sbm) produces the (R)-epimer, a methylmalonyl-CoA epimerase is required to convert it to the desired (S)-form for polyketide synthesis.[5]

The engineered pathway provides a route from central carbon metabolism (via succinyl-CoA) to this compound.

engineered_pathway succinyl_coa Succinyl-CoA (from TCA cycle) r_mmcoa (R)-Methylmalonyl-CoA succinyl_coa->r_mmcoa Methylmalonyl-CoA Mutase (e.g., native Sbm) s_mmcoa This compound r_mmcoa->s_mmcoa Methylmalonyl-CoA Epimerase (heterologous) polyketides Polyketide Synthesis s_mmcoa->polyketides propionyl_coa Propionyl-CoA propionyl_coa->s_mmcoa Propionyl-CoA Carboxylase (PCC) (heterologous)

Engineered pathway for this compound production.

Quantitative Data

Precise quantification of intracellular metabolites and enzyme activities is crucial for understanding and optimizing metabolic pathways. Below is a summary of available quantitative data related to this compound metabolism in E. coli.

Enzyme Kinetic Parameters
EnzymeGeneSubstrateKmkcat (s-1)Source
Propionyl-CoA:Succinate CoA TransferaseygfHPropionyl-CoA7.1 µM0.72[6]
Enzyme Specific Activities
EnzymeStrainGrowth ConditionSpecific Activity (U/mg)Source
Methylmalonyl-CoA Mutase (Sbm)E. coli K12Glucose1.37 x 10-3[2]
Methylmalonyl-CoA Mutase (Sbm)E. coli K12Propionate2.79 x 10-3[2]
Methylmalonyl-CoA Mutase (Sbm)E. coli K12Succinate4.76 x 10-3[2]

One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Intracellular Metabolite Concentrations

Note: Specific intracellular concentrations of this compound in wild-type E. coli grown under different conditions are not well-documented in the literature. However, methods for their quantification are established, and related data from other microorganisms provide valuable context.

In the actinomycete Streptomyces albus, methylmalonyl-CoA was identified as the dominant CoA thioester.[1] In Corynebacterium glutamicum grown on propionate, intracellular concentrations of methylmalonate (the deacylated form) reached up to 757 nmol/g (dry weight).[8] These findings suggest that significant pools of methylmalonyl-CoA can accumulate under specific metabolic conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism in E. coli.

Metabolite Extraction from E. coli

Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol: Fast Filtration and Cold Solvent Extraction

This protocol is designed to minimize metabolite leakage and degradation.

Materials:

  • E. coli culture

  • Filter apparatus with 0.45 µm pore size nylon membrane filters

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 95% acetonitrile, 25 mM formic acid[1]

  • Ice bucket

  • Centrifuge capable of reaching 15,000 x g at 4°C

Procedure:

  • Rapidly collect a known volume of E. coli culture (e.g., equivalent to ~8 mg cell dry weight) by vacuum filtration onto a nylon membrane filter.

  • Immediately transfer the filter with the cell pellet into a tube containing a pre-chilled extraction and quenching buffer.[1] The volume of the buffer should be at least four times the volume of the collected culture.[1]

  • Vortex the tube vigorously while keeping it on ice for 10 minutes to ensure complete cell lysis and quenching of metabolism.[1]

  • Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be stored at -80°C or immediately processed for analysis. For LC-MS/MS analysis, it is often mixed with super-cooled deionized water.[1]

metabolite_extraction_workflow start E. coli Culture filtration Fast Filtration (0.45 µm nylon filter) start->filtration quenching Immediate Transfer to Pre-chilled Extraction Solvent (-20°C, Acetonitrile/Formic Acid) filtration->quenching vortex Vortex on Ice (10 min) quenching->vortex centrifugation Centrifugation (15,000 x g, 4°C, 10 min) vortex->centrifugation supernatant Collect Supernatant centrifugation->supernatant storage Store at -80°C or Proceed to Analysis supernatant->storage

Workflow for metabolite extraction from E. coli.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA thioesters.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer (e.g., QTRAP 6500+)[1]

  • Reversed-phase C18 column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm)[1]

Chromatographic Conditions: [1]

  • Mobile Phase A: 50 mM formic acid, adjusted to pH 8.1 with ammonium (B1175870) hydroxide.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 600 µL/min.[1]

  • Column Temperature: 40°C.[1]

  • Gradient: A suitable gradient from aqueous to organic mobile phase should be optimized to achieve good separation of methylmalonyl-CoA from other acyl-CoAs.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

  • Quantification: Absolute quantification can be achieved using a calibration curve generated with a pure standard of this compound. The use of a ¹³C-labeled internal standard, generated from E. coli grown on ¹³C-labeled substrates, is recommended for the highest accuracy.[1]

Enzyme Assays

4.3.1. Methylmalonyl-CoA Mutase (Sbm) Activity Assay

This assay is based on the conversion of methylmalonyl-CoA to succinyl-CoA, which is then quantified.

Protocol: HPLC-Based Assay [9][10]

Materials:

  • Cell-free extract of E. coli

  • Assay buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • (R,S)-Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (co-factor)

  • Reaction termination solution: e.g., perchloric acid or trichloroacetic acid

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of adenosylcobalamin, and the cell-free extract.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the formation of the holoenzyme.

  • Initiate the reaction by adding (R,S)-methylmalonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the termination solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the remaining methylmalonyl-CoA and the product, succinyl-CoA. A reversed-phase C18 column is typically used.

  • Calculate the enzyme activity based on the amount of succinyl-CoA produced over time.

4.3.2. Methylmalonyl-CoA Decarboxylase (YgfG) Activity Assay

This assay can be adapted from a luminescence-based assay for malonyl-CoA decarboxylase, which detects the product propionyl-CoA.[11]

Protocol: Coupled Luminescence Assay

Principle: The propionyl-CoA produced by YgfG is used in a subsequent reaction that generates ATP, which is then detected by a luciferase-luciferin reaction.

Materials:

  • Purified YgfG enzyme or cell-free extract

  • Assay buffer: e.g., 50 mM HEPES, pH 7.5

  • This compound (substrate)

  • Propionyl-CoA synthetase

  • ATP detection reagent (containing luciferase and luciferin)

  • Luminometer

Procedure:

  • In a microplate well, combine the assay buffer, propionyl-CoA synthetase, and the YgfG sample.

  • Initiate the reaction by adding this compound.

  • Incubate at a suitable temperature (e.g., 30°C) for a specific time.

  • Add the ATP detection reagent.

  • Measure the luminescence signal using a luminometer.

  • The amount of propionyl-CoA produced is proportional to the luminescence signal, from which the enzyme activity can be calculated.

Conclusion and Future Perspectives

This compound stands as a metabolite of significant interest in E. coli, both from a fundamental metabolic perspective and for its applied use in synthetic biology. The native sbm operon provides a fascinating example of how E. coli manages the metabolism of less common carbon sources. For industrial applications, the engineered pathways for this compound production have been instrumental in enabling the synthesis of complex and valuable polyketides.

Despite the progress made, several knowledge gaps remain. The precise intracellular concentrations of this compound in wild-type E. coli under various physiological conditions are yet to be thoroughly documented. Furthermore, detailed kinetic characterization of the native E. coli enzymes Sbm and YgfG would provide a more complete understanding of the flux through the succinate-propionate axis. Future research efforts should focus on filling these gaps through quantitative metabolomics and in-depth enzymology. Such studies will not only enhance our fundamental understanding of E. coli metabolism but also provide a more rational basis for the engineering of microbial cell factories for the production of a wide range of valuable chemicals.

References

An In-depth Technical Guide on the Function of (S)-methylmalonyl-CoA Hydrolase in Propanoate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methylmalonyl-CoA hydrolase (EC 3.1.2.17), also known as D-methylmalonyl-coenzyme A hydrolase, is a critical enzyme in the intricate network of propanoate metabolism. This technical guide provides a comprehensive overview of its function, biochemical properties, and physiological significance. Propanoate metabolism is a central pathway for the breakdown of odd-chain fatty acids and certain amino acids, culminating in the production of succinyl-CoA, a key intermediate in the citric acid cycle. This compound hydrolase plays a crucial role in this pathway by catalyzing the hydrolysis of this compound to methylmalonate and coenzyme A (CoA). This activity is particularly important in pathological conditions such as methylmalonic aciduria, where it may serve as a detoxification mechanism to prevent the accumulation of toxic metabolic intermediates. This document details the enzyme's kinetic properties, outlines experimental protocols for its study, and presents its role within the broader context of metabolic regulation.

Introduction to Propanoate Metabolism and the Role of this compound Hydrolase

Propanoate metabolism is a vital catabolic pathway that processes propionyl-CoA, a three-carbon thioester derived from the breakdown of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1][2][3] The central pathway converts propionyl-CoA to succinyl-CoA, an anaplerotic intermediate of the citric acid cycle, through a series of enzymatic reactions.[2][3]

The key steps in the canonical propanoate metabolism pathway are:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form this compound (also known as D-methylmalonyl-CoA).[1][4]

  • Epimerization: this compound is converted to its stereoisomer, (R)-methylmalonyl-CoA (or L-methylmalonyl-CoA), by methylmalonyl-CoA epimerase.[4]

  • Isomerization: (R)-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2][3]

This compound hydrolase introduces an alternative fate for this compound. It catalyzes the irreversible hydrolysis of this compound to methylmalonate and free Coenzyme A (CoA).[1][5] This reaction is particularly significant in conditions where the downstream pathway is impaired, such as in methylmalonic aciduria, a group of inherited metabolic disorders. In these cases, the accumulation of methylmalonyl-CoA can be toxic, and the hydrolase may function as a detoxification enzyme by converting the CoA ester to the more readily excretable methylmalonic acid.[1]

Biochemical Properties and Quantitative Data

The primary source of detailed biochemical characterization of this compound hydrolase is the seminal work by Kovachy et al. (1983), who purified and characterized the enzyme from rat liver.[1][4]

PropertyValueReference
Systematic Name This compound hydrolase[5]
Synonym D-methylmalonyl-coenzyme A hydrolase[1][5]
EC Number 3.1.2.17[5]
Reaction This compound + H₂O → methylmalonate + CoA[5]
Molecular Weight 35,000 Da (monomer)[1][4]
K_m_ for this compound 0.7 mM[1][4]
Substrate Specificity Highly specific for the (S)-isomer of methylmalonyl-CoA. No activity was observed with the (R)-isomer.[1][4]

Substrate Specificity Profile:

The enzyme exhibits a preference for this compound, with significantly lower activity towards other CoA esters.

Substrate (at 0.5 mM)Relative Rate of Hydrolysis (%)Reference
This compound100[1][4]
Malonyl-CoA16[1][4]
Propionyl-CoA3[1][4]
Acetyl-CoA1[1][4]
Succinyl-CoA< 1[1][4]
Palmitoyl-CoA< 1[1][4]

Signaling Pathways and Metabolic Network

The activity of this compound hydrolase is integrated into the broader network of propanoate and central carbon metabolism. Its primary function appears to be linked to conditions of metabolic stress where this compound levels are elevated.

Propanoate Metabolism Pathway

The following diagram illustrates the central role of this compound hydrolase within the propanoate metabolism pathway.

Propanoate_Metabolism Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Methylmalonate Methylmalonate S_Methylmalonyl_CoA->Methylmalonate Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Propanoate metabolism pathway highlighting the action of this compound hydrolase.

Logical Workflow for Assessing Enzyme Function

The experimental workflow to characterize the function of this compound hydrolase involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Enzyme Purification cluster_analysis Enzyme Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver) Subcellular_Fractionation Subcellular Fractionation (Mitochondria Isolation) Tissue_Homogenization->Subcellular_Fractionation Ammonium_Sulfate Ammonium Sulfate Precipitation Subcellular_Fractionation->Ammonium_Sulfate Localization_Studies Subcellular Localization (Immunofluorescence) Subcellular_Fractionation->Localization_Studies Ion_Exchange Ion-Exchange Chromatography Ammonium_Sulfate->Ion_Exchange Affinity_Chromatography Affinity Chromatography (CoA-Agarose) Ion_Exchange->Affinity_Chromatography Gel_Filtration Gel Filtration Affinity_Chromatography->Gel_Filtration Activity_Assay Activity Assay (Spectrophotometric/HPLC) Gel_Filtration->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis

References

The Role of (S)-Methylmalonyl-CoA in Carbon Fixation: A Technical Guide for Plant and Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct role of (S)-methylmalonyl-CoA in the native carbon fixation pathways of plants has not been established in current scientific literature. Its significance in carbon fixation is primarily understood through the bacterial Ethylmalonyl-CoA Pathway (EMCP) and the synthetic, cell-free Crotonyl-CoA/Ethylmalonyl-CoA/Hydroxybutyryl-CoA (CETCH) cycle. This guide provides an in-depth overview of these systems, their potential for application in plant synthetic biology to enhance carbon fixation, and the experimental protocols required for their study.

Executive Summary

Plants predominantly utilize the C3, C4, and Crassulacean Acid Metabolism (CAM) pathways for carbon fixation, none of which involve this compound as a direct intermediate. However, the global imperative to enhance agricultural productivity and develop novel carbon capture technologies has brought alternative, more efficient CO2-fixing pathways to the forefront of research. The bacterial Ethylmalonyl-CoA Pathway (EMCP) and the synthetically designed CETCH cycle represent promising alternatives. These pathways utilize highly efficient carboxylating enzymes and involve this compound as a key intermediate. This technical guide details the mechanisms of these pathways, presents quantitative data on their efficiency, provides detailed experimental protocols for their investigation, and explores the prospective role of this compound in engineered plant carbon fixation.

The Ethylmalonyl-CoA Pathway (EMCP) in Bacteria

The Ethylmalonyl-CoA Pathway is a metabolic route found in some bacteria, particularly those lacking the isocitrate lyase enzyme of the glyoxylate (B1226380) cycle, for the assimilation of acetyl-CoA. This pathway is also capable of net carbon dioxide fixation. This compound is a central intermediate in this pathway.

Signaling Pathway

The EMCP is a cyclical pathway that ultimately converts acetyl-CoA and CO2 into glyoxylate and succinyl-CoA. The key steps involving this compound are the carboxylation of propionyl-CoA and the subsequent rearrangement to succinyl-CoA.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa crotonyl_coa Crotonyl-CoA acetoacetyl_coa->crotonyl_coa ethylmalonyl_coa (S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa CO2 Crotonyl-CoA Carboxylase/ Reductase (Ccr) methylsuccinyl_coa (S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA Mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa s_methylmalonyl_coa This compound propionyl_coa->s_methylmalonyl_coa CO2 Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase tca TCA Cycle succinyl_coa->tca

A simplified diagram of the bacterial Ethylmalonyl-CoA Pathway (EMCP).

The Synthetic CETCH Cycle

The CETCH cycle is a synthetic, cell-free enzymatic pathway designed to be more efficient than natural carbon fixation cycles like the Calvin-Benson-Bassham (CBB) cycle. It utilizes a series of enzymes from different organisms to convert CO2 into organic molecules. This compound is also an intermediate in this engineered pathway.

Signaling Pathway

The CETCH cycle is a complex, multi-enzyme system. A simplified representation highlighting the core transformations is presented below.

CETCH_Cycle co2_1 CO2 ethylmalonyl_coa (S)-Ethylmalonyl-CoA co2_1->ethylmalonyl_coa crotonyl_coa Crotonyl-CoA crotonyl_coa->ethylmalonyl_coa Ccr methylsuccinyl_coa (S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA Mutase & Epimerase propionyl_coa Propionyl-CoA methylsuccinyl_coa->propionyl_coa ... s_methylmalonyl_coa This compound propionyl_coa->s_methylmalonyl_coa Propionyl-CoA Carboxylase co2_2 CO2 co2_2->s_methylmalonyl_coa succinyl_coa Succinyl-CoA s_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase & Epimerase succinyl_coa->crotonyl_coa ... glyoxylate Glyoxylate (Product) succinyl_coa->glyoxylate

A high-level overview of the synthetic CETCH cycle for carbon fixation.

Quantitative Data Presentation

The efficiency of carbon fixation pathways can be compared based on their specific activity. The following table summarizes the reported carbon fixation rate of the in vitro CETCH cycle.

PathwaySystemCarbon Fixation RateReference
CETCH Cycle (v5.4)In vitro (cell-free)5 nmol CO2 min⁻¹ mg⁻¹ of core cycle proteins--INVALID-LINK--
Calvin-Benson-Bassham (CBB) CycleCell extracts1-3 nmol CO2 min⁻¹ mg⁻¹ of CBB cycle proteins--INVALID-LINK--

Experimental Protocols

Protocol for ¹³C-Labeling to Study the Ethylmalonyl-CoA Pathway in Bacteria

This protocol is adapted from studies on Methylobacterium extorquens AM1 and is designed to trace the flow of carbon through the EMCP.

Objective: To determine the in vivo activity and intermediates of the EMCP using a stable isotope tracer.

Materials:

  • Bacterial culture of the organism of interest grown to mid-log phase.

  • ¹³C-labeled substrate (e.g., [1-¹³C]acetate or ¹³CO₂).

  • Quenching solution (e.g., 60% methanol, -40°C).

  • Extraction solution (e.g., chloroform/methanol/water mixture).

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

  • NMR spectrometer for positional isotopomer analysis.

Procedure:

  • Grow the bacterial culture in a defined medium to a steady state.

  • Introduce the ¹³C-labeled substrate into the culture medium.

  • At various time points (e.g., 0, 10, 30, 60, 120 seconds), rapidly withdraw aliquots of the culture.

  • Immediately quench metabolic activity by mixing the aliquot with the cold quenching solution.

  • Perform cell lysis and extract metabolites using the extraction solution.

  • Separate the polar (containing CoA esters) and non-polar phases by centrifugation.

  • Analyze the polar phase using LC-HRMS to identify and quantify the mass isotopologues of the EMCP intermediates, including this compound.

  • For positional information, purify key metabolites (e.g., amino acids derived from pathway intermediates) and analyze by NMR.

CETCH_Reconstitution_Workflow mix_enzymes Combine Purified CETCH Enzymes add_cofactors Add Substrates, Cofactors, and NaH¹³CO₃ mix_enzymes->add_cofactors incubate Incubate at Controlled Temperature add_cofactors->incubate sampling Time-course Sampling & Reaction Quenching incubate->sampling analysis LC-MS Analysis of Product Formation sampling->analysis rate_calc Calculate CO₂ Fixation Rate analysis->rate_calc

Unraveling the Metabolic Maze: A Technical Guide to the Discovery and History of the Methylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery and history of the methylmalonyl-CoA pathway, a critical metabolic route for the processing of odd-chain fatty acids and certain amino acids. Geared towards researchers, scientists, and drug development professionals, this document details the key enzymatic steps, the scientists who elucidated them, and the experimental methodologies that paved the way for our current understanding.

Introduction: The Significance of the Methylmalonyl-CoA Pathway

The methylmalonyl-CoA pathway is a central metabolic hub that converts propionyl-CoA, a product of the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol, into the Krebs cycle intermediate, succinyl-CoA.[1][2][3] This pathway is essential for normal cellular metabolism, and its disruption leads to serious genetic disorders such as propionic acidemia and methylmalonic acidemia.[2][4] The elucidation of this pathway represents a significant chapter in the history of biochemistry, involving the discovery of novel enzymes, the recognition of a vitamin's crucial role as a coenzyme, and the development of innovative experimental techniques.

A Historical Timeline: Piecing Together the Pathway

The journey to understanding propionate (B1217596) metabolism and the methylmalonyl-CoA pathway spanned several decades, with key discoveries building upon one another.

Year(s)Key Discovery/EventPrincipal Investigator(s)Significance
1844Discovery of propionic acid.[1][5]Johann GottliebIdentified the fundamental molecule of the pathway.
1950s-1960sElucidation of the role of vitamin B12 (as adenosylcobalamin) as a coenzyme.[6][7]H.A. Barker and othersEstablished the critical role of a vitamin cofactor in the pathway's final enzymatic step.
1957Enzymatic conversion of propionate to succinate (B1194679) demonstrated in animal tissues.[8]Merton Flavin and Severo OchoaProvided the first evidence of a direct metabolic link between propionate and a Krebs cycle intermediate.
1960Identification and characterization of propionyl-CoA carboxylase.[9]Yoshito Kaziro, E. Leone, and Severo OchoaIsolated and described the first key enzyme in the pathway.
1980sWidespread elucidation of the metabolic pathways of propionic acid.[5]Multiple research groupsA period of intense research that solidified the understanding of the complete pathway and its regulation.
1985Isolation and characterization of DL-methylmalonyl-CoA racemase from rat liver.[10]S.P. Stabler, P.D. Marcell, and R.H. AllenCharacterized the enzyme responsible for the stereoisomerization of methylmalonyl-CoA.

The Core Enzymes: Catalysts of Conversion

The methylmalonyl-CoA pathway is comprised of three core enzymes that sequentially modify propionyl-CoA to produce succinyl-CoA.

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (EC 6.4.1.3) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[11][12] The enzyme is a heterododecamer composed of α and β subunits.[11]

Methylmalonyl-CoA Epimerase (Racemase) (MCEE)

Methylmalonyl-CoA epimerase (EC 5.1.99.1), often referred to as a racemase, catalyzes the reversible conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.[13][14] This stereoisomerization is a crucial step as the subsequent enzyme is specific for the L-isomer.

Methylmalonyl-CoA Mutase (MUT)

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the final isomerization of L-methylmalonyl-CoA to succinyl-CoA.[6][15] This remarkable rearrangement reaction involves the transfer of a carbonyl-CoA group.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the core enzymes of the methylmalonyl-CoA pathway from various sources.

EnzymeOrganism/TissueSubstrateK_mV_maxReference
Propionyl-CoA CarboxylaseThermobifida fuscaPropionyl-CoA0.29 mM-[11]
Propionyl-CoA CarboxylasePig HeartPropionyl-CoA0.2 x 10⁻³ M13,950 moles/min/mole enzyme[16]
Propionyl-CoA CarboxylasePig HeartATP0.08 mM-[17]
Propionyl-CoA CarboxylasePig HeartBicarbonate3.0 mM-[17]
Methylmalonyl-CoA MutaseHuman (mut- phenotype)AdenosylcobalaminIncreased 40- to 900-fold0.2% to nearly 100% of wild-type[18]
Methylmalonyl-CoA Mutase (Y243A mutant)-Methylmalonyl-CoA>450-fold increase~500-fold decrease[3]

Experimental Protocols: The "How-To" of Discovery

The elucidation of the methylmalonyl-CoA pathway relied on the development of specific enzyme assays. Below are detailed methodologies for the key enzymes.

Propionyl-CoA Carboxylase Assay (Radiometric)

This assay measures the activity of PCC by quantifying the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • Propionyl-CoA

  • ATP

  • MgCl₂

  • [¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing buffer, MgCl₂, ATP, and propionyl-CoA.

  • Initiate the reaction by adding the enzyme preparation and [¹⁴C]NaHCO₃.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding TCA, which precipitates the protein.

  • Remove the precipitated protein by centrifugation.

  • The supernatant, containing the acid-stable product (¹⁴C-methylmalonyl-CoA), is mixed with scintillation fluid.

  • The amount of incorporated radioactivity is measured using a scintillation counter. The activity is proportional to the counts per minute.[19]

Methylmalonyl-CoA Mutase Assay (HPLC-based)

This method quantifies the conversion of methylmalonyl-CoA to succinyl-CoA using high-performance liquid chromatography (HPLC).

Materials:

  • Enzyme preparation

  • Methylmalonyl-CoA

  • Adenosylcobalamin (Vitamin B12 coenzyme)

  • Buffer solution

  • Quenching solution (e.g., acid)

  • HPLC system with a suitable column (e.g., reverse-phase)

Protocol:

  • Pre-incubate the enzyme preparation with adenosylcobalamin to ensure the formation of the holoenzyme.

  • Initiate the reaction by adding methylmalonyl-CoA.

  • Incubate at a controlled temperature for a specific time.

  • Terminate the reaction by adding a quenching solution.

  • Separate the substrate (methylmalonyl-CoA) and the product (succinyl-CoA) using HPLC.

  • Quantify the amount of succinyl-CoA produced by integrating the peak area from the chromatogram.

Methylmalonyl-CoA Epimerase (Racemase) Assay (Coupled HPLC Assay)

This assay indirectly measures MCEE activity by coupling it to the methylmalonyl-CoA mutase reaction.

Materials:

  • Enzyme preparation containing MCEE

  • Purified methylmalonyl-CoA mutase (as a coupling enzyme)

  • D-methylmalonyl-CoA (as the substrate for MCEE)

  • Adenosylcobalamin

  • HPLC system

Protocol:

  • Set up a reaction containing the MCEE enzyme preparation, purified methylmalonyl-CoA mutase, and adenosylcobalamin.

  • Initiate the reaction by adding D-methylmalonyl-CoA.

  • MCEE converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • The L-methylmalonyl-CoA is then immediately converted to succinyl-CoA by the excess methylmalonyl-CoA mutase.

  • The rate of succinyl-CoA formation, measured by HPLC as described in the mutase assay, is proportional to the MCEE activity.[20][21]

Visualizing the Pathway and Processes

Diagrams are essential for understanding complex biological systems. The following are Graphviz (DOT language) representations of the methylmalonyl-CoA pathway and a typical experimental workflow.

Methylmalonyl_CoA_Pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) ATP, Biotin, HCO₃⁻ L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCEE) Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) Adenosylcobalamin (B₁₂) Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: The Methylmalonyl-CoA Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Cell_Lysate Cell Lysate or Tissue Homogenate Enzyme_Purification Enzyme Purification (Optional) Cell_Lysate->Enzyme_Purification Reaction_Setup Set up Reaction Mixture (Buffer, Substrate, Cofactors) Enzyme_Purification->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Product_Quantification Product Quantification (e.g., HPLC, Scintillation Counting) Reaction_Termination->Product_Quantification Data_Analysis Data Analysis (Calculate Enzyme Activity) Product_Quantification->Data_Analysis

Caption: General Experimental Workflow for Enzyme Assays.

Conclusion: A Legacy of Discovery and Future Directions

The elucidation of the methylmalonyl-CoA pathway is a testament to the power of persistent scientific inquiry. From the initial discovery of propionic acid to the detailed characterization of its metabolic enzymes, each step has contributed to a deeper understanding of cellular metabolism. This knowledge has been paramount in diagnosing and understanding inherited metabolic disorders. Future research in this area may focus on developing novel therapeutic strategies for these conditions, including gene therapy and the development of small molecule drugs that can modulate the activity of the pathway's enzymes. The foundational work detailed in this guide will undoubtedly continue to inspire and inform these future endeavors.

References

An In-depth Technical Guide on the Cellular Localization of (S)-Methylmalonyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis of (S)-methylmalonyl-CoA, a critical step in the metabolism of odd-chain fatty acids and several amino acids, is exclusively localized within the mitochondria. This guide details the enzymes responsible, the metabolic context, and the experimental methodologies used to confirm this subcellular compartmentalization.

The Mitochondrial Locus of this compound Synthesis

The conversion of propionyl-CoA to this compound is the first committed step in the pathway that channels metabolites from the breakdown of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine, into the Krebs cycle.[1][2] This reaction is catalyzed by the biotin-dependent enzyme Propionyl-CoA Carboxylase (PCC) .[1]

Extensive research has demonstrated that the enzymes of the vitamin B12-dependent pathway, including Propionyl-CoA Carboxylase (PCC) and the subsequent enzymes Methylmalonyl-CoA Epimerase and Methylmalonyl-CoA Mutase, are located within the mitochondria .[3][4] Specifically, PCC has been identified as being loosely associated with the inner mitochondrial membrane-matrix fraction.[3][5] This localization is crucial as it positions the enzyme to directly process propionyl-CoA generated from fatty acid β-oxidation, which also occurs within the mitochondrial matrix.[6][7]

The precursor protein for the alpha subunit of PCC is synthesized in the cytosol and subsequently imported into the mitochondrion where it is cleaved into its mature form.[5][8] The entire functional enzyme complex operates within this organelle.[3] While propionyl-CoA can be found and utilized in other cellular compartments, such as the nucleus for histone propionylation, the enzymatic machinery for its conversion to this compound is confined to the mitochondria.[9][10]

Key Enzymes and their Localization
EnzymeGene(s)SubstrateProductCellular LocalizationReference(s)
Propionyl-CoA CarboxylasePCCA, PCCBPropionyl-CoAThis compoundMitochondrial Matrix[1][3][5]
Methylmalonyl-CoA EpimeraseMCEEThis compound(R)-Methylmalonyl-CoAMitochondrial Matrix[11][12]
Methylmalonyl-CoA MutaseMUT(R)-Methylmalonyl-CoASuccinyl-CoAMitochondrial Matrix[3][4][13]
Quantitative Distribution of Propionyl-CoA Carboxylase Activity

Studies involving subcellular fractionation of liver tissue from both humans and rats have shown that all detectable activity of Propionyl-CoA Carboxylase is confined to the mitochondrial fraction. This indicates a highly specific and exclusive localization.

Cellular FractionRelative Enzyme Activity (%)Reference(s)
Nuclei & Whole Cells< 1%[3]
Mitochondria> 99%[3]
Microsomes< 1%[3]
Cytosol (Supernatant)< 1%[3]

Visualization of the Metabolic Pathway

The following diagram illustrates the core pathway for the conversion of propionyl-CoA to succinyl-CoA, highlighting its mitochondrial localization.

metabolic_pathway Mitochondrial Propionyl-CoA Catabolism cluster_Mitochondrion Mitochondrial Matrix Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA  HCO₃⁻, ATP R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA  Vitamin B12 Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle PCC Propionyl-CoA Carboxylase (PCC) PCC->S_Methylmalonyl_CoA MCEE Methylmalonyl-CoA Epimerase (MCEE) MCEE->R_Methylmalonyl_CoA MUT Methylmalonyl-CoA Mutase (MUT) MUT->Succinyl_CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl_CoA Amino Acids (Val, Ile, Met) Amino Acids (Val, Ile, Met) Amino Acids (Val, Ile, Met)->Propionyl_CoA experimental_workflow start Tissue/Cell Sample homogenization 1. Homogenization (in isotonic buffer) start->homogenization centrifugation1 2. Low-Speed Centrifugation (e.g., 600 x g, 10 min) homogenization->centrifugation1 supernatant1 Post-Nuclear Supernatant centrifugation1->supernatant1 Supernatant pellet1 Nuclear Pellet centrifugation1->pellet1 Pellet centrifugation2 3. High-Speed Centrifugation (e.g., 10,000 x g, 20 min) supernatant1->centrifugation2 analysis 4. Analysis of Fractions pellet1->analysis supernatant2 Cytosolic & Microsomal Fraction centrifugation2->supernatant2 Supernatant pellet2 Mitochondrial Pellet centrifugation2->pellet2 Pellet supernatant2->analysis pellet2->analysis western_blot Western Blot (Detect PCC Subunits) analysis->western_blot enzyme_assay Enzyme Activity Assay (Measure PCC Activity) analysis->enzyme_assay

References

An In-depth Technical Guide on the Regulation of (S)-Methylmalonyl-CoA Levels in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methylmalonyl-CoA is a critical intermediate in the mitochondrial catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine.[1][2] Its proper regulation is essential for maintaining cellular energy homeostasis, as its metabolic fate is entry into the tricarboxylic acid (TCA) cycle as succinyl-CoA.[3] Dysregulation of this compound levels can lead to severe metabolic disorders, such as methylmalonic acidemia, characterized by the accumulation of toxic metabolites.[1] This guide provides a comprehensive overview of the enzymatic regulation, quantitative aspects, and experimental methodologies pertinent to the study of this compound in the mitochondria.

Core Regulatory Enzymes in this compound Metabolism

The concentration of this compound in the mitochondrial matrix is tightly controlled by the coordinated action of three key enzymes: Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, and Methylmalonyl-CoA Mutase.

Propionyl-CoA Carboxylase (PCC)

PCC is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form this compound.[4][5] This is the primary route for the synthesis of this compound from the catabolism of various substrates.[6] PCC is a heterododecamer composed of six alpha and six beta subunits, encoded by the PCCA and PCCB genes, respectively.[4][7] The enzyme is located in the mitochondrial matrix and is loosely associated with the inner mitochondrial membrane.[4]

Methylmalonyl-CoA Epimerase (MCEE)

Also known as methylmalonyl-CoA racemase, MCEE is responsible for the stereospecific interconversion of this compound and (R)-methylmalonyl-CoA.[8][9] This epimerization is a crucial step because the subsequent enzyme in the pathway, methylmalonyl-CoA mutase, is specific for the (R)-isomer.[8][10] MCEE is encoded by the MCEE gene and is also located in the mitochondrial matrix.[8] Deficiencies in this enzyme can lead to a rare autosomal recessive disorder known as methylmalonyl-CoA epimerase deficiency.[11]

Methylmalonyl-CoA Mutase (MUT)

MUT is a vitamin B12 (adenosylcobalamin)-dependent enzyme that catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a TCA cycle intermediate.[1][10] This reaction is a reversible isomerization.[3] The enzyme is a homodimer located in the mitochondrial matrix and is encoded by the MUT gene.[10][12] Defects in MUT are a major cause of methylmalonic acidemia, leading to the accumulation of methylmalonic acid and other toxic metabolites.[1][13]

Quantitative Analysis of this compound Metabolism

The regulation of this compound levels is highly dependent on the kinetic properties of the involved enzymes and the concentration of relevant metabolites.

EnzymeSubstrate(s)K_m_V_max_ or Specific ActivityCofactor(s)Source Organism
Propionyl-CoA CarboxylasePropionyl-CoA, ATP, Bicarbonate0.29 mM (Propionyl-CoA)Not specifiedBiotin, MgATPHuman
Bicarbonate3.0 mM
Methylmalonyl-CoA Epimerase(2S)-methylmalonyl-CoA, (2R)-methylmalonyl-CoANot specified10.1 µkat/mgCo²+ (stimulatory)Propionibacterium shermanii
Methylmalonyl-CoA Mutase(R)-methylmalonyl-CoANot specifiedNot specifiedAdenosylcobalamin (B₁₂)Human

Note: Kinetic parameters can vary significantly with experimental conditions. The data presented is a summary from available literature and may not be exhaustive.

Key Signaling and Regulatory Pathways

The catabolism of propionyl-CoA to succinyl-CoA is a linear pathway within the mitochondria. The regulation of this compound is primarily at the level of enzyme activity and substrate availability.

Propionyl-CoA to Succinyl-CoA Pathway

This pathway illustrates the sequential conversion of propionyl-CoA to the TCA cycle intermediate, succinyl-CoA. The concentration of this compound is a direct result of the relative activities of PCC and MCEE.

Propionyl_CoA_Catabolism Propionyl_CoA Propionyl-CoA S_MMCoA This compound Propionyl_CoA->S_MMCoA Propionyl-CoA Carboxylase (PCC) ATP, HCO₃⁻ R_MMCoA (R)-Methylmalonyl-CoA S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase (MCEE) R_MMCoA->S_MMCoA Succinyl_CoA Succinyl-CoA R_MMCoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) (Vitamin B₁₂) TCA TCA Cycle Succinyl_CoA->TCA

Caption: The mitochondrial pathway for propionyl-CoA catabolism.

Substrate-Level Regulation

The levels of propionyl-CoA, derived from various sources, directly influence the rate of this compound synthesis. Anaplerotic and cataplerotic demands of the TCA cycle can also indirectly affect the flux through this pathway by altering the concentration of succinyl-CoA.

Substrate_Regulation cluster_sources Sources of Propionyl-CoA OCFA Odd-Chain Fatty Acids Propionyl_CoA Propionyl-CoA OCFA->Propionyl_CoA BCAA Branched-Chain Amino Acids (Val, Ile) BCAA->Propionyl_CoA Other_AA Other Amino Acids (Met, Thr) Other_AA->Propionyl_CoA S_MMCoA This compound Propionyl_CoA->S_MMCoA PCC

Caption: Major sources of propionyl-CoA leading to this compound synthesis.

Experimental Methodologies

Accurate measurement of this compound and the activity of related enzymes is crucial for research and diagnostics.

Quantification of Mitochondrial Acyl-CoAs by LC-MS/MS

This is the gold standard for the sensitive and specific quantification of acyl-CoA species, including this compound.[14][15]

Experimental Workflow:

LCMS_Workflow Tissue 1. Tissue Homogenization or Cell Lysis Extraction 2. Acyl-CoA Extraction (e.g., with methanol/chloroform) Tissue->Extraction Cleanup 3. Solid Phase Extraction (SPE) (Optional, for sample cleanup) Extraction->Cleanup Analysis 4. LC-MS/MS Analysis (Flow-injection or HPLC) Cleanup->Analysis Quant 5. Quantification (using internal standards) Analysis->Quant

Caption: A general workflow for the quantification of acyl-CoAs by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Homogenize frozen tissue or cell pellets in a suitable buffer.[16] Internal standards (e.g., stable isotope-labeled acyl-CoAs) are added at this stage for accurate quantification.[16]

  • Extraction: Extract acyl-CoAs using a solvent system such as methanol-chloroform.[16] The sample is then centrifuged to separate the phases.

  • Solid Phase Extraction (SPE): The aqueous supernatant containing the acyl-CoAs can be further purified using an SPE column to remove interfering substances.[16]

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS).[14] Multiple reaction monitoring (MRM) is often used for high specificity and sensitivity.[16]

  • Data Analysis: The concentration of each acyl-CoA is determined by comparing its peak area to that of the corresponding internal standard.

Assay for Methylmalonyl-CoA Epimerase (MCEE) Activity

A simplified HPLC-based assay can be used to determine MCEE activity.[17]

Principle:

This assay couples the MCEE reaction with the methylmalonyl-CoA mutase (MUT) reaction. MCEE converts (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by MUT (which is specific for the 2R isomer). The activity of MCEE is quantified by measuring the rate of disappearance of methylmalonyl-CoA using HPLC.[17]

Experimental Workflow:

MCEE_Assay_Workflow Setup 1. Assay Setup (Buffer, (2S)-MMCoA, MUT, Sample) Incubation 2. Incubation (Time course at 37°C) Setup->Incubation Quench 3. Reaction Quenching (e.g., with acid) Incubation->Quench HPLC 4. HPLC Analysis (Quantify remaining MMCoA) Quench->HPLC Calc 5. Activity Calculation HPLC->Calc

Caption: Workflow for the HPLC-based MCEE activity assay.

Protocol Outline:

  • Reagents: Prepare a reaction buffer containing (2S)-methylmalonyl-CoA, purified methylmalonyl-CoA mutase, and the sample containing MCEE.

  • Reaction: Initiate the reaction by adding the sample and incubate at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).

  • HPLC Analysis: Analyze the quenched samples by HPLC to quantify the amount of remaining methylmalonyl-CoA.

  • Calculation: Calculate the MCEE activity based on the rate of methylmalonyl-CoA consumption.

Conclusion and Future Directions

The regulation of this compound is a critical aspect of mitochondrial metabolism. While the core enzymatic pathway is well-characterized, further research is needed to fully understand the allosteric regulation of these enzymes and how their expression is controlled under different physiological and pathological conditions. For drug development professionals, targeting these enzymes could offer therapeutic strategies for metabolic disorders such as methylmalonic acidemia. The development of more advanced analytical techniques will continue to provide deeper insights into the subcellular compartmentalization and dynamic regulation of acyl-CoA pools.

References

(S)-Methylmalonyl-CoA in Human Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-Methylmalonyl-CoA is a critical intermediate in the catabolism of several essential amino acids and odd-chain fatty acids. Its metabolism is intricately linked to vitamin B12-dependent pathways, and defects in its processing lead to a group of severe inherited metabolic disorders collectively known as methylmalonic acidemia (MMA). This technical guide provides a comprehensive overview of the role of this compound in human health and disease, with a focus on the pathophysiology, diagnosis, and treatment of MMA. The guide is intended to be a resource for researchers and clinicians working to advance our understanding and treatment of these devastating disorders. It includes detailed biochemical pathways, quantitative data on disease markers, and step-by-step experimental protocols for key diagnostic and research assays.

Biochemistry of this compound Metabolism

The conversion of propionyl-CoA to succinyl-CoA, a key entry point into the Krebs cycle, is a critical metabolic pathway. This compound is a central intermediate in this pathway. Propionyl-CoA is derived from the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol.[1][2]

The pathway involves three key enzymatic steps:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form this compound.[3]

  • Epimerization: this compound is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCE) .[4]

  • Isomerization: Finally, the vitamin B12 (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[5][6] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle.

A deficiency in either methylmalonyl-CoA mutase or the enzymes involved in the synthesis of its cofactor, adenosylcobalamin, leads to the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid, resulting in methylmalonic acidemia.[7][8]

Propionyl-CoA to Succinyl-CoA Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Inputs Catabolic Sources PropionylCoA Propionyl-CoA SMethylmalonylCoA This compound PropionylCoA->SMethylmalonylCoA Propionyl-CoA Carboxylase (PCC) Biotin RMethylmalonylCoA (R)-Methylmalonyl-CoA SMethylmalonylCoA->RMethylmalonylCoA Methylmalonyl-CoA Epimerase (MCE) SuccinylCoA Succinyl-CoA RMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) Adenosylcobalamin (Vitamin B12) Deficiency Deficiency in MCM or AdoCbl synthesis leads to Methylmalonic Acidemia RMethylmalonylCoA->Deficiency TCACycle TCA Cycle SuccinylCoA->TCACycle Isoleucine Isoleucine Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA

Caption: Metabolic pathway from propionyl-CoA to succinyl-CoA.

Pathophysiology of Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is an autosomal recessive disorder characterized by the accumulation of methylmalonic acid in bodily fluids.[8] The pathophysiology is complex and multifactorial, arising from both the direct toxicity of accumulated metabolites and the disruption of downstream metabolic processes.

The accumulation of methylmalonyl-CoA and propionyl-CoA is central to the disease's pathology. These metabolites can inhibit key mitochondrial enzymes, including pyruvate (B1213749) carboxylase and the pyruvate dehydrogenase complex, impairing gluconeogenesis and energy metabolism. Furthermore, propionyl-CoA can be a substrate for citrate (B86180) synthase, leading to the formation of methylcitrate, another toxic metabolite that can inhibit the TCA cycle. The sequestration of coenzyme A as propionyl-CoA and methylmalonyl-CoA can also lead to a functional coenzyme A deficiency, further disrupting mitochondrial function.

Clinically, MMA presents with a wide spectrum of severity, from neonatal-onset forms with life-threatening metabolic acidosis, hyperammonemia, and neurological collapse, to later-onset forms with a more indolent course.[9] Long-term complications are common and can include chronic kidney disease, pancreatitis, and severe neurological impairment.

The genetic basis of MMA is heterogeneous and can be broadly classified into two groups:

  • Defects in the methylmalonyl-CoA mutase (MUT) gene: These lead to mut forms of MMA, which are further subdivided into mut^0 (no residual enzyme activity) and mut^- (some residual enzyme activity).[7][10] These forms are generally unresponsive to vitamin B12 therapy.

  • Defects in the synthesis and transport of adenosylcobalamin: These result in the cbl forms of MMA, including cblA, cblB, and cblD-MMA.[9][11] These forms are often responsive to pharmacological doses of vitamin B12.

Diagnosis of Methylmalonic Acidemia

Early diagnosis of MMA is critical to improving patient outcomes. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) to detect elevated propionylcarnitine (B99956) (C3) are the primary method for early detection.[12][13]

Diagnostic_Workflow_for_MMA Start Newborn Screening (Elevated C3 Acylcarnitine) UrineOrganicAcids Urine Organic Acid Analysis (GC/MS) Start->UrineOrganicAcids Confirmatory Testing PlasmaHomocysteine Plasma Total Homocysteine UrineOrganicAcids->PlasmaHomocysteine Elevated Methylmalonic Acid IsolatedMMA Isolated MMA PlasmaHomocysteine->IsolatedMMA Normal Homocysteine CombinedMMA Combined MMA and Homocystinuria PlasmaHomocysteine->CombinedMMA Elevated Homocysteine EnzymeAssay Enzyme Activity Assay (Fibroblasts) IsolatedMMA->EnzymeAssay Further Characterization MolecularTesting Molecular Genetic Testing (MUT, MMAA, MMAB, etc.) IsolatedMMA->MolecularTesting Definitive Diagnosis mut_type mut^0 or mut^- EnzymeAssay->mut_type Deficient MCM Activity cbl_type cblA, cblB, etc. EnzymeAssay->cbl_type Normal MCM Activity MolecularTesting->mut_type MolecularTesting->cbl_type

Caption: Diagnostic workflow for suspected methylmalonic acidemia.
Quantitative Data in MMA

The following tables summarize key quantitative data used in the diagnosis and monitoring of MMA.

Table 1: Key Biomarker Levels in Methylmalonic Acidemia

BiomarkerSpecimenHealthy ControlMMA PatientsCitation(s)
Methylmalonic Acid (MMA) Plasma/Serum< 0.40 µmol/LSignificantly elevated, often > 100 µmol/L[7]
Urine< 4.0 mmol/mol creatinineVery high concentrations, variable by subtype[7]
Propionylcarnitine (C3) Dried Blood Spot (Newborn Screen)< 7.3 µmol/L≥ 7.3 µmol/L (abnormal), ≥ 9.7 µmol/L (critical)[14]
C3/C2 Ratio Dried Blood Spot (Newborn Screen)< 0.2> 0.2[7]
Total Homocysteine PlasmaNormalNormal in isolated MMA; Elevated in combined forms[7]

Table 2: Enzyme Kinetics of Key Enzymes in Propionate Metabolism

EnzymeSubstrateKmVmaxCitation(s)
Methylmalonyl-CoA Mutase (Human) Adenosylcobalamin4.7 nM - 0.24 µM9.06 µmol/min/mg[15]
(R)-Methylmalonyl-CoA0.35 mM-[15]
Methylmalonyl-CoA Mutase (mut- variants) AdenosylcobalaminIncreased 40- to 900-fold0.2% to ~100% of wild-type[3]
Methylmalonyl-CoA Epimerase This compound---

Experimental Protocols

Quantification of Methylmalonic Acid in Plasma/Serum by LC-MS/MS

Objective: To accurately quantify the concentration of methylmalonic acid in plasma or serum for the diagnosis and monitoring of MMA.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of MMA. An internal standard, typically a stable isotope-labeled MMA (e.g., MMA-D3), is added to the sample for accurate quantification. The sample is deproteinized, and the supernatant is analyzed.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase HPLC column

  • Methanol (B129727), 0.5% formic acid in methanol

  • Acetonitrile (B52724)

  • 0.2% formic acid in water

  • Methylmalonic acid (MMA) standard

  • Methylmalonic acid-D3 (MMA-D3) internal standard

  • Patient plasma/serum samples

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of patient plasma/serum, calibrators, or quality control samples into a microcentrifuge tube.

    • Add 300 µL of 0.5% formic acid in methanol containing the MMA-D3 internal standard.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes at 10°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject a defined volume (e.g., 10 µL) onto the C18 column.

    • Perform chromatographic separation using an isocratic or gradient elution with a mobile phase consisting of acetonitrile and 0.2% formic acid in water.

    • Detect MMA and MMA-D3 using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of MMA to the peak area of MMA-D3.

    • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of MMA in the patient samples by interpolating their peak area ratios on the calibration curve.

Methylmalonyl-CoA Mutase (MCM) Activity Assay in Cultured Fibroblasts

Objective: To determine the activity of methylmalonyl-CoA mutase in cultured fibroblasts to aid in the differential diagnosis of MMA subtypes (mut vs. cbl).

Principle: This assay measures the conversion of radiolabeled [14C]methylmalonyl-CoA to [14C]succinyl-CoA by the MCM enzyme in cell lysates. The product is separated from the substrate by chromatography, and the radioactivity is quantified.

Materials:

  • Cultured human fibroblasts

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Sonication buffer (e.g., potassium phosphate (B84403) buffer with protease inhibitors)

  • Sonicator

  • [14C]methylmalonyl-CoA

  • Adenosylcobalamin (AdoCbl)

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) to confluency.[16][17]

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in sonication buffer and lyse the cells by sonication on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer, cell lysate, and [14C]methylmalonyl-CoA.

    • For testing B12 responsiveness, prepare parallel reactions with and without the addition of a saturating concentration of AdoCbl.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding TCA.

  • Product Separation and Quantification:

    • Separate the [14C]succinyl-CoA product from the [14C]methylmalonyl-CoA substrate using a suitable chromatographic method (e.g., HPLC or paper chromatography).

    • Quantify the radioactivity in the succinyl-CoA fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the MCM activity as the amount of succinyl-CoA produced per unit of time per milligram of protein.

    • Compare the activity in the presence and absence of added AdoCbl to determine B12 responsiveness.

Molecular Genetic Analysis of the MUT Gene

Objective: To identify pathogenic variants in the MUT gene to confirm a diagnosis of mut-type MMA.

Principle: This involves amplifying all coding exons and flanking intronic regions of the MUT gene from patient genomic DNA using the polymerase chain reaction (PCR), followed by DNA sequencing to identify any disease-causing mutations.

Materials:

  • Genomic DNA extracted from patient blood or fibroblasts

  • PCR primers specific for each exon of the MUT gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing reagents and sequencer

Procedure:

  • PCR Amplification:

    • Design PCR primers to amplify each of the 13 exons of the MUT gene, including the exon-intron boundaries.

    • Set up PCR reactions for each exon using patient genomic DNA as a template.

    • Perform PCR using an optimized thermal cycling protocol.

    • Verify the amplification of the correct-sized PCR products by agarose gel electrophoresis.

  • DNA Sequencing:

    • Purify the PCR products.

    • Perform Sanger sequencing of the purified PCR products for each exon in both the forward and reverse directions.

  • Data Analysis:

    • Align the patient's DNA sequence with the reference sequence of the MUT gene.

    • Identify any nucleotide changes (substitutions, insertions, deletions).

    • Determine the predicted effect of any identified variants on the protein sequence (e.g., missense, nonsense, frameshift).

    • Consult mutation databases and predictive software to assess the pathogenicity of any novel variants.

Therapeutic Strategies

The management of MMA is multifaceted and aims to reduce the production of toxic metabolites, promote anabolism, and manage acute metabolic decompensations.

Therapeutic_Interventions_in_MMA cluster_Pathway Metabolic Pathway cluster_Therapies Therapeutic Strategies PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA PCC SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA MCM ProteinRestriction Dietary Protein Restriction ProteinRestriction->PropionylCoA Reduces Precursor Amino Acids VitaminB12 Vitamin B12 (Hydroxocobalamin) VitaminB12->MethylmalonylCoA Enhances MCM Activity (in responsive forms) LCarnitine L-Carnitine LCarnitine->PropionylCoA Forms Propionylcarnitine (for excretion)

Caption: Mechanisms of therapeutic interventions in MMA.

Dietary Management: A cornerstone of MMA treatment is a low-protein diet to restrict the intake of the propiogenic amino acids isoleucine, valine, methionine, and threonine.[18] This is often supplemented with a special medical formula that provides essential amino acids while excluding the problematic ones.

Vitamin B12 (Cobalamin) Supplementation: Patients with cbl forms of MMA are often responsive to high doses of hydroxocobalamin, a precursor of adenosylcobalamin.[11][19] A trial of vitamin B12 is recommended for all newly diagnosed patients to assess responsiveness.[20] Clinical outcomes in B12-responsive patients are generally more favorable.[11][21]

L-Carnitine Supplementation: L-carnitine is used to conjugate with accumulating propionyl-CoA to form propionylcarnitine, which is then excreted in the urine.[22][23] This helps to detoxify propionyl groups and replenish the pool of free coenzyme A.[18][22][24]

Management of Acute Illness: Intercurrent illnesses can trigger metabolic decompensation. During these periods, protein intake is often stopped, and intravenous glucose is administered to prevent catabolism.

Organ Transplantation: Liver or combined liver and kidney transplantation can be a therapeutic option for severely affected individuals, particularly those with the mut^0 phenotype, as the transplanted organ provides a source of functional methylmalonyl-CoA mutase.

Animal Models

Animal models, particularly mouse models, have been instrumental in understanding the pathophysiology of MMA and for testing novel therapeutic approaches.[23] Knockout mouse models for the Mut gene have been developed. While homozygous knockout mice are neonatally lethal, various strategies, such as the introduction of a human MUT transgene, have been used to create viable models that recapitulate the biochemical and clinical features of human MMA.[23] These models exhibit elevated levels of methylmalonic acid and propionylcarnitine and are valuable tools for preclinical research.

Future Directions

Research in MMA is focused on developing novel therapeutic strategies, including gene therapy, mRNA therapy, and small molecule approaches aimed at correcting the underlying enzymatic defect or mitigating the downstream metabolic consequences. A deeper understanding of the complex pathophysiology, particularly the mechanisms of neurological and renal injury, is crucial for the development of more effective treatments. The continued development and characterization of robust animal models will be essential for advancing these research efforts.

References

Genetic Basis of (S)-Methylmalonyl-CoA Metabolism Defects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the genetic and biochemical basis of defects in (S)-methylmalonyl-CoA metabolism, primarily focusing on methylmalonic acidemia (MMA). It is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecular genetics, diagnostic approaches, and experimental methodologies used to study these disorders.

Introduction to this compound Metabolism and its Defects

This compound is a key intermediate in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1] The mitochondrial enzyme methylmalonyl-CoA mutase (MMUT), with its cofactor adenosylcobalamin (AdoCbl), a derivative of vitamin B12, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle.[2][3] Defects in this metabolic pathway lead to the accumulation of toxic metabolites, most notably methylmalonic acid, resulting in a group of inherited metabolic disorders collectively known as methylmalonic acidemia (MMA).[4]

MMA is an autosomal recessive disorder characterized by a wide range of clinical presentations, from neonatal-onset metabolic crisis with lethargy, vomiting, and coma to later-onset forms with developmental delay, renal failure, and neurological complications.[5] The genetic basis of MMA is heterogeneous, arising from mutations in the MMUT gene itself or in genes involved in the synthesis and transport of AdoCbl, such as MMAA, MMAB, and MMADHC.[6][7]

Genetic Landscape of this compound Metabolism Defects

Mutations in several genes can lead to impaired this compound metabolism. These are broadly classified into defects of the MMUT apoenzyme and defects in the synthesis or transport of its cofactor, adenosylcobalamin.

Methylmalonyl-CoA Mutase (MMUT) Deficiency

Accounting for a significant portion of MMA cases, MMUT gene defects lead to either a complete loss (mut0) or partial reduction (mut-) of enzyme activity.[3][5] The MMUT gene is located on chromosome 6p12.3 and contains 13 exons. Over 200 mutations in the MMUT gene have been identified in individuals with MMA.

Cobalamin Metabolism Defects (cbl)

Defects in the synthesis of adenosylcobalamin also result in MMA. These are classified into different complementation groups:

  • cblA: Caused by mutations in the MMAA gene, which is involved in the transport of cobalamin into the mitochondria and the protection of MMUT.[6][8]

  • cblB: Results from mutations in the MMAB gene, which encodes the enzyme ATP:cob(I)alamin adenosyltransferase, responsible for the final step of AdoCbl synthesis.[6][9]

Other Genetic Defects

Less common causes of isolated MMA include mutations in the MCEE gene, encoding methylmalonyl-CoA epimerase, and genes such as SUCLG1 and SUCLA2, which are associated with mitochondrial DNA depletion syndromes and can present with mild MMA.[10]

Quantitative Data in this compound Metabolism Defects

The diagnosis and classification of MMA rely on the quantitative analysis of various biomarkers in blood and urine.

Table 1: Urinary and Blood Methylmalonic Acid (MMA) Concentrations in Different MMA Subtypes

MMA SubtypeUrinary MMA (mmol/mol creatinine)Blood MMA (µmol/L)
mut0, mut-1000-10000100-1000
cblA, cblB10-1005-100
MCEE deficiency, SUCLA250-1500~7
Normal< 4< 0.27

Source: Data compiled from multiple sources.[6][9]

Table 2: Plasma Propionylcarnitine (C3) and C3/C2 Ratio in MMA and Related Disorders

ConditionPropionylcarnitine (C3) (µmol/L)C3/Acetylcarnitine (C2) Ratio
Methylmalonic Acidemia (MMA)8.52 (median)0.73 (median)
Propionic Acidemia (PA)ElevatedElevated
Healthy Controls1.40 (median)0.10 (median)

Source: Data compiled from a study of 162 MMA patients and 200 healthy children.[11] Note: There can be significant overlap in C3 values between different conditions.[3]

Table 3: Common MMUT Gene Mutations and Associated Phenotypes

MutationPhenotypeVitamin B12 Responsiveness
c.729_730insTTmut0Non-responsive
c.323G>Amut0Non-responsive
c.1106G>Amut0Non-responsive
c.1663G>Amut-Completely responsive
c.2080C>Tmut-Completely responsive
c.1741C>Tmut-Partially responsive

Source: Data compiled from a study of 266 Chinese patients with mut-type MMA.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study and diagnosis of this compound metabolism defects.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of MMA, allowing for the quantification of methylmalonic acid and other relevant organic acids.[9]

Protocol:

  • Sample Preparation:

    • To a 2 mL aliquot of urine, add an internal standard (e.g., 2-phenylbutyric acid).

    • Acidify the urine to a pH below 2 with hydrochloric acid.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas at room temperature.[6]

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[13]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 5°C/minute.

      • Ramp to 300°C at 10°C/minute, hold for 5 minutes.

    • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV.

    • Data Acquisition: Acquire data in full scan mode (m/z 50-600) or selected ion monitoring (SIM) mode for targeted quantification.

    • Quantification: Identify and quantify methylmalonic acid and other organic acids based on their retention times and mass spectra compared to known standards.

Next-Generation Sequencing (NGS) of MMA-Associated Genes

Targeted NGS panels are used for the molecular diagnosis of MMA by identifying pathogenic variants in genes such as MMUT, MMAA, and MMAB.[14]

Protocol:

  • DNA Extraction: Extract genomic DNA from peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit.

  • Library Preparation:

    • DNA Fragmentation: Fragment the genomic DNA to a target size of 200-400 bp using enzymatic digestion or sonication.

    • End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends.

    • Adapter Ligation: Ligate NGS adapters with unique barcodes to the A-tailed DNA fragments.

    • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing.

  • Target Enrichment (for targeted panels):

    • Use a custom-designed probe set to capture the exons and flanking intronic regions of the genes of interest (MMUT, MMAA, MMAB, etc.).

    • Hybridize the amplified library with the biotinylated probes.

    • Capture the probe-library hybrids using streptavidin-coated magnetic beads.

    • Wash the beads to remove non-target DNA.

    • Amplify the captured library by PCR.

  • Sequencing:

    • Quantify the final library and pool multiple libraries for sequencing.

    • Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Alignment: Align the sequencing reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

    • Annotation and Filtering: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar) and filter against population frequency databases to identify rare and potentially pathogenic variants.

    • Interpretation: Classify the variants according to ACMG guidelines as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign.

Methylmalonyl-CoA Mutase (MMUT) Enzyme Assay in Cultured Fibroblasts

This assay directly measures the activity of the MMUT enzyme in patient-derived cells.[15][16]

Protocol:

  • Cell Culture: Culture human dermal fibroblasts in standard medium. For B12 responsiveness testing, supplement the medium with 1 µg/mL hydroxocobalamin (B81358) for at least 72 hours prior to the assay.

  • Cell Lysate Preparation:

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM dithiothreitol (B142953) and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • 1 mM dithiothreitol

      • 50 µM adenosylcobalamin (AdoCbl)

      • 250 µM (R,S)-methylmalonyl-CoA

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50-100 µg of cell lysate protein.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding perchloric acid to a final concentration of 0.4 M.

  • Quantification of Succinyl-CoA:

    • The product of the reaction, succinyl-CoA, can be quantified using high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

    • HPLC Method:

      • Separate the reaction products on a reverse-phase C18 column.

      • Detect succinyl-CoA by its UV absorbance at 254 nm.

      • Quantify by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

  • Calculation of Enzyme Activity:

    • Express the MMUT activity as nmol of succinyl-CoA produced per hour per mg of protein.

Western Blot for MMUT Protein Detection

This technique is used to detect the presence and relative amount of the MMUT protein in cell lysates.

Protocol:

  • Protein Extraction: Prepare cell lysates from cultured fibroblasts as described in the enzyme assay protocol.

  • SDS-PAGE:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMUT overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Use a loading control antibody (e.g., anti-β-actin) to normalize for protein loading.[17][18]

Signaling Pathways and Experimental Workflows

Visual representations of key metabolic pathways and diagnostic workflows are essential for understanding the complex relationships in this compound metabolism defects.

Propionyl-CoA Catabolism Pathway

This pathway illustrates the breakdown of various precursors to propionyl-CoA and its subsequent conversion to succinyl-CoA, highlighting the metabolic block in MMA.

Propionyl_CoA_Catabolism cluster_precursors Precursors cluster_metabolism Propionyl-CoA Metabolism Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA MCEE Methylmalonyl-CoA Epimerase (MCEE) Methylmalonyl-CoA Epimerase (MCEE) Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA MMUT (AdoCbl) Methylmalonic Acid Methylmalonic Acid L-Methylmalonyl-CoA->Methylmalonic Acid Accumulation in MMA Methylmalonyl-CoA Mutase (MMUT) Methylmalonyl-CoA Mutase (MMUT) Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Propionyl-CoA Catabolism Pathway.

Adenosylcobalamin (AdoCbl) Synthesis Pathway

This diagram outlines the key steps in the intracellular synthesis of adenosylcobalamin, the essential cofactor for MMUT.

AdoCbl_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Vitamin B12 (Cobalamin) Vitamin B12 (Cobalamin) Cob(II)alamin Cob(II)alamin Vitamin B12 (Cobalamin)->Cob(II)alamin Cob(I)alamin Cob(I)alamin Cob(II)alamin->Cob(I)alamin Cob(I)alamin_mito Cob(I)alamin_mito Cob(I)alamin->Cob(I)alamin_mito MMAA (transport) Cob(II)alamin_mito Cob(II)alamin_mito Adenosylcobalamin (AdoCbl) Adenosylcobalamin (AdoCbl) Cob(I)alamin_mito->Adenosylcobalamin (AdoCbl) MMAB (ATR) MMUT_Holoenzyme MMUT (Holoenzyme) Adenosylcobalamin (AdoCbl)->MMUT_Holoenzyme MMUT_Apoenzyme MMUT (Apoenzyme) MMUT_Apoenzyme->MMUT_Holoenzyme MMAA MMAA MMAA->Cob(I)alamin_mito MMAB MMAB (ATR) MMAB->Adenosylcobalamin (AdoCbl)

Caption: Adenosylcobalamin Synthesis Pathway.

Diagnostic Workflow for Methylmalonic Acidemia

This flowchart provides a logical progression for the diagnosis of MMA, from initial screening to specific genetic testing.

Diagnostic_Workflow_MMA Newborn Screening Newborn Screening Elevated Propionylcarnitine (C3) Elevated Propionylcarnitine (C3) Newborn Screening->Elevated Propionylcarnitine (C3) Urine Organic Acid Analysis (GC-MS) Urine Organic Acid Analysis (GC-MS) Elevated Propionylcarnitine (C3)->Urine Organic Acid Analysis (GC-MS) Yes Plasma Acylcarnitine Profile Plasma Acylcarnitine Profile Elevated Propionylcarnitine (C3)->Plasma Acylcarnitine Profile Yes Elevated Methylmalonic Acid Elevated Methylmalonic Acid Urine Organic Acid Analysis (GC-MS)->Elevated Methylmalonic Acid Plasma Total Homocysteine Plasma Total Homocysteine Elevated Methylmalonic Acid->Plasma Total Homocysteine Yes Normal Homocysteine Normal Homocysteine Plasma Total Homocysteine->Normal Homocysteine Elevated Homocysteine Elevated Homocysteine Plasma Total Homocysteine->Elevated Homocysteine Isolated MMA Isolated MMA Normal Homocysteine->Isolated MMA Yes Combined MMA and Homocystinuria Combined MMA and Homocystinuria Elevated Homocysteine->Combined MMA and Homocystinuria Yes Targeted Gene Panel (MMUT, MMAA, MMAB, etc.) Targeted Gene Panel (MMUT, MMAA, MMAB, etc.) Isolated MMA->Targeted Gene Panel (MMUT, MMAA, MMAB, etc.) Enzyme Assays in Fibroblasts Enzyme Assays in Fibroblasts Isolated MMA->Enzyme Assays in Fibroblasts Final Diagnosis Final Diagnosis Targeted Gene Panel (MMUT, MMAA, MMAB, etc.)->Final Diagnosis Enzyme Assays in Fibroblasts->Final Diagnosis

Caption: Diagnostic Workflow for MMA.

Conclusion

Defects in this compound metabolism represent a group of serious inherited disorders with significant clinical consequences. A thorough understanding of the underlying genetic and biochemical mechanisms is crucial for accurate diagnosis, effective management, and the development of novel therapeutic strategies. This technical guide has provided an in-depth overview of the current knowledge in the field, from the molecular genetics of the causative genes to the detailed experimental protocols used for their study. The integration of quantitative data, detailed methodologies, and visual representations of complex pathways aims to serve as a valuable resource for the scientific community dedicated to improving the lives of individuals affected by these disorders.

References

The Physiological Significance of (S)-Methylmalonyl-CoA Accumulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The accumulation of (S)-methylmalonyl-CoA is a critical metabolic aberration primarily associated with methylmalonic acidemia (MMA), a severe inborn error of metabolism. This condition arises from the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT) or defects in the synthesis of its cofactor, adenosylcobalamin.[1][2][3] The resultant buildup of methylmalonyl-CoA and its upstream precursors triggers a cascade of cytotoxic events, leading to profound mitochondrial dysfunction, secondary metabolic disturbances, and multi-organ pathology, particularly affecting the nervous system and kidneys.[1][4] Recent discoveries have also implicated aberrant protein lysine (B10760008) methylmalonylation as a novel pathogenic mechanism.[5][6] This guide provides an in-depth analysis of the biochemical consequences of this compound accumulation, summarizes key quantitative data, details relevant experimental protocols, and outlines the signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals.

The Central Metabolic Pathway

This compound is a key intermediate in the catabolism of several essential nutrients, including branched-chain amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol.[2][7] The canonical pathway, located within the mitochondrial matrix, involves three critical steps:

  • Carboxylation: Propionyl-CoA, the common product of these catabolic pathways, is converted to this compound (also referred to as D-methylmalonyl-CoA) by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[1][8]

  • Epimerization: this compound is converted to its stereoisomer, (R)-methylmalonyl-CoA (or L-methylmalonyl-CoA), by methylmalonyl-CoA epimerase (MCEE).[9][10]

  • Isomerization: (R)-methylmalonyl-CoA is isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MMUT).[2] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[2][11]

A deficiency in MMUT activity blocks this final step, leading to the accumulation of its substrate and the upstream metabolites this compound and propionyl-CoA.[1][12]

Metabolic_Pathway cluster_0 Mitochondrial Matrix precursors Branched-Chain Amino Acids Odd-Chain Fatty Acids Cholesterol propionyl_coa Propionyl-CoA precursors->propionyl_coa s_mmcoa This compound propionyl_coa->s_mmcoa Propionyl-CoA Carboxylase (PCC) r_mmcoa (R)-Methylmalonyl-CoA s_mmcoa->r_mmcoa Methylmalonyl-CoA Epimerase (MCEE) succinyl_coa Succinyl-CoA r_mmcoa->succinyl_coa Methylmalonyl-CoA Mutase (MMUT) (Vitamin B12 dependent) block X tca TCA Cycle succinyl_coa->tca block->succinyl_coa accumulation_label ACCUMULATION

Figure 1: The Propionyl-CoA Catabolic Pathway.

Pathophysiology of this compound Accumulation

The toxic effects of this compound accumulation are multifaceted, stemming from direct enzymatic inhibition, disruption of mitochondrial homeostasis, and the induction of aberrant post-translational modifications.

Mitochondrial Dysfunction

The mitochondrion is the primary site of pathology. The accumulation of methylmalonyl-CoA and its hydrolyzed product, methylmalonic acid (MMA), leads to severe mitochondrial distress.[3][4]

  • TCA Cycle Impairment: The excess methylmalonyl-CoA and propionyl-CoA are converted to toxic organic acids, including methylmalonic acid and 2-methylcitrate.[1] High concentrations of methylmalonic acid directly inhibit succinate (B1194679) dehydrogenase (Complex II of the respiratory chain), a key enzyme in both the TCA cycle and electron transport chain.[13][14] Furthermore, both methylmalonyl-CoA and succinyl-CoA can inhibit pyruvate (B1213749) carboxylase, a critical anaplerotic enzyme.[15] This disrupts the TCA cycle, leading to deficient energy metabolism.[3]

  • Respiratory Chain Defects: Studies in both human patients and mouse models of MMA have demonstrated reduced activity of respiratory chain complexes, particularly cytochrome c oxidase (Complex IV).[3] This impairment in oxidative phosphorylation contributes to decreased ATP production and increased generation of reactive oxygen species (ROS).[16][17]

  • Oxidative Stress: The combination of respiratory chain dysfunction and inhibition of glutathione (B108866) formation leads to significant oxidative stress.[3][9] This oxidative damage affects mitochondrial components, further exacerbating the energy deficit and contributing to cellular injury.

  • Defective Mitophagy: The accumulation of damaged mitochondria triggers cellular quality control mechanisms like mitophagy. However, in MMA, this process is often defective, leading to the persistence of dysfunctional mitochondria and cellular distress.[18][19]

Secondary Metabolic Perturbations

The impact of methylmalonyl-CoA extends beyond direct mitochondrial toxicity, affecting other critical metabolic pathways:

  • Urea (B33335) Cycle Inhibition: The accumulation of upstream metabolites, particularly propionyl-CoA, can inhibit N-acetylglutamate synthase, a key enzyme for the urea cycle.[1][9] This leads to hyperammonemia, a life-threatening complication frequently observed during metabolic crises in MMA patients.[9][20]

  • Demyelination: In the nervous system, methylmalonyl-CoA can be erroneously used in place of malonyl-CoA during fatty acid synthesis.[21] This results in the production of abnormal branched-chain fatty acids that disrupt the structure of the myelin sheath, leading to demyelination and severe neurological dysfunction.[21]

Aberrant Protein Methylmalonylation

A more recently understood pathogenic mechanism is the non-enzymatic modification of protein lysine residues by the methylmalonyl group from methylmalonyl-CoA.[5][6] This post-translational modification, termed methylmalonylation, occurs under the alkaline conditions of the mitochondrial matrix where methylmalonyl-CoA concentrations are pathologically high.[6] This aberrant acylation can alter the structure and function of mitochondrial proteins, contributing to the enzymatic and functional defects observed in MMA.[1] The mitochondrial sirtuin SIRT5 has been identified as capable of removing this modification, suggesting a potential therapeutic target.[1][5]

Pathophysiology_Flow cluster_mito Mitochondrial Dysfunction cluster_secondary Secondary Effects Nodes Nodes mut_def MMUT Deficiency mmcoa_acc This compound Accumulation mut_def->mmcoa_acc tca_inhibit TCA Cycle Inhibition (e.g., Pyruvate Carboxylase) mmcoa_acc->tca_inhibit urea_inhibit Urea Cycle Inhibition (Hyperammonemia) mmcoa_acc->urea_inhibit acylation Aberrant Protein Methylmalonylation mmcoa_acc->acylation demyelination Demyelination (Neurological Damage) mmcoa_acc->demyelination atp Decreased ATP Production tca_inhibit->atp etc_inhibit Respiratory Chain Defect (e.g., Complex IV) ros Increased ROS (Oxidative Stress) etc_inhibit->ros etc_inhibit->atp organ_damage Multi-Organ Pathology (Kidney, Brain) ros->organ_damage atp->organ_damage urea_inhibit->organ_damage acylation->tca_inhibit acylation->etc_inhibit demyelination->organ_damage Edges Edges

Figure 2: Pathophysiological Cascade of MMUT Deficiency.

Quantitative Impact of Accumulation

The biochemical consequences of this compound accumulation are reflected in profound changes in metabolite concentrations and enzyme activities. Animal models have been instrumental in quantifying these effects.

Table 1: Metabolite Levels in a Murine Model of Methylmalonic Acidemia Data from a humanized partial rescue mouse model (hemizygous for a human MCM transgene on a homozygous knockout background) which exhibits elevated metabolites characteristic of human MMA.[22]

AnalyteGenotypeMean ValueUnitsFold Change vs. Control
Urine Methylmalonic Acid Control2.9µmol/mmol creatinine-
MMA Model21.6µmol/mmol creatinine~7.4x
Plasma Methylmalonic Acid Control1.8µM-
MMA Model125.7µM~70x
Blood Propionylcarnitine (B99956) (C3) Control1.1µM-
MMA Model11.2µM~10.2x

Table 2: Inhibition of Human Methylmalonyl-CoA Mutase by CoA-Esters Data from in vitro studies on recombinant human MMUT, demonstrating inhibition by various substrate and product analogs.[23]

InhibitorType of InhibitionKi1 (mM)Ki2 (mM)
Ethylmalonyl-CoA Mixed0.59 ± 0.122.7 ± 0.5
Cyclopropylcarbonyl-CoA Carboxylate Mixed0.26 ± 0.072.5 ± 0.6
Methylenecyclopropylacetyl-CoA Mixed0.47 ± 0.122.0 ± 0.34

Note: Ki1 is the inhibition constant for binding to the free enzyme; Ki2 is for binding to the enzyme-substrate complex.

Key Experimental Protocols

Studying the effects of this compound accumulation relies on robust animal models and sensitive analytical techniques.

Animal Models of Methylmalonic Acidemia

Genetically engineered mouse models are critical for investigating MMA pathophysiology and evaluating potential therapies.

  • Methodology: The most common models involve the targeted disruption of the Mut gene in mice.[24][25] For example, a knockout mouse model can be created by disrupting the Mut gene within the critical CoA binding domain using gene-targeting techniques in embryonic stem cells.[22]

  • Phenotype: Homozygous knockout (Mut-/-) mice often exhibit a severe phenotype that mimics the human mut0 type, with neonatal lethality within 24-48 hours.[24][25] These mice show massively elevated levels of methylmalonic acid and propionylcarnitine in blood and urine from birth.[22][25] "Rescued" models, which express MMUT in specific tissues (e.g., muscle) or carry a human transgene, survive longer and allow for the study of chronic disease progression and therapeutic interventions like gene or mRNA therapy.[24][25]

Quantification of Key Metabolites (Methylmalonic Acid)

Accurate measurement of MMA in biological fluids is essential for diagnosing and monitoring the disease.

  • Methodology: A common high-sensitivity method is Turbulent Flow Liquid Chromatography coupled with Tandem Mass Spectrometry (TFLC-MS/MS).[26]

    • Sample Preparation: Serum samples are prepared by protein precipitation using methanol (B129727) containing a stable isotope-labeled internal standard (e.g., MMA-d3).

    • Online Extraction: The supernatant is directly injected into the TFLC-MS/MS system. The TFLC column performs online sample cleanup and extraction.

    • Chromatographic Separation: The analyte is transferred to an analytical HPLC column for separation.

    • Mass Spectrometry: The eluent is ionized using heated electrospray negative ionization (HESI), and the analyte is quantified via selected reaction monitoring (SRM) against a multi-point calibration curve.[26]

  • Performance: This method provides a wide clinical reportable range (e.g., 30–200,000 nMol/L) with excellent precision (within-day and between-day imprecision <15%).[26]

Experimental_Workflow cluster_model 1. Disease Model cluster_sampling 2. Sample Collection cluster_analysis 3. Biochemical Analysis cluster_outcome 4. Pathophysiological Assessment model Mut Knockout Mouse Model samples Blood (Serum/Plasma) Urine, Tissues (Liver, Kidney) model->samples metabolomics Metabolite Quantification (LC-MS/MS) samples->metabolomics enzyme_assay Enzyme Activity Assays (e.g., MMUT, Complex IV) samples->enzyme_assay proteomics Proteomics Analysis (e.g., Methylmalonylation) samples->proteomics histology Histopathology (e.g., Kidney Damage) samples->histology function FunctionalStudies (e.g., Mitochondrial Respiration) metabolomics->function enzyme_assay->function

Figure 3: A General Experimental Workflow.
Measurement of Methylmalonyl-CoA Mutase (MMUT) Activity

Directly assessing the enzymatic defect is crucial for diagnosis and research.

  • Methodology: A high-precision assay using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be used to measure MMUT activity in peripheral lymphocytes or tissue homogenates.[27]

    • Sample Preparation: Cell lysates or tissue homogenates are prepared.

    • Enzyme Reaction: The lysate is incubated with the substrate, (R,S)-methylmalonyl-CoA, and the cofactor adenosylcobalamin in a buffered solution.

    • Reaction Quenching: The reaction is stopped at a specific time point.

    • Quantification of Product: The amount of succinyl-CoA formed during the reaction is quantified by UPLC-MS/MS.

  • Significance: This method allows for a precise determination of residual MMUT activity, which can help distinguish between different MMA subtypes (mut0 vs. mut-) and assess the efficacy of therapeutic interventions aimed at restoring enzyme function.[27][28]

Conclusion and Therapeutic Implications

The accumulation of this compound is a central event in the pathophysiology of methylmalonic acidemia, initiating a cascade of cellular damage primarily through the disruption of mitochondrial function. The resulting energy deficiency, oxidative stress, secondary metabolic inhibition, and aberrant protein acylation collectively contribute to the severe multi-systemic clinical manifestations of the disease.

For drug development professionals, understanding these intricate mechanisms is paramount. Therapeutic strategies are evolving beyond dietary management and organ transplantation to include:

  • Gene Therapy: Using viral vectors (e.g., AAV) to deliver a functional copy of the MUT gene.[24][25]

  • mRNA Therapy: Systemic delivery of lipid nanoparticle-formulated mRNA encoding the MMUT enzyme.[25][29]

  • Mitochondrial-Targeted Therapies: Developing antioxidants or other agents to mitigate mitochondrial dysfunction and oxidative stress.[19]

  • Targeting Post-Translational Modifications: Exploring interventions, such as enhancing SIRT5 activity, to reverse the pathological effects of aberrant methylmalonylation.[1]

A deep understanding of the physiological consequences of this compound accumulation will continue to guide the development of these and other novel therapies aimed at correcting the underlying metabolic defect and preventing irreversible organ damage.

References

Methodological & Application

Application Note: Quantification of (S)-Methylmalonyl-CoA using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methylmalonyl-CoA is a pivotal intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its accurate quantification is crucial for studying various metabolic disorders and for the development of therapeutic interventions. This application note provides a detailed and validated method for the quantification of this compound in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol includes comprehensive procedures for sample preparation from both tissue and cultured cells, synthesis of the analytical standard, and a validated HPLC method with detailed performance characteristics.

Introduction

Methylmalonyl-CoA exists in two stereoisomeric forms, (R)-methylmalonyl-CoA and this compound. The conversion between these two forms is catalyzed by methylmalonyl-CoA epimerase, and the subsequent isomerization of the (R)-form to succinyl-CoA is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[1] Deficiencies in these enzymes lead to the accumulation of methylmalonic acid, resulting in methylmalonic acidemia. Therefore, the ability to accurately measure the concentration of this compound is essential for understanding the pathophysiology of this and related metabolic diseases, as well as for evaluating the efficacy of novel therapeutic agents. This document outlines a robust and reproducible HPLC-UV method for this purpose.

Signaling Pathway

The metabolic pathway involving this compound is central to cellular energy metabolism. The following diagram illustrates the key enzymatic steps.

Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of propionyl-CoA to the TCA cycle.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Tissue or Cell Collection (Flash-freeze in liquid N2) Homogenization Homogenization in Cold Perchloric Acid Sample_Collection->Homogenization Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm) Supernatant_Collection->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of This compound Standard_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Protocols

Synthesis of this compound Standard

A standard of this compound is required for calibration. While commercially available, it can also be synthesized in the laboratory. The following is a general outline based on established methods.

Materials:

  • Methylmalonic acid

  • Coenzyme A (CoA)

  • Dicyclohexylcarbodiimide (DCC)

  • Thiophenol

  • Appropriate organic solvents (e.g., ethyl acetate, tetrahydrofuran)

  • Buffer solutions

Procedure:

  • Thiophenyl Ester Synthesis: React methylmalonic acid with thiophenol in the presence of DCC as a condensing agent. This forms the thiophenyl ester of methylmalonic acid.

  • Transesterification: The thiophenyl ester is then reacted with Coenzyme A in an aqueous buffer to yield methylmalonyl-CoA via transesterification.

  • Purification: The synthesized methylmalonyl-CoA can be purified using solid-phase extraction or preparative HPLC.

Sample Preparation

The stability of short-chain acyl-CoAs is highly dependent on temperature and pH.[2] Therefore, all sample preparation steps should be performed on ice or at 4°C, and acidic conditions must be maintained to minimize enzymatic degradation and chemical hydrolysis.[2] It is also recommended to use glass vials to prevent adsorption of CoA species.[2]

a) Tissue Samples (e.g., Liver)

Materials:

  • Frozen tissue sample

  • Ice-cold 0.1 M Perchloric Acid (PCA)

  • Homogenizer (e.g., Polytron or sonicator)

  • Refrigerated centrifuge

  • 0.45 µm PVDF microcentrifuge filter tubes

Procedure:

  • Weigh the frozen tissue sample.

  • Immediately add approximately 10 volumes of ice-cold 0.1 M PCA to the frozen tissue.[3]

  • Homogenize the sample on ice until a uniform suspension is achieved.[3] For small tissue samples, sonication can be used.[3]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant, avoiding the protein pellet.[3]

  • Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.[3]

  • The filtrate is now ready for HPLC analysis. If not analyzed immediately, store at -80°C.[2]

b) Adherent Cultured Cells

Materials:

  • Cultured cells in a petri dish or multi-well plate

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% Methanol (B129727)

  • Cell scraper

  • Refrigerated centrifuge

  • 0.45 µm PVDF microcentrifuge filter tubes

Procedure:

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold 0.9% NaCl solution.

  • Add 1 mL of cold 80% methanol to each well and scrape the cells thoroughly.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube.

  • Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube.

  • The filtrate is ready for HPLC analysis or storage at -80°C.

HPLC Method

The following HPLC method has been validated for the quantification of methylmalonyl-CoA.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 mm × 100 mm)[4]

  • Column heater

Chromatographic Conditions:

ParameterValue
Column Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 mm × 100 mm[4]
Mobile Phase A 100 mM sodium phosphate (B84403) buffer with 100 mM acetic acid, pH 7.0[4]
Mobile Phase B 18% (v/v) Methanol in Mobile Phase A[4]
Flow Rate 0.2 mL/min[4]
Column Temperature 40°C[4]
Detection UV at 254 nm[4]
Injection Volume 20 µL[4]

Gradient Elution Program:

Time (min)% Mobile Phase B
0 - 344
3 - 944 → 75
9 - 1275 → 100
12 - 17100 → 44
17 - 3544
Standard Curve Preparation and Quantification
  • Prepare a stock solution of this compound (1 mM) in 300 mM Tris-phosphate buffer, pH 7.5.[4] Aliquot and store at -30°C.[4]

  • Prepare a series of calibration standards by diluting the stock solution in 100 mM phosphate buffer, pH 4.0, to achieve a concentration range of approximately 15 µM to 500 µM.[4]

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared biological samples and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the standard curve.

Method Validation Data

The following tables summarize the performance characteristics of the described HPLC method for the quantification of methylmalonyl-CoA.[4]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range 15.33 - 500 µM
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~2 µM
Lower Limit of Quantification (LLOQ) 15.33 µM

Table 2: Precision and Accuracy

ParameterValue
Intra-assay Coefficient of Variation (CV) 0.90 - 8.05%
Inter-day CV 7.40%
Accuracy 86 - 102.37%

Troubleshooting

  • Poor Peak Shape: Ensure the mobile phase is properly degassed and the pH is correctly adjusted. Check the column for degradation.

  • Low Signal/No Peak: Verify the stability of the sample; ensure all preparation steps were performed at low temperatures and under acidic conditions. Check the lamp of the UV detector.

  • High Variability: Ensure consistent and rapid sample handling and extraction to minimize enzymatic degradation.[5]

Conclusion

This application note provides a comprehensive and validated protocol for the quantification of this compound in biological samples using HPLC with UV detection. The detailed methodologies for sample preparation from both tissue and cultured cells, along with the robust and sensitive HPLC method, offer a reliable tool for researchers in the fields of metabolic diseases and drug development. Adherence to the described protocols will ensure accurate and reproducible results.

References

Revolutionizing Metabolic Research: Advanced Mass Spectrometry for (S)-Methylmalonyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed guide to the latest mass spectrometry methods for the precise quantification of (S)-methylmalonyl-CoA has been released, offering researchers and drug development professionals powerful tools to investigate metabolic diseases and therapeutic interventions. These application notes and protocols provide comprehensive methodologies, from sample preparation to advanced LC-MS/MS analysis, to ensure accurate and reproducible results in the study of disorders such as methylmalonic acidemia.

This compound is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its accumulation is a key biomarker for inherited metabolic disorders like methylmalonic acidemia, which can lead to severe neurological damage and other serious health issues.[1] Accurate measurement of this metabolite is crucial for diagnosing these conditions, understanding their pathology, and developing effective treatments. The new protocols address the analytical challenges associated with this compound, including its structural similarity to succinyl-CoA and its inherent instability.

The protocols emphasize the importance of meticulous sample handling and preparation to maintain the integrity of the analyte. This includes rapid quenching of enzymatic activity, often by flash-freezing in liquid nitrogen or using acidic solutions, and maintaining low temperatures throughout the extraction process.[2] The use of glass vials is recommended to minimize the loss of coenzyme A species due to adsorption to plastic surfaces.[2][3]

A cornerstone of the application notes is the detailed description of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for the analysis of this compound. The protocols provide specific parameters for reversed-phase chromatography, including the use of ion-pairing agents to improve the retention and separation of polar acyl-CoA molecules. Furthermore, Multiple Reaction Monitoring (MRM) mode is employed for quantification, with specific precursor and product ion transitions outlined to ensure the selective detection of methylmalonyl-CoA, even in the presence of its isobaric isomer, succinyl-CoA.[4]

Quantitative Data Summary

To facilitate the comparison of different analytical approaches, the following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of acyl-CoAs, including data relevant to methylmalonyl-CoA analysis.

Table 1: LC-MS/MS Method Performance for Acyl-CoA Analysis

AnalyteLimit of Detection (LOD) (nM)Limit of Quantification (LOQ) (nM)Linearity (R²)
Free CoA--0.9993
Acetyl-CoA--0.9919
Propionyl-CoA---
Methylmalonyl-CoA 2 - 133 (range for general acyl-CoAs)2 - 133 (range for general acyl-CoAs)>0.99 (typical for acyl-CoAs)
Succinyl-CoA---

Note: Specific LOD and LOQ values for methylmalonyl-CoA were not explicitly detailed in the provided search results, but a general range for acyl-CoAs is provided.[4]

Table 2: HPLC Method Performance for Methylmalonyl-CoA and Succinyl-CoA

AnalyteLimit of Quantification (LOQ) (µM)
Methylmalonyl-CoA 15.33
Succinyl-CoA6.74

Note: This data is from an HPLC method with UV detection, which is generally less sensitive than LC-MS/MS.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines the steps for the extraction of this compound from biological matrices, ensuring its stability.

Materials:

  • Ice-cold 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid[4]

  • Liquid nitrogen

  • Glass homogenizer or vortexer

  • Refrigerated centrifuge

  • Glass vials[2][3]

  • Internal standard (e.g., ¹³C₃-labeled malonyl-CoA, as a suitable proxy if ¹³C-methylmalonyl-CoA is unavailable)[6]

Procedure:

  • Quenching: Immediately flash-freeze the tissue or cell sample in liquid nitrogen to halt all enzymatic activity.[4]

  • Lysis and Protein Precipitation:

    • For adherent cells, scrape the cells in ice-cold 10% TCA.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and then resuspend in ice-cold 10% TCA.

    • For tissues, weigh the frozen tissue and homogenize in 10 volumes of ice-cold 10% TCA using a glass homogenizer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate to account for sample loss and matrix effects.

  • Homogenization: Vortex the sample vigorously.

  • Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.[4]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass vial.

  • Storage: For immediate analysis, keep the samples on ice. For short-term storage, store at -20°C, and for long-term storage, store at -80°C. Minimize freeze-thaw cycles.[2]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Instrument-specific optimization is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)[6]

  • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 5.0, in 98% water / 2% acetonitrile[4]

  • Mobile Phase B: 98% acetonitrile (B52724) / 2% water with 5 mM ammonium formate[4]

  • Flow Rate: 0.2 - 0.3 mL/min[7][8]

  • Injection Volume: 5-10 µL

  • Column Temperature: 42°C[4]

  • Gradient:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient to 60% B

    • 10-11 min: Linear gradient to 90% B

    • 11-30 min: Hold at 90% B

    • 30.1-31 min: Return to 0% B

    • 31-41 min: Re-equilibration at 0% B[4]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Methylmalonyl-CoA (Quantitative): Precursor ion (Q1) -> Product ion (Q3) at m/z 317 (this is a specific fragment to differentiate from succinyl-CoA)[4]

    • General Acyl-CoA Transition (Qualitative): Precursor ion (Q1) -> Product ion (Q3) with a mass difference of 507[4]

  • Collision Energy: Optimize for the specific instrument and transition.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue/Cell Sample Quench Quenching (Liquid Nitrogen) Sample->Quench Lyse Lysis & Protein Precipitation (Acidic Solution) Quench->Lyse Spike Internal Standard Spiking Lyse->Spike Centrifuge Centrifugation Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant metabolic_pathway Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA This compound Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12 dependent) Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA

References

Protocol for Enzymatic Assay of Methylmalonyl-CoA Mutase: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylmalonyl-CoA mutase (MCM), a crucial enzyme in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2][3] This adenosylcobalamin (AdoCbl)-dependent enzyme plays a vital role in linking these metabolic pathways to the tricarboxylic acid (TCA) cycle.[4] Deficiencies in MCM activity, often due to genetic mutations, lead to the inherited metabolic disorder methylmalonic acidemia (MMA), characterized by the accumulation of toxic metabolites.[5][6][7] Consequently, the accurate and reliable measurement of MCM activity is paramount for disease diagnosis, drug development, and fundamental research into metabolic pathways.

This application note provides a detailed protocol for a convenient and widely used spectrophotometric enzymatic assay for MCM. Additionally, alternative methods offering higher precision, such as those utilizing UPLC-MS/MS and capillary electrophoresis, are discussed. This document is intended for researchers, scientists, and drug development professionals seeking to quantify MCM activity in various biological samples.

Principle of the Assay

The spectrophotometric assay for MCM is a coupled enzyme assay that indirectly measures the production of succinyl-CoA. The reaction sequence is as follows:

  • Methylmalonyl-CoA Mutase (MCM): L-methylmalonyl-CoA is isomerized to succinyl-CoA.

  • Succinyl-CoA Transferase: Succinyl-CoA reacts with acetoacetate (B1235776) to form succinate (B1194679) and acetoacetyl-CoA.

  • β-Hydroxyacyl-CoA Dehydrogenase: Acetoacetyl-CoA is then reduced to β-hydroxybutyryl-CoA, a reaction that involves the oxidation of NADH to NAD+.

The activity of MCM is determined by monitoring the decrease in NADH concentration, which is measured by the change in absorbance at 340 nm.[8] The rate of NADH oxidation is directly proportional to the rate of succinyl-CoA formation and thus to the MCM activity.

Materials and Reagents

Reagents
  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • DL-2-[methyl-14C]methylmalonyl-CoA (or non-radioactive D/L-methylmalonyl-CoA)

  • Adenosylcobalamin (AdoCbl)

  • Lithium acetoacetate

  • NADH

  • Succinyl-CoA transferase (from porcine heart)

  • β-Hydroxyacyl-CoA dehydrogenase (from porcine heart)

  • Trichloroacetic acid (TCA)

  • Bovine Serum Albumin (BSA)

  • Reagents for protein quantification (e.g., Bradford or BCA assay kit)

Equipment
  • Spectrophotometer capable of reading at 340 nm

  • Thermostatted cuvette holder or water bath (37°C)

  • Microcentrifuge

  • Pipettes

  • Cuvettes (quartz or UV-transparent plastic)

  • Homogenizer (for tissue samples)

  • Sonicator (for cell lysates)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable results. The following are general guidelines for tissue and cell samples.

Tissue Homogenates:

  • Excise fresh tissue and rinse with ice-cold PBS to remove excess blood.

  • Weigh the tissue and homogenize in 9 volumes (w/v) of ice-cold lysis buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration. Samples can be used immediately or stored at -80°C.

Cell Lysates:

  • Harvest cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in a suitable lysis buffer and lyse by sonication on ice.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.

  • Collect the supernatant and determine the protein concentration. Use immediately or store at -80°C.

Spectrophotometric Assay Protocol

This protocol is adapted from established methods and provides a reliable way to measure MCM activity.[8]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (total volume 150 µL):

    • 60 µL of liver homogenate (containing 16-333 µg of protein)

    • 30 µL of AdoCbl (1 mM)

    • 60 µL of methylmalonyl-CoA (1 mM)

  • Pre-incubation: Pre-incubate the liver homogenate with AdoCbl for 5 minutes at 37°C.

  • Initiate the Reaction: Start the enzymatic reaction by adding methylmalonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0 to 30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).

  • Clarify the Sample: Centrifuge the tubes at 13,000 x g for 1 minute to precipitate proteins.

  • Prepare for Spectrophotometric Reading: In a separate tube, prepare the coupling reaction mixture:

    • Potassium phosphate buffer (pH 7.4)

    • Acetoacetate

    • NADH

    • Succinyl-CoA transferase

    • β-Hydroxyacyl-CoA dehydrogenase

    • An aliquot of the supernatant from the stopped MCM reaction.

  • Measure Absorbance: Transfer the mixture to a cuvette and monitor the decrease in absorbance at 340 nm over time at 37°C.

Calculation of Enzyme Activity

MCM activity is calculated from the rate of NADH oxidation. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Activity (nmol/min/mg) = (ΔA₃₄₀ / min) / (6.22 * mg of protein in assay) * 1000

Where:

  • ΔA₃₄₀ / min is the change in absorbance at 340 nm per minute.

  • 6.22 is the molar extinction coefficient of NADH in mM⁻¹cm⁻¹ (assuming a 1 cm path length).

  • mg of protein in assay is the amount of protein from the sample added to the reaction.

One unit (U) of MCM activity is defined as the amount of enzyme that produces 1 µmol of succinyl-CoA per minute at 37°C.[9]

Data Presentation

Quantitative data from various studies on MCM activity and kinetics are summarized below for easy comparison.

Table 1: Comparison of Different Assay Methods for Methylmalonyl-CoA Mutase Activity.

Assay MethodPrincipleAdvantagesDisadvantagesReference
Spectrophotometric Coupled enzymatic reaction measuring NADH oxidation.Convenient, relatively inexpensive, suitable for routine assays.Indirect measurement, potential for interference from other enzymes.[8]
UPLC-MS/MS Direct quantification of succinyl-CoA.High precision, high sensitivity, and specificity.Requires specialized equipment, more complex sample preparation.[5][6]
Capillary Electrophoresis (CE) Separation and quantification of methylmalonyl-CoA and succinyl-CoA.Rapid analysis, high resolution.Requires specialized equipment.[9][10]
Radioisotopic Measures the production of [¹⁴C]succinate from [¹⁴C]methylmalonyl-CoA.Highly sensitive, direct measurement.Requires handling of radioactive materials, expensive substrate.[11]

Table 2: Kinetic Parameters of Wild-Type and Mutant Methylmalonyl-CoA Mutase.

EnzymeKₘ for AdoCbl (µM)Vₘₐₓ (% of Wild-Type)Reference
Wild-Type ~0.04 (in some assays)100%[1][9]
G94V Mutant Increased by 40- to 900-fold0.2%[1][5]
Y231N Mutant Increased by 40- to 900-foldVariable[1][5]
R369H Mutant Increased by 40- to 900-foldVariable[1][5]
G623R Mutant Increased by 40- to 900-foldVariable[1][5]
H678R Mutant Increased by 40- to 900-foldVariable[1][5]
G717V Mutant Increased by 40- to 900-foldNearly 100%[1][5]

Table 3: Specific Activity of Methylmalonyl-CoA Mutase in Different Biological Samples.

Sample SourceSpecific ActivityAssay ConditionsReference
Rat Liver Homogenate 105.9 ± 10.7 nmol/h/mg proteinSpectrophotometric assay[8]
Human Liver 12–14 µmol succinyl-CoA/(min·mg)Purified enzyme[12]
Human Fibroblasts (Wild-Type) 20.2 nmol/min/mg proteinRadioisotopic assay[11]
E. coli expressing human MUT 0.2–0.3 U/mg proteinPermanganate oxidation assay[5][9]

Mandatory Visualizations

Metabolic Pathway of Propionate Catabolism

The following diagram illustrates the metabolic pathway in which methylmalonyl-CoA mutase plays a key role.

MetabolicPathway cluster_MCM_reaction Mitochondrion BranchedChainAminoAcids Branched-Chain Amino Acids (Isoleucine, Valine, Threonine, Methionine) PropionylCoA Propionyl-CoA BranchedChainAminoAcids->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA PropionylCoA_Carboxylase Propionyl-CoA Carboxylase (PCC) PropionylCoA->PropionylCoA_Carboxylase + Biotin, ATP D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA_Carboxylase->D_MethylmalonylCoA MethylmalonylCoA_Epimerase Methylmalonyl-CoA Epimerase D_MethylmalonylCoA->MethylmalonylCoA_Epimerase L_MethylmalonylCoA L-Methylmalonyl-CoA MethylmalonylCoA_Epimerase->L_MethylmalonylCoA MethylmalonylCoA_Mutase Methylmalonyl-CoA Mutase (MCM) L_MethylmalonylCoA->MethylmalonylCoA_Mutase + Adenosylcobalamin (AdoCbl) SuccinylCoA Succinyl-CoA MethylmalonylCoA_Mutase->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle ExperimentalWorkflow Start Start: Sample Preparation (Tissue Homogenate or Cell Lysate) ProteinQuantification Protein Quantification Start->ProteinQuantification ReactionSetup Set up MCM Reaction Mixture (Sample, Buffer, AdoCbl) ProteinQuantification->ReactionSetup Preincubation Pre-incubate at 37°C ReactionSetup->Preincubation StartReaction Initiate Reaction with Methylmalonyl-CoA Preincubation->StartReaction Incubation Incubate at 37°C StartReaction->Incubation StopReaction Stop Reaction with TCA Incubation->StopReaction Centrifugation Centrifuge to Pellet Protein StopReaction->Centrifugation CoupledReaction Set up Coupled Reaction (Supernatant, Acetoacetate, NADH, Coupling Enzymes) Centrifugation->CoupledReaction Spectro Measure Absorbance at 340 nm CoupledReaction->Spectro DataAnalysis Calculate Enzyme Activity Spectro->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for the Chemical Synthesis of (S)-Methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(S)-methylmalonyl-CoA is a crucial intermediate in various metabolic pathways, including the catabolism of odd-chain fatty acids and certain amino acids. It serves as a substrate for methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme that converts it to succinyl-CoA, which then enters the citric acid cycle. The stereochemistry of methylmalonyl-CoA is critical for its biological activity, with the (S)-enantiomer being the substrate for polyketide synthases, making it a key building block in the biosynthesis of many natural products.

These application notes provide a detailed protocol for the synthesis of this compound for research purposes. The described method is a chemo-enzymatic approach that combines a high-yield chemical synthesis of racemic methylmalonyl-CoA followed by an enzymatic epimerization to obtain the desired (S)-enantiomer. This method offers a reliable and accessible way for researchers to produce this vital reagent in the laboratory.

Synthesis Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the chemical synthesis of racemic (R,S)-methylmalonyl-CoA. The second stage utilizes the enzyme methylmalonyl-CoA epimerase to convert the (R)-enantiomer in the racemic mixture to the (S)-enantiomer, resulting in a solution enriched in this compound.

Synthesis_Overview methylmalonic_acid Methylmalonic Acid thiophenyl_ester Thiophenyl ester of methylmalonic acid methylmalonic_acid->thiophenyl_ester DCC, Thiophenol racemic_mmcoa (R,S)-Methylmalonyl-CoA thiophenyl_ester->racemic_mmcoa Coenzyme A enzyme Methylmalonyl-CoA Epimerase racemic_mmcoa->enzyme Enzymatic Epimerization s_mmcoa This compound enzyme->s_mmcoa

Caption: Chemo-enzymatic synthesis workflow for this compound.

Stage 1: Chemical Synthesis of Racemic (R,S)-Methylmalonyl-CoA

This stage is based on a two-step procedure that first activates methylmalonic acid as a thiophenyl ester, which then undergoes transesterification with coenzyme A to yield racemic methylmalonyl-CoA. This method has been reported to have an overall yield of approximately 80%[1].

Experimental Protocol

Step 1: Preparation of the Thiophenyl Ester of Methylmalonic Acid

  • In a round-bottom flask, dissolve methylmalonic acid in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a molar equivalent of thiophenol to the solution.

  • Cool the mixture in an ice bath and add a molar equivalent of dicyclohexylcarbodiimide (B1669883) (DCC) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophenyl ester of methylmalonic acid.

Step 2: Transesterification with Coenzyme A

  • Dissolve the crude thiophenyl ester of methylmalonic acid in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran).

  • In a separate flask, dissolve coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.5).

  • Slowly add the solution of the thiophenyl ester to the coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture at 7.5-8.0 by the dropwise addition of a dilute base (e.g., 0.1 M NaOH).

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by HPLC to follow the formation of methylmalonyl-CoA.

  • Once the reaction is complete, the racemic (R,S)-methylmalonyl-CoA can be purified by preparative HPLC.

Quantitative Data
ParameterValueReference
Overall Yield~80%[1]

Stage 2: Enzymatic Epimerization to this compound

This stage utilizes the enzyme methylmalonyl-CoA epimerase, which catalyzes the interconversion of (R)- and this compound[2][3]. By adding this enzyme to the racemic mixture, the (R)-enantiomer is converted to the (S)-enantiomer.

Experimental Protocol

Step 1: Expression and Purification of Methylmalonyl-CoA Epimerase

  • The gene for Propionibacterium shermanii methylmalonyl-CoA epimerase can be cloned into an E. coli expression vector (e.g., pT7-7)[4].

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • The recombinant epimerase can be purified from the soluble fraction by a combination of heat treatment (the enzyme is remarkably thermostable) and standard chromatography techniques (e.g., ion-exchange and size-exclusion chromatography)[4].

Step 2: Enzymatic Epimerization Reaction

  • To the purified racemic (R,S)-methylmalonyl-CoA solution, add the purified methylmalonyl-CoA epimerase to a final concentration of 1-5 µM.

  • The reaction buffer should be a suitable buffer such as 50 mM Tris-HCl, pH 7.5.

  • Incubate the reaction mixture at 30°C.

  • The progress of the epimerization can be monitored by chiral HPLC or by a coupled enzyme assay. In a coupled assay, (R)-methylmalonyl-CoA mutase can be used, which specifically converts the (R)-isomer to succinyl-CoA. The disappearance of the (R)-isomer can be followed.

  • The reaction is typically allowed to proceed until equilibrium is reached, which will result in a racemic mixture. To drive the reaction towards the (S)-isomer, a downstream enzyme that selectively consumes the (S)-isomer could be coupled, though for general research use, a 1:1 mixture is often sufficient and the desired enantiomer is then purified.

Epimerization_Workflow racemic_mixture Racemic (R,S)-Methylmalonyl-CoA add_enzyme Add Purified Methylmalonyl-CoA Epimerase racemic_mixture->add_enzyme incubation Incubate at 30°C add_enzyme->incubation monitoring Monitor by Chiral HPLC incubation->monitoring purification Purify this compound monitoring->purification final_product Pure this compound purification->final_product

Caption: Workflow for the enzymatic epimerization and purification of this compound.

Purification and Characterization

Purification by HPLC

This compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM potassium phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

The fraction corresponding to methylmalonyl-CoA is collected, and the solvent is removed by lyophilization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of methylmalonyl-CoA (C25H40N7O19P3S, MW: 867.6 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the molecule. The spectra should be compared with known standards or literature data.

Alternative Approach: Asymmetric Chemical Synthesis

An alternative to the chemo-enzymatic approach is the asymmetric chemical synthesis of an enantiomerically enriched precursor, such as (S)-methylmalonic acid, which can then be converted to this compound using the chemical method described in Stage 1. Various methods for the asymmetric synthesis of chiral dicarboxylic acids and their derivatives have been reported in the literature and can be adapted for this purpose.

Conclusion

The chemo-enzymatic method described provides a robust and reliable route for the synthesis of this compound for research applications. The chemical synthesis of the racemic mixture is high-yielding, and the enzymatic epimerization allows for the production of the biologically relevant (S)-enantiomer. Proper purification and characterization are essential to ensure the quality of the final product for use in biochemical and drug discovery research.

References

Application Notes and Protocols for Isotopic Labeling of (S)-Methylmalonyl-CoA in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and certain amino acids. Its metabolic fate is intrinsically linked to central carbon metabolism through its conversion to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA. Dysregulation of this compound metabolism is associated with several metabolic disorders. Isotopic labeling of this compound provides a powerful tool for metabolic tracing, enabling researchers to quantitatively track its metabolic flux and elucidate the dynamics of related pathways in both healthy and diseased states. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its application in metabolic tracing studies, along with methods for sample analysis and data interpretation.

Core Concepts and Metabolic Pathways

This compound is primarily synthesized from propionyl-CoA, a metabolite derived from the breakdown of molecules such as odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[1] The carboxylation of propionyl-CoA is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase, yielding this compound.[1] This intermediate is then epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the TCA cycle.[1][2] This pathway is a key anaplerotic route, replenishing TCA cycle intermediates.

dot

Methylmalonyl_CoA_Pathway cluster_precursors Precursors cluster_pathway Propanoate Metabolism cluster_tca TCA Cycle Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA This compound This compound Propionyl-CoA->this compound Propionyl-CoA Carboxylase (R)-Methylmalonyl-CoA (R)-Methylmalonyl-CoA This compound->(R)-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA (R)-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Fig. 1: Metabolic pathway of this compound.

Data Presentation: Quantitative Metabolic Flux Analysis

The following tables summarize hypothetical quantitative data from a metabolic tracing experiment using [U-¹³C₃]-(S)-methylmalonyl-CoA in cultured hepatocytes. The data illustrates the incorporation of the ¹³C label into downstream metabolites, providing insights into metabolic flux.

Table 1: Isotopic Enrichment in Key Metabolites Following [U-¹³C₃]-(S)-Methylmalonyl-CoA Tracing

MetaboliteIsotopic Enrichment (Mole Percent Excess, MPE)
This compound98.5 ± 1.2
Succinyl-CoA75.3 ± 3.5
Fumarate60.1 ± 4.2
Malate58.9 ± 4.0
Citrate35.7 ± 2.8

Table 2: Mass Isotopologue Distribution of Succinyl-CoA

IsotopologueRelative Abundance (%)
M+024.7
M+15.2
M+210.8
M+359.3

Experimental Protocols

Protocol 1: Chemical Synthesis of Isotopically Labeled this compound

This protocol is adapted from a method for the rapid synthesis of methylmalonyl-CoA and includes a step for isotopic labeling.[3]

Materials:

  • [¹³C]-iodomethane (or other isotopically labeled methyl source)

  • Malonic acid

  • Thiophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (CoA) lithium salt

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate

  • Argon or Nitrogen gas

  • Standard laboratory glassware (dried)

  • HPLC system for purification

Procedure:

  • Synthesis of [¹³C]-Methylmalonic Acid:

    • In a dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve malonic acid in anhydrous THF.

    • Cool the solution to 0°C and slowly add a suitable base (e.g., sodium hydride) to generate the malonate enolate.

    • Add [¹³C]-iodomethane dropwise to the reaction mixture and allow it to stir at room temperature overnight.

    • Quench the reaction with water and acidify with HCl.

    • Extract the [¹³C]-methylmalonic acid with diethyl ether, dry the organic phase over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

  • Preparation of the Thiophenyl Ester:

    • Dissolve the synthesized [¹³C]-methylmalonic acid and thiophenol in anhydrous THF.

    • Add DCC as a condensing agent and stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude thiophenyl ester of [¹³C]-methylmalonic acid.

  • Transesterification with Coenzyme A:

    • Dissolve the crude thiophenyl ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A lithium salt in an aqueous sodium bicarbonate buffer (pH ~8.0).

    • Add the thiophenyl ester solution dropwise to the Coenzyme A solution while stirring vigorously.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Purify the [¹³C]-(S)-methylmalonyl-CoA from the reaction mixture using preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

    • Confirm the identity and isotopic enrichment of the final product by mass spectrometry.

Protocol 2: Metabolic Tracing with [¹³C]-(S)-Methylmalonyl-CoA in Cultured Cells

This protocol outlines the general steps for a metabolic tracing experiment in cultured cells.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, neurons)

  • Standard cell culture medium

  • [¹³C]-(S)-methylmalonyl-CoA (synthesized as per Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Extraction solvent (e.g., 80% methanol (B129727), -80°C)

  • Centrifuge

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at a desired density and grow to the desired confluency.

    • Prepare the labeling medium by supplementing the standard culture medium with a known concentration of [¹³C]-(S)-methylmalonyl-CoA. The final concentration will need to be optimized for the specific cell type and experimental goals.

    • Aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the labeling medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • To quench metabolism, rapidly aspirate the labeling medium and place the culture dish on dry ice.

    • Add ice-cold 80% methanol to the dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the metabolites and store at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Acyl-CoAs

This protocol provides a general method for the analysis of ¹³C enrichment in methylmalonyl-CoA and its downstream metabolites.

Materials:

  • Metabolite extracts from Protocol 2

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • Centrifuge the extracts to pellet any remaining debris.

    • Transfer the supernatant to HPLC vials.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a suitable gradient of mobile phases A and B to separate the acyl-CoAs and other organic acids.

    • The mass spectrometer should be operated in negative ion mode for the analysis of these compounds.

    • Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the different mass isotopologues of this compound, succinyl-CoA, and other TCA cycle intermediates.

  • Data Analysis:

    • Process the raw data to obtain the peak areas for each mass isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the Mole Percent Excess (MPE) and the mass isotopologue distribution for each metabolite at each time point.

Visualization of Experimental Workflow

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_experiment Cellular Experiment cluster_analysis Analysis synthesis Synthesis of [13C]-(S)-Methylmalonyl-CoA labeling Labeling with [13C]-(S)-Methylmalonyl-CoA synthesis->labeling cell_culture Cell Culture cell_culture->labeling quenching Quenching and Metabolite Extraction labeling->quenching lcms LC-MS/MS Analysis quenching->lcms data_analysis Data Analysis (MPE, MID) lcms->data_analysis flux_modeling Metabolic Flux Modeling data_analysis->flux_modeling

Fig. 2: Experimental workflow for metabolic tracing.

References

Application Notes: Cell Culture Techniques for Studying (S)-Methylmalonyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-methylmalonyl-CoA is a critical intermediate in the mitochondrial catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine.[1] The isomerization of L-methylmalonyl-CoA to the Krebs cycle intermediate succinyl-CoA is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MMUT).[1][2] Genetic defects in MMUT or in the synthesis of its cofactor, adenosylcobalamin, lead to the rare inborn error of metabolism known as methylmalonic acidemia (MMA). This condition results in the accumulation of toxic metabolites, primarily methylmalonic acid, leading to severe clinical complications.[2][3]

Cell culture models are indispensable tools for investigating the pathophysiology of MMA, exploring the function of MMUT, and evaluating potential therapeutic strategies.[4][5] These models allow for controlled genetic and environmental manipulations that are not feasible in animal models or human subjects. This document provides detailed application notes and protocols for utilizing cell culture systems to study this compound metabolism.

1. Selecting an Appropriate Cell Culture Model

The choice of cell model is critical and depends on the specific research question. Key models include patient-derived cells and genetically engineered cell lines.

  • Patient-Derived Fibroblasts: Primary skin fibroblasts from MMA patients are a foundational model. They carry the specific mutations of the donor, allowing for the study of genotype-phenotype correlations and patient-specific drug responses.[3][6] However, they have a limited lifespan and can exhibit significant variability between individuals.[4]

  • Genetically Engineered Cell Lines: Using CRISPR-Cas9 technology to create knockouts (KO) of the MMUT gene in immortalized cell lines (e.g., human fibroblasts like BJ5ta, or HEK293 cells) provides a highly controlled system.[4] These models offer the advantage of having a genetically identical wild-type (WT) control, reducing biological variability and allowing for precise investigation of the consequences of MMUT deficiency.[4]

  • Specialized Cell Types: For tissue-specific studies, immortalized cells from relevant organs, such as kidney tubular epithelial cells (iKTEC) from mut⁰ patients, can provide more specific insights into organ-level pathology.[5]

Table 1: Comparison of Cell Culture Models for this compound Metabolism Research

Model TypeAdvantagesDisadvantagesPrimary Applications
Patient Fibroblasts Reflects patient-specific mutations; useful for genotype-phenotype studies.[3]Limited lifespan; high inter-individual variability; potential for confounding genetic backgrounds.[4]Personalized medicine studies; validation of findings from engineered models.
CRISPR-KO Cell Lines (e.g., BJ5ta, HEK293) Genetically defined (isogenic controls); unlimited proliferation; low variability.[4]May not fully recapitulate the metabolic phenotype of primary cells or specific tissues.Mechanistic studies; high-throughput screening; pathway analysis.
Immortalized Patient Cells (e.g., iKTEC) Combines patient genetics with unlimited growth; tissue-specific context.[5]Immortalization process may alter cell physiology.Investigating tissue-specific disease mechanisms (e.g., nephropathy).
Animal-derived Cells (e.g., Mouse Fibroblasts) Derived from established animal models of MMA; allows for direct in vitro/in vivo comparison.[7][8]Species differences may exist in metabolic regulation.Preclinical evaluation of therapies; studies complementing animal model data.

Visualizations: Pathways and Workflows

Methylmalonyl_CoA_Metabolism cluster_tca TCA Cycle TCA TCA Cycle Intermediates Precursors Odd-chain Fatty Acids Amino Acids (Val, Ile, Met, Thr) PropionylCoA PropionylCoA Precursors->PropionylCoA SuccinylCoA SuccinylCoA SuccinylCoA->TCA

Caption: The this compound metabolic pathway.

MMUT_Assay_Workflow start Cultured Cells (e.g., Fibroblasts) lysis Cell Lysis & Homogenization (Sonication) start->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant reaction_setup Enzyme Reaction Setup: - Cell Lysate - Methylmalonyl-CoA (Substrate) - Adenosylcobalamin (Cofactor) protein_quant->reaction_setup incubation Incubation (37°C) reaction_setup->incubation quenching Reaction Quenching (e.g., Acid) incubation->quenching analysis Quantification of Succinyl-CoA (UPLC-MS/MS) quenching->analysis result Calculate MMUT Activity (nmol/hr/mg protein) analysis->result

Caption: Experimental workflow for the MMUT activity assay.

Isotope_Tracing_Workflow start Culture WT and MUT-KO Cells labeling Incubate with Stable Isotope Tracer (e.g., ¹³C-Propionate) start->labeling harvest Rapid Cell Harvest & Quench Metabolism (Cold Methanol) labeling->harvest extraction Metabolite Extraction (e.g., TCA precipitation) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing: - Identify Metabolites - Determine Mass Isotopomer Distributions analysis->data_proc interpretation Pathway Flux Analysis data_proc->interpretation

Caption: Workflow for stable isotope tracing experiments.

Experimental Protocols

Protocol 1: Culture and Maintenance of MMUT-deficient Cell Lines

This protocol describes the standard culture of human fibroblast cell lines, applicable to both patient-derived and CRISPR-edited cells.

A. Materials

  • Human fibroblast cell line (WT and/or MUT-KO)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75) and plates

  • Humidified incubator (37°C, 5% CO₂)

B. Procedure

  • Thawing Cells: Thaw cryopreserved vials of fibroblasts rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing 9 mL of pre-warmed complete medium (DMEM + 10% FBS + 1% Pen-Strep). Centrifuge at 200 x g for 5 minutes.

  • Plating: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete medium. Transfer to a T-75 flask.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the culture medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, wash the monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-6 mL of complete medium and transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate cells at the desired density (e.g., 1:3 to 1:6 split ratio) into new flasks.

Protocol 2: Methylmalonyl-CoA Mutase (MMUT) Activity Assay in Cell Lysates

This protocol uses ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the product, succinyl-CoA, providing a highly sensitive and specific measure of MMUT activity.[9]

A. Materials

  • Cultured cell pellets

  • Lysis Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0) with protease inhibitors

  • Probe sonicator

  • Reaction Buffer: (e.g., 100 mM potassium phosphate, pH 7.4)

  • (R,S)-Methylmalonyl-CoA substrate solution

  • Adenosylcobalamin (AdoCbl) cofactor solution

  • Stopping Solution: 10% Trichloroacetic acid (TCA), ice-cold[10]

  • UPLC-MS/MS system with a C18 column

B. Procedure

  • Cell Lysate Preparation: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Enzyme Reaction: In a microcentrifuge tube, combine 50 µg of protein from the cell lysate with Reaction Buffer.[11] Add AdoCbl to a final concentration of ~20 µM. Pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding methylmalonyl-CoA to a final concentration of 0.4 mM.[11]

  • Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% TCA. Vortex and incubate on ice for 10 minutes.

  • Sample Preparation for MS: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated protein.[10] Transfer the supernatant to a new tube for analysis.

  • UPLC-MS/MS Analysis: Inject the supernatant onto the UPLC-MS/MS system. Separate succinyl-CoA using a C18 column with a suitable gradient (e.g., water with 10 mM ammonium (B1175870) acetate (B1210297) vs. acetonitrile).[10]

  • Detect and quantify succinyl-CoA using Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate MMUT activity based on the amount of succinyl-CoA produced, normalized to the reaction time and the amount of protein used. Express as nmol/hr/mg protein.

Table 2: Quantitative Parameters for MMUT Activity Assay

ParameterTypical Value/RangeReference
Protein per reaction50 µg[11]
Substrate (Methylmalonyl-CoA)0.4 mM[11]
Incubation Time30-60 minutesN/A
Incubation Temperature37°CN/A
Succinyl-CoA (for standard curve)0.05 - 5 µmol/L[9]
Intra-assay CV< 5.2%[9]
Inter-assay CV< 8.7%[9]

Protocol 3: Quantification of Methylmalonyl-CoA and Succinyl-CoA by LC-MS/MS

This protocol is for measuring the steady-state levels of key acyl-CoAs in cultured cells.

A. Materials

  • Cultured cells in 6-well or 10-cm plates

  • Ice-cold PBS

  • Extraction Solvent: 10% Trichloroacetic acid (TCA), ice-cold[10]

  • Internal Standard: ¹³C₃-Malonyl-CoA (or other suitable labeled acyl-CoA)[10]

  • LC-MS/MS system with a C18 column

B. Procedure

  • Metabolism Quenching & Harvest: Aspirate culture medium. Quickly wash cells twice with ice-cold PBS.

  • Extraction: Immediately add 1 mL (for 6-well plate) of ice-cold 10% TCA containing the internal standard directly to the plate.

  • Scrape the cells in the acid solution and transfer the mixture to a microcentrifuge tube.

  • Protein Precipitation: Vortex and incubate on ice for 10 minutes. Centrifuge at 17,000 x g for 10 minutes at 4°C.[10]

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube or an LC vial.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm).[10]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Detection: Use ESI in positive mode with MRM transitions specific for methylmalonyl-CoA, succinyl-CoA, and the internal standard.

  • Quantification: Generate a standard curve with known concentrations of methylmalonyl-CoA and succinyl-CoA. Calculate the concentration in the samples by normalizing the analyte peak area to the internal standard peak area and comparing it to the standard curve.

Protocol 4: Stable Isotope Tracing of Propionate (B1217596) Metabolism

This protocol uses ¹³C-labeled propionate to trace its conversion into downstream metabolites, revealing pathway activity.[12][13]

A. Materials

  • Cultured WT and MUT-KO cells

  • DMEM medium without standard sodium propionate

  • Stable Isotope Tracer: Sodium [1,2,3-¹³C₃]propionate

  • Metabolite extraction solutions (as in Protocol 3)

  • LC-MS/MS system

B. Procedure

  • Cell Seeding: Plate WT and MUT-KO cells and grow to ~70-80% confluency.

  • Labeling: Aspirate the standard medium. Replace it with custom DMEM containing a known concentration of [¹³C₃]propionate (e.g., 100-500 µM).

  • Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label over time.

  • Harvest and Extraction: At each time point, rapidly harvest the cells and extract metabolites as described in Protocol 3. Be sure to perform the initial wash and extraction steps as quickly as possible to prevent metabolic changes.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS. Instead of just quantifying total amounts, monitor the mass isotopologues for key metabolites (e.g., methylmalonyl-CoA, succinyl-CoA, and TCA cycle intermediates like malate (B86768) and citrate).

    • For succinyl-CoA derived from [¹³C₃]propionate, the expected labeled form would be M+3.

  • Data Analysis: Calculate the fractional enrichment for each metabolite (the fraction of the metabolite pool that is labeled). Compare the rate and extent of label incorporation between WT and MUT-KO cells to assess the impact of MMUT deficiency on the metabolic flux from propionate into the TCA cycle.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current animal models used to study diseases related to (S)-methylmalonyl-CoA metabolism, with a primary focus on methylmalonic acidemia (MMA). This document includes detailed experimental protocols for key assays, quantitative data summaries for model comparison, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Related Diseases

This compound is a critical intermediate in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] Genetic defects in the enzymes responsible for its metabolism, most notably methylmalonyl-CoA mutase (MMUT), lead to the accumulation of toxic metabolites, primarily methylmalonic acid.[1] This results in a group of severe metabolic disorders collectively known as methylmalonic acidemia (MMA), characterized by metabolic acidosis, neurological damage, and renal failure.[2][3] Animal models are indispensable tools for understanding the pathophysiology of these diseases and for developing and testing novel therapeutic strategies, such as gene and mRNA therapies.[4][5][6][7]

Animal Models for this compound Related Diseases

A variety of animal models have been developed to recapitulate the biochemical and clinical features of MMA. These models are crucial for investigating disease mechanisms and for the preclinical evaluation of potential treatments.

Murine Models

Mouse models are the most extensively used for studying MMA due to their genetic and physiological similarities to humans. Several types of mouse models have been generated:

  • Knockout (KO) Models: Complete disruption of the Mut gene (encoding methylmalonyl-CoA mutase) results in a neonatal lethal phenotype, closely mimicking the most severe form of human MMA (mut0).[6] These mice exhibit massively elevated levels of methylmalonic acid and typically do not survive beyond the first few days of life.[6][8]

  • Knock-in (KI) Models: These models carry specific patient-derived mutations in the Mut gene, resulting in a less severe phenotype with survival beyond weaning.[9] These mice show failure to thrive and elevated metabolite levels, providing a valuable tool for studying long-term disease progression and therapeutic interventions.[9]

  • Transgenic Models: Humanized mouse models have been created by introducing the human MUT locus onto a mouse Mut knockout background. These models partially rescue the neonatal lethality and allow for the investigation of long-term effects of elevated methylmalonic acid.[10]

Zebrafish Models

Zebrafish (Danio rerio) have emerged as a powerful model for studying metabolic diseases due to their rapid external development, optical transparency, and high genetic homology to humans.[11] CRISPR/Cas9 technology has been instrumental in generating zebrafish models with mutations in genes orthologous to those causing MMA in humans.[12][13][14] These models exhibit key disease phenotypes and are well-suited for high-throughput screening of therapeutic compounds.[15][16]

Quantitative Data from Animal Models

The following tables summarize key quantitative data from various murine models of methylmalonic acidemia, providing a basis for model selection and comparison.

Table 1: Biochemical Phenotypes in Murine Models of Methylmalonic Acidemia

ModelGenotypeMethylmalonic Acid (MMA) LevelsPropionylcarnitine (C3) LevelsReference(s)
KnockoutMut-/-Massively elevated in urine, blood, and tissuesElevated in blood[6][8][17]
Knock-inMutko/kiSignificantly elevated in tissues, urine, and bloodElevated in dried blood spots[9][18]
Transgenic RescueMut-/-; MUT2hElevated in urine, plasma, and tissuesElevated in dried blood spots[10]

Table 2: Survival and Growth Phenotypes in Murine Models of Methylmalonic Acidemia

ModelGenotypeMedian SurvivalBody WeightTherapeutic InterventionReference(s)
KnockoutMut-/-< 72 daysSeverely growth retarded (<40% of control)None[6][7]
AAV8 Gene TherapyMut-/-> 1 yearIndistinguishable from controlsAAV8-mMut (1x1011 or 2x1011 GC)[6][19]
AAV9 Gene TherapyMut-/-> 1 year (82% survival)Significantly larger than untreatedAAV9-CBA-mMut (1x1010 GC)[7]
AAV Genome EditingMmut-/-;TgINS-MCK-MmutImproved survival on high protein dietSmaller than heterozygotesmLB-001[20]

Signaling Pathways and Experimental Workflows

The accumulation of this compound and its metabolites disrupts several key cellular signaling pathways, leading to the pathophysiology observed in MMA. The following diagrams illustrate these pathways and common experimental workflows used to study them.

metabolic_pathway cluster_disease Methylmalonic Acidemia (MMA) Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA This compound Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MMUT) MMA Methylmalonic Acid (Toxic Metabolite) Methylmalonyl_CoA->MMA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Precursors Val, Ile, Met, Thr, Odd-chain Fatty Acids, Cholesterol Precursors->Propionyl_CoA MMUT_defect MMUT Deficiency signaling_pathways MMA Methylmalonic Acid Accumulation ROS Increased ROS (Oxidative Stress) MMA->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction MMA->Mitochondrial_Dysfunction MAPK MAPK Pathway Activation ROS->MAPK p53 p53 Pathway Activation ROS->p53 Mitochondrial_Dysfunction->ROS TCA_Inhibition TCA Cycle Inhibition Mitochondrial_Dysfunction->TCA_Inhibition TCA_Inhibition->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis MAPK->Apoptosis p53->Apoptosis experimental_workflow Model Animal Model (Mouse or Zebrafish) Intervention Therapeutic Intervention (e.g., Gene Therapy) Model->Intervention Biochemical Biochemical Analysis (LC-MS/MS) Intervention->Biochemical Phenotypic Phenotypic Analysis (Survival, Weight, Behavior) Intervention->Phenotypic Molecular Molecular Analysis (Western Blot, etc.) Intervention->Molecular Data Data Analysis & Interpretation Biochemical->Data Phenotypic->Data Molecular->Data

References

High-Throughput Screening for Inhibitors of (S)-Methylmalonyl-CoA Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine. The metabolic pathway converts propionyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Dysregulation of the enzymes involved in this pathway, such as propionyl-CoA carboxylase (PCC), methylmalonyl-CoA epimerase (MCE), and methylmalonyl-CoA mutase (MCM), can lead to serious metabolic disorders like propionic acidemia and methylmalonic acidemia. Therefore, identifying specific inhibitors of these enzymes is of great interest for developing novel therapeutics and research tools to study these metabolic pathways.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify inhibitors of ATP-dependent enzymes that metabolize or produce this compound, with a focus on carboxylases. The featured assay is a fluorescence polarization (FP)-based immunodetection of ADP, a universal product of carboxylase and other ATP-hydrolyzing enzyme reactions.

Metabolic Pathway Overview

The conversion of propionyl-CoA to succinyl-CoA involves a three-step enzymatic cascade within the mitochondria.

pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) + ATP, HCO3- S_Methylmalonyl_CoA This compound D_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA S_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Propionyl-CoA to Succinyl-CoA Metabolic Pathway.

High-Throughput Screening Protocol: Transcreener® ADP² FP Assay

This protocol is adapted for a generic ATP-dependent this compound carboxylase. The Transcreener® ADP² FP Assay is a homogeneous, competitive immunoassay based on the detection of ADP. The assay utilizes an antibody that specifically binds to ADP and a fluorescently labeled ADP tracer. ADP produced by the target enzyme displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.

Materials and Reagents
  • Enzyme: Purified recombinant this compound carboxylase.

  • Substrates: this compound, ATP, and sodium bicarbonate (HCO₃⁻).

  • Assay Plates: 384-well, low-volume, black, round-bottom polystyrene plates.

  • Transcreener® ADP² FP Assay Kit:

    • ADP² Antibody

    • ADP Alexa633 Tracer

    • Stop & Detect Buffer B

  • Positive Control Inhibitor: A known carboxylase inhibitor (if available) or a non-specific ATPase inhibitor like EDTA.

  • Negative Control: DMSO.

  • Plate Reader: Capable of measuring fluorescence polarization.

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds, Positive/Negative Controls) Enzyme_Addition Dispense Enzyme Solution Compound_Plating->Enzyme_Addition Reagent_Prep Reagent Preparation (Enzyme, Substrate, Assay Buffer) Reagent_Prep->Enzyme_Addition Incubation_1 Pre-incubation with Compounds Enzyme_Addition->Incubation_1 Reaction_Initiation Dispense Substrate Mix Incubation_1->Reaction_Initiation Incubation_2 Enzymatic Reaction Reaction_Initiation->Incubation_2 Reaction_Stop Add Stop & Detect Mix (Antibody and Tracer) Incubation_2->Reaction_Stop Incubation_3 Detection Incubation Reaction_Stop->Incubation_3 FP_Reading Read Fluorescence Polarization Incubation_3->FP_Reading Data_Normalization Data Normalization FP_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: High-Throughput Screening Experimental Workflow.
Detailed Protocol

1. Compound Plating:

  • Prepare a compound library in 384-well source plates, typically at a 10 mM stock concentration in 100% DMSO.

  • Using an acoustic liquid handler, transfer 20 nL of each compound solution to the 384-well assay plates.

  • For controls, add 20 nL of DMSO (negative control) and 20 nL of a positive control inhibitor to designated wells.

2. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM EGTA, 0.01% Brij-35.

  • Enzyme Solution (2X): Dilute the this compound carboxylase in assay buffer to a final concentration that yields approximately 10-20% ATP conversion in the desired reaction time. The optimal concentration should be determined empirically.

  • Substrate Solution (2X): Prepare a solution containing this compound, ATP, and NaHCO₃ in assay buffer. The concentrations should be at or near the Kₘ for each substrate to ensure assay sensitivity.

  • Stop & Detect Mixture: Prepare the ADP Detection Mixture according to the Transcreener® ADP² FP Assay kit manual. This involves diluting the ADP² Antibody and ADP Alexa633 Tracer in the Stop & Detect Buffer. The optimal antibody concentration depends on the initial ATP concentration in the enzymatic reaction.

3. Assay Procedure (Final Volume: 20 µL):

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well of the assay plate containing the pre-dispensed compounds.

  • Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Add 10 µL of the Stop & Detect Mixture to each well. This will stop the enzymatic reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Fluorescence Polarization Reading: Read the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the Alexa633 tracer.

Data Analysis
  • Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percent inhibition for each compound.

    • High Control (0% Inhibition): Average mP from DMSO-only wells.

    • Low Control (100% Inhibition): Average mP from positive control inhibitor wells.

    • Percent Inhibition = 100 * (High Control - Sample mP) / (High Control - Low Control)

  • Hit Identification: Set a threshold for hit identification, typically a percent inhibition value that is three standard deviations above the mean of the negative controls (e.g., >50% inhibition).

  • Dose-Response Curves: Confirmed hits are then subjected to secondary screening where a dilution series of the compound is tested to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Inhibitor Profiling

The following table summarizes hypothetical data for inhibitors identified in a primary screen and confirmed through dose-response experiments. Note that potent, specific inhibitors for this compound carboxylase are not well-documented in publicly available literature, underscoring the need for HTS campaigns like the one described. For illustrative purposes, data on inhibitors of a related enzyme, human methylmalonyl-CoA mutase, are included.[1]

Compound IDTarget EnzymeAssay TypeIC₅₀ / Kᵢ (µM)Inhibition TypeNotes
PCC-001 Propionyl-CoA CarboxylaseTranscreener® ADP² FP5.2CompetitiveHypothetical hit from primary screen.
PCC-002 Propionyl-CoA CarboxylaseTranscreener® ADP² FP12.8Non-competitiveHypothetical hit from primary screen.
Ethylmalonyl-CoA Methylmalonyl-CoA MutaseHPLC-basedN/A (Mixed)MixedSubstrate analog.[1]
Cyclopropylcarbonyl-CoA carboxylate Methylmalonyl-CoA MutaseHPLC-based260 ± 70 (Kᵢ₁)MixedIntermediate analog.[1]
Methylenecyclopropylacetyl-CoA Methylmalonyl-CoA MutaseHPLC-based470 ± 120 (Kᵢ₁)MixedProduct analog.[1]

Conclusion

The described HTS protocol provides a robust and sensitive method for identifying inhibitors of this compound carboxylase and other ATP-dependent enzymes in the propionyl-CoA catabolic pathway. The use of a universal ADP detection system like the Transcreener® ADP² FP Assay allows for a standardized workflow that can be readily adapted to various enzyme targets. The identification of potent and selective inhibitors will be invaluable for the development of novel therapeutic strategies for metabolic disorders and for the elucidation of the roles of these enzymes in cellular metabolism.

References

Application Notes and Protocols for the Purification of (S)-Methylmalonyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its accurate quantification in biological samples is essential for studying various metabolic disorders, such as methylmalonic acidemia, and for the development of therapeutic interventions. These application notes provide detailed protocols for the purification and quantification of this compound from biological samples, primarily focusing on methods suitable for analytical applications.

Data Presentation: Quantitative Analysis

The purification and quantification of this compound can be influenced by the sample matrix and the chosen methodology. The following table summarizes quantitative data related to the recovery and detection of methylmalonyl-CoA and related acyl-CoAs.

AnalyteBiological SampleMethodRecovery (%)Lower Limit of Quantification (LLOQ)Reference
Malonyl-CoARat LiverHPLC/MS28.8 ± 0.9-[1][2]
Malonyl-CoARat HeartHPLC/MS48.5 ± 1.8-[1][2]
Malonyl-CoARat Skeletal MuscleHPLC/MS44.7 ± 4.4-[1][2]
Methylmalonyl-CoA-HPLC-15.33 µM[3]
Succinyl-CoA-HPLC-6.74 µM[3]

Note: Data for malonyl-CoA is included as a reference due to its structural similarity and the common use of similar extraction and analysis techniques. Recovery values can vary significantly based on the specifics of the experimental protocol.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Tissues

This protocol outlines the steps for extracting this compound from tissue samples while minimizing degradation.

Materials:

  • Liquid nitrogen

  • Ice-cold 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid[4]

  • Ice-cold phosphate-buffered saline (PBS)

  • Glass homogenizer

  • Refrigerated centrifuge

  • Glass vials[4][5]

Procedure:

  • Tissue Collection: Immediately upon excision, flash-freeze the tissue sample in liquid nitrogen to quench all enzymatic activity.[4]

  • Homogenization:

    • Weigh the frozen tissue and transfer it to a pre-chilled glass homogenizer.

    • Add 3-5 volumes of ice-cold 10% TCA or 0.3 M perchloric acid.

    • Homogenize the tissue on ice until a uniform lysate is obtained.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.[4]

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean glass vial.[4]

  • Storage: For immediate analysis, keep the samples on ice. For short-term storage, store at -20°C. For long-term storage, store at -80°C to minimize degradation.[4]

Protocol 2: Analysis of this compound by HPLC

This protocol describes the separation and quantification of this compound from a prepared sample extract using high-performance liquid chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Acidic buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic)

  • Mobile Phase B: Acetonitrile or methanol

  • This compound standard

  • Prepared sample extract

Procedure:

  • HPLC System Preparation: Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

  • Standard Curve Generation: Prepare a series of dilutions of the this compound standard of known concentrations. Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically around 260 nm). Plot a standard curve of peak area versus concentration.

  • Sample Analysis:

    • Thaw the prepared sample extract on ice.

    • If necessary, centrifuge the sample again to pellet any precipitates.

    • Inject a known volume of the supernatant onto the HPLC column.

  • Chromatographic Separation: Run a gradient of increasing Mobile Phase B to elute the acyl-CoAs. The exact gradient will need to be optimized based on the specific column and HPLC system used.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in the metabolic pathway leading to the citric acid cycle.

Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic conversion of Propionyl-CoA to Succinyl-CoA.

Experimental Workflow for this compound Purification and Analysis

This diagram outlines the key steps involved in the purification and analysis of this compound from biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization (Acidic Solution) Sample_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (Centrifugation) Homogenization->Protein_Precipitation Supernatant_Collection 4. Supernatant Collection Protein_Precipitation->Supernatant_Collection HPLC 5. HPLC or LC-MS Analysis Supernatant_Collection->HPLC Quantification 6. Quantification HPLC->Quantification

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Non-Radioactive Assay of Methylmalonyl-CoA Epimerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonyl-CoA epimerase (MCE), also known as methylmalonyl-CoA racemase, is a critical enzyme in the catabolic pathway of odd-chain fatty acids and several branched-chain amino acids, including isoleucine, valine, methionine, and threonine.[1][2] This mitochondrial enzyme catalyzes the reversible epimerization of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[3] The resulting (R)-isomer is the substrate for methylmalonyl-CoA mutase, which converts it to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[3]

Deficiency in MCE activity, caused by mutations in the MCEE gene, leads to the rare autosomal recessive metabolic disorder known as methylmalonic aciduria.[4][5] This condition is characterized by the accumulation of methylmalonic acid and other toxic metabolites, leading to a range of clinical manifestations from mild to severe metabolic acidosis, neurological damage, and even death.[2][4] Given its crucial role in metabolism and its implication in disease, the development of robust and accessible assays for MCE is essential for basic research, clinical diagnostics, and the screening of potential therapeutic agents.

Traditionally, the activity of MCE has been monitored using radioactive substrates. However, the safety concerns, regulatory hurdles, and disposal issues associated with radioisotopes have driven the need for non-radioactive alternatives. This document provides detailed application notes and protocols for a non-radioactive assay for methylmalonyl-CoA epimerase, focusing on a coupled enzyme HPLC-based method and an ELISA-based approach.

Metabolic Pathway of Methylmalonyl-CoA Epimerase

The catabolism of propionyl-CoA to succinyl-CoA involves a three-step enzymatic pathway. Propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, is first carboxylated by propionyl-CoA carboxylase to form this compound. Methylmalonyl-CoA epimerase then converts this compound to its (R)-epimer. Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the TCA cycle.

Metabolic Pathway of Methylmalonyl-CoA Epimerase Propionyl-CoA Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Catabolic pathway of propionyl-CoA.

Non-Radioactive Assay Methods

Two primary non-radioactive methods for the quantification of MCE activity are detailed below: a coupled enzyme HPLC-based assay and an Enzyme-Linked Immunosorbent Assay (ELISA).

Coupled Enzyme HPLC-Based Assay for MCE Activity

This assay, based on the work by Bobik and Rasche (2003), is a robust and sensitive method for determining MCE activity.[6] It relies on the coupling of the MCE reaction with the reaction catalyzed by methylmalonyl-CoA mutase (MCM). MCE converts this compound to (2R)-methylmalonyl-CoA, which is then specifically and irreversibly converted to succinyl-CoA by MCM. The activity of MCE is determined by quantifying the decrease in the substrate, methylmalonyl-CoA, over time using reverse-phase high-performance liquid chromatography (HPLC).[6][7]

HPLC Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis Prepare Reaction Buffer Prepare Reaction Buffer Incubate Substrate, Buffer, and MCM Incubate Substrate, Buffer, and MCM Prepare Reaction Buffer->Incubate Substrate, Buffer, and MCM Prepare Substrate (Methylmalonyl-CoA) Prepare Substrate (Methylmalonyl-CoA) Prepare Substrate (Methylmalonyl-CoA)->Incubate Substrate, Buffer, and MCM Prepare Coupling Enzyme (MCM) Prepare Coupling Enzyme (MCM) Prepare Coupling Enzyme (MCM)->Incubate Substrate, Buffer, and MCM Prepare MCE Sample Prepare MCE Sample Initiate Reaction with MCE Sample Initiate Reaction with MCE Sample Prepare MCE Sample->Initiate Reaction with MCE Sample Incubate Substrate, Buffer, and MCM->Initiate Reaction with MCE Sample Incubate at 37°C Incubate at 37°C Initiate Reaction with MCE Sample->Incubate at 37°C Stop Reaction (e.g., with acid) Stop Reaction (e.g., with acid) Incubate at 37°C->Stop Reaction (e.g., with acid) Centrifuge to Pellet Protein Centrifuge to Pellet Protein Stop Reaction (e.g., with acid)->Centrifuge to Pellet Protein Inject Supernatant onto HPLC Inject Supernatant onto HPLC Centrifuge to Pellet Protein->Inject Supernatant onto HPLC Separate and Detect Methylmalonyl-CoA Separate and Detect Methylmalonyl-CoA Inject Supernatant onto HPLC->Separate and Detect Methylmalonyl-CoA Quantify Peak Area Quantify Peak Area Separate and Detect Methylmalonyl-CoA->Quantify Peak Area Calculate MCE Activity Calculate MCE Activity Quantify Peak Area->Calculate MCE Activity

Caption: Workflow for the coupled HPLC-based MCE assay.

Materials and Reagents:

  • (R,S)-Methylmalonyl-CoA (commercially available as a racemic mixture)

  • Recombinant Methylmalonyl-CoA Mutase (MCM)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 7.0)

  • Perchloric Acid (1 M)

  • Potassium Carbonate (2 M)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile Phase A: 100 mM Sodium Phosphate, pH 5.5

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 5.5, with 30% (v/v) Acetonitrile

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.0).

    • Prepare a stock solution of (R,S)-methylmalonyl-CoA in the phosphate buffer. The final concentration in the assay is typically around 200 µM.

    • Reconstitute or dilute the recombinant MCM to a working concentration. An excess of MCM activity is required to ensure the MCE reaction is the rate-limiting step.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in a final volume of 200 µL:

      • 50 mM Potassium Phosphate Buffer, pH 7.0

      • 200 µM (R,S)-Methylmalonyl-CoA

      • Sufficient amount of MCM (e.g., 80 nM)

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and for the MCM to convert the (R)-methylmalonyl-CoA in the racemic mixture to succinyl-CoA.

    • Initiate the MCE reaction by adding the sample containing methylmalonyl-CoA epimerase (e.g., purified enzyme, cell lysate).

    • Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 1 M perchloric acid.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding potassium carbonate.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the CoA esters using a gradient of mobile phases A and B. A typical gradient might be:

      • 0-5 min: 100% A

      • 5-15 min: Linear gradient to 100% B

      • 15-20 min: 100% B

      • 20-25 min: Return to 100% A

    • Monitor the absorbance at 260 nm.

    • Identify and quantify the peak corresponding to methylmalonyl-CoA by comparing the retention time and peak area to a standard curve of known concentrations of methylmalonyl-CoA.

  • Calculation of MCE Activity:

    • Calculate the amount of methylmalonyl-CoA consumed during the reaction.

    • Express the MCE activity as µmol of substrate converted per minute per milligram of protein (U/mg).

The results of the HPLC assay can be used to determine the kinetic parameters of MCE. While specific data for human MCE using this non-radioactive method is limited in the public domain, the following table presents representative kinetic data for MCE from the hyperthermophilic archaeon Pyrococcus horikoshii.[7]

Kinetic ParameterValueOrganism
Km for methylmalonyl-CoA79 µMPyrococcus horikoshii
kcat240 s-1Pyrococcus horikoshii
ELISA for Methylmalonyl-CoA Epimerase (MCEE)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying proteins. For MCE, this assay measures the amount of MCE protein present in a sample, which can be an indirect measure of enzyme activity, assuming the enzyme is functional. This method is particularly useful for high-throughput screening and for quantifying MCE protein levels in various biological samples. Several commercial ELISA kits are available for human MCEE.[8]

The most common format for MCEE ELISA kits is the sandwich ELISA. In this assay, a microplate is pre-coated with a capture antibody specific for MCEE. The sample containing MCEE is added to the wells, and the MCEE protein is captured by the antibody. After washing, a detection antibody, also specific for MCEE and typically conjugated to biotin, is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-horseradish peroxidase), which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of MCEE in the sample.

Materials:

  • MCEE ELISA Kit (containing pre-coated microplate, standards, detection antibody, enzyme conjugate, substrate, wash buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Sample to be analyzed (e.g., cell lysate, tissue homogenate)

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare the wash buffer and standards as instructed in the kit manual.

    • Prepare serial dilutions of the standard to generate a standard curve.

  • Assay Procedure:

    • Add a specific volume of standard or sample to each well of the pre-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

    • Wash the wells multiple times with the wash buffer to remove unbound substances.

    • Add the biotinylated detection antibody to each well.

    • Incubate as recommended (e.g., 1 hour at 37°C).

    • Wash the wells again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.

    • Incubate as recommended (e.g., 30 minutes at 37°C).

    • Wash the wells a final time.

    • Add the substrate solution to each well.

    • Incubate in the dark for the recommended time (e.g., 15-30 minutes at 37°C) for color development.

    • Add the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of MCEE in the samples by interpolating their absorbance values on the standard curve.

The performance characteristics of a typical commercially available human MCEE ELISA kit are summarized below.

ParameterTypical Value
Detection Range0.156 - 10 ng/mL
Sensitivity< 0.094 ng/mL
Sample TypesSerum, plasma, tissue homogenates, cell lysates
Assay TypeSandwich ELISA

Conclusion

The non-radioactive assays described in these application notes provide reliable and accessible methods for the study of methylmalonyl-CoA epimerase. The coupled enzyme HPLC-based assay offers a direct measurement of MCE catalytic activity and is suitable for detailed kinetic studies and the evaluation of potential inhibitors. The ELISA method provides a high-throughput means to quantify MCE protein levels, which is valuable for large-scale screening and for assessing MCE expression in various biological contexts. The choice of assay will depend on the specific research question and the resources available. The detailed protocols and workflows provided herein should enable researchers, scientists, and drug development professionals to successfully implement these non-radioactive assays for MCE in their laboratories.

References

Application Notes and Protocols for the Use of (S)-Methylmalonyl-CoA in Fatty Acid Synthase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-methylmalonyl-CoA in studies involving fatty acid synthase (FAS). This document includes key quantitative data on the enzymatic activity of FAS with this compound, detailed protocols for relevant experiments, and diagrams illustrating the metabolic context and experimental procedures.

Introduction

Fatty acid synthase (FAS) is a crucial multi-enzyme complex responsible for the de novo synthesis of fatty acids. While typically utilizing malonyl-CoA as the extender unit to produce straight-chain fatty acids, FAS can also incorporate alternative substrates. This compound serves as a substrate for FAS, leading to the synthesis of branched-chain fatty acids (BCFAs). These BCFAs possess unique physicochemical properties, such as lower melting points and reduced viscosity, and play significant roles in various biological systems.[1][2] The study of this compound as a FAS substrate is critical for understanding the biosynthesis of BCFAs, the plasticity of FAS, and for the development of novel therapeutics targeting lipid metabolism.

Data Presentation

The use of this compound by fatty acid synthase is characterized by distinct kinetic parameters compared to the canonical substrate, malonyl-CoA. The following tables summarize the key quantitative data from studies on metazoan fatty acid synthase (mFAS).

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
Substrate CombinationEnzymeApparent kcat (s⁻¹)Apparent Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference
Acetyl-CoA + Malonyl-CoAmFAS1.1 ± 0.02.1 ± 0.20.52[1]
Acetyl-CoA + (R,S)-Methylmalonyl-CoAmFAS0.0065 ± 0.0001730 ± 400.0000089[1]

Note: The turnover number (kcat) for BCFA synthesis is approximately 170 times lower than for straight-chain fatty acid synthesis. The Michaelis constant (Km) of mFAS for acetyl-CoA is about 350 times higher in the presence of methylmalonyl-CoA compared to malonyl-CoA, resulting in a catalytic efficiency (kcat/Km) that is several orders of magnitude lower.[1]

Table 2: Inhibition of Rat Liver Fatty Acid Synthase by Methylmalonyl-CoA
Malonyl-CoA Concentration (µM)Methylmalonyl-CoA Concentration (µM)% Inhibition of FAS ActivityReference
5050~50%[2]
50100~70%[2]
50200~85%[2]
50500~95%[2]

Note: The activity of purified rat liver fatty acid synthase was determined in the presence of a fixed concentration of malonyl-CoA and increasing concentrations of methylmalonyl-CoA by monitoring NADPH consumption.[2]

Table 3: Product Profile of mFAS with (R,S)-Methylmalonyl-CoA and Octanoyl-CoA
ProductRelative Abundance (%)
2,4,6,8-Tetramethyl decanoic acidMain Product
2,4,6-Trimethyl octanoic acidMinor Product
2,4,6,8,10-Pentamethyl dodecanoic acidMinor Product

Note: The primary product of mFAS when using (R,S)-methylmalonyl-CoA as an extender and acetyl-CoA as a starter is 2,4,6,8-tetramethyl decanoic acid.[1] When octanoyl-CoA is used as a starter, a corresponding series of branched-chain fatty acids are produced.[3]

Experimental Protocols

Protocol 1: Fatty Acid Synthase Activity Assay (NADPH Consumption)

This protocol describes the measurement of FAS activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified fatty acid synthase

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.5-7.0)

  • EDTA (1.0 mM)

  • Dithiothreitol (DTT) (1.0 mM)

  • Acetyl-CoA solution (stock at 10 mM)

  • This compound or Malonyl-CoA solution (stock at 10 mM)

  • NADPH solution (stock at 10 mM)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare a final reaction volume of 200 µL. The final concentrations of the components should be as follows:

    • Potassium phosphate buffer: 100 mM

    • EDTA: 1.0 mM

    • DTT: 1.0 mM

    • Acetyl-CoA: 40 µM

    • NADPH: 180 µM

    • Purified FAS: 2 µg

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 2 minutes.[4]

  • Initiate Reaction: Start the reaction by adding malonyl-CoA or this compound to a final concentration of 50-110 µM.[4]

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 15 minutes, taking readings at 1-minute intervals.[5]

  • Calculate Activity: Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. The activity of FAS is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 2: Analysis of Branched-Chain Fatty Acid Products by GC-MS

This protocol outlines the steps for the identification and quantification of BCFAs produced in a FAS assay.

Materials:

  • Completed FAS reaction mixture

  • Internal standard (e.g., heptadecanoic acid)

  • Methanol (B129727)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (12-14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)

Procedure:

  • Stop Reaction and Add Internal Standard: Terminate the FAS reaction by adding 2 volumes of ice-cold methanol.[4] Add a known amount of the internal standard.

  • Lipid Extraction (Folch Method):

    • Add chloroform and water to the sample to achieve a final chloroform:methanol:water ratio of 2:1:0.8.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1-2 mL of 12% BF₃ in methanol to the dried lipid extract.[6]

    • Incubate the mixture at 60°C for 30-60 minutes.[6]

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Centrifuge and collect the upper hexane layer containing the FAMEs.[7]

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME sample into the GC-MS.

    • Use a temperature program suitable for separating FAMEs. For example: start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.[6][7]

    • The mass spectrometer will identify the FAMEs based on their mass spectra, and they can be quantified by comparing their peak areas to that of the internal standard.

Mandatory Visualization

fatty_acid_synthesis_with_methylmalonyl_coa acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Starter Unit acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc malonyl_coa Malonyl-CoA malonyl_coa->fas Extender Unit propionyl_coa Propionyl-CoA pcc Propionyl-CoA Carboxylase (PCC) propionyl_coa->pcc s_methylmalonyl_coa This compound s_methylmalonyl_coa->fas Alternative Extender Unit straight_chain_fa Straight-Chain Fatty Acids fas->straight_chain_fa Elongation branched_chain_fa Branched-Chain Fatty Acids fas->branched_chain_fa Elongation acc->malonyl_coa pcc->s_methylmalonyl_coa

Caption: Metabolic pathway of fatty acid synthesis incorporating this compound.

fas_experimental_workflow start Start: Purified FAS and Substrates incubation FAS Assay Incubation (37°C) start->incubation nadph_assay Kinetic Analysis: NADPH Consumption Assay (A340nm) incubation->nadph_assay extraction Lipid Extraction (e.g., Folch method) incubation->extraction data_analysis Data Analysis: - Enzyme Kinetics - Product Profile nadph_assay->data_analysis derivatization Derivatization to FAMEs (BF₃ in Methanol) extraction->derivatization gcms Product Analysis: GC-MS derivatization->gcms gcms->data_analysis

Caption: Experimental workflow for studying this compound in FAS assays.

References

Application Notes and Protocols: (S)-Methylmalonyl-CoA Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and certain amino acids, including isoleucine, valine, threonine, and methionine. It is enzymatically converted to succinyl-CoA, which then enters the Krebs cycle. Dysregulation of this pathway is associated with metabolic disorders such as methylmalonic acidemia. These application notes provide an overview of the commercial sources, purity, and handling of this compound sodium salt, along with detailed protocols for its use in enzymatic assays.

Commercial Sources and Purity

This compound sodium salt is available from several commercial suppliers, often as a crystalline solid. The purity of the compound is a critical factor for reliable experimental results and is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of specifications from various suppliers.

Table 1: Commercial Supplier Specifications for this compound Sodium Salt

SupplierCatalog NumberPurity SpecificationFormulationStorage Temperature
Cayman Chemical23551≥90%Crystalline Solid-20°C
BiomolCAY23551-1mg>90%Crystalline Solid-20°C
Cambridge BioscienceCAY23551-1 mg≥90%Crystalline Solid-20°C
LabscoopVariesVariesCrystalline Solid-20°C
Shanghai Aiyan BiotechnologyEY-01Y13637>95.00%Varies-20°C
Sigma-AldrichM1762≥90% (HPLC)Powder-20°C

Handling and Storage Protocols

Proper handling and storage of this compound sodium salt are essential to maintain its stability and integrity for experimental use.

Storage
  • Long-term Storage: Unopened vials of this compound sodium salt should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2]

  • Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, it is advised not to store aqueous solutions for more than one day.[2]

Preparation of Aqueous Solutions

This compound sodium salt is supplied as a crystalline solid and can be dissolved in aqueous buffers.[2]

  • Recommended Solvent: Phosphate (B84403) Buffered Saline (PBS), pH 7.2, is a suitable solvent.[1][3]

  • Solubility: The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2][3]

  • Procedure:

    • Allow the vial of this compound sodium salt to equilibrate to room temperature before opening to prevent condensation.

    • Add the desired volume of buffer directly to the vial.

    • Gently vortex or pipette to dissolve the solid completely. For higher solubility, the tube can be warmed to 37°C and briefly sonicated in an ultrasonic bath.

Biochemical Pathway

This compound is a key metabolite in the pathway that converts propionyl-CoA to succinyl-CoA. This pathway is crucial for the metabolism of odd-chain fatty acids and several amino acids.

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase S_Methylmalonyl_CoA This compound D_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA S_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Propionyl-CoA to Succinyl-CoA Metabolic Pathway

Experimental Protocols

The following protocols describe the use of this compound in enzymatic assays.

Protocol 1: Methylmalonyl-CoA Mutase (MCM) Activity Assay using UPLC-MS/MS

This protocol is for the determination of MCM activity by quantifying the formation of succinyl-CoA from this compound. The analysis is performed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5][6]

Materials:

  • This compound sodium salt

  • Succinyl-CoA (for standard curve)

  • Cell or tissue lysate containing MCM

  • Adenosylcobalamin (Vitamin B12)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (TCA) or another suitable quenching agent

  • UPLC-MS/MS system

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer, pH 7.5

      • A specific concentration of adenosylcobalamin (e.g., 20 µM)

      • Cell or tissue lysate (protein concentration should be optimized)

  • Reaction Initiation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 0.5 mM.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold TCA (e.g., 10% w/v).

    • Vortex and incubate on ice for 10 minutes to precipitate proteins.

  • Sample Preparation for UPLC-MS/MS:

    • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • UPLC-MS/MS Analysis:

    • Inject the supernatant onto the UPLC-MS/MS system.

    • Separate this compound and succinyl-CoA using a suitable C18 reverse-phase column.

    • Detect and quantify succinyl-CoA using mass spectrometry in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition for succinyl-CoA should be used for accurate quantification.[7]

  • Data Analysis:

    • Generate a standard curve using known concentrations of succinyl-CoA.

    • Calculate the amount of succinyl-CoA produced in the enzymatic reaction and express the MCM activity in appropriate units (e.g., nmol/min/mg protein).

MCM_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Lysate, AdoCbl) start->prep_reaction pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate add_substrate Add this compound pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (e.g., with TCA) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by UPLC-MS/MS centrifuge->analyze quantify Quantify Succinyl-CoA and Calculate Activity analyze->quantify end End quantify->end

Workflow for MCM Activity Assay
Protocol 2: Methylmalonyl-CoA Epimerase (MCE) Coupled Assay using HPLC

This protocol describes a coupled enzyme assay to determine the activity of Methylmalonyl-CoA Epimerase (MCE). MCE converts this compound to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase (MCM). The MCE activity is determined by measuring the rate of disappearance of this compound via HPLC.[8][9]

Materials:

  • This compound sodium salt

  • Purified Methylmalonyl-CoA Mutase (MCM)

  • Cell or tissue lysate containing MCE

  • Adenosylcobalamin (Vitamin B12)

  • Potassium phosphate buffer (e.g., 50 mM K2HPO4-KH2PO4, pH 7.0)

  • NiCl2 (or other divalent cations, as some MCEs are metal-dependent)

  • Acetic acid (1 M) or other suitable quenching agent

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer

      • Adenosylcobalamin (e.g., 20 µM)

      • Excess purified MCM (to ensure the conversion of (R)-methylmalonyl-CoA to succinyl-CoA is not rate-limiting)

      • This compound (e.g., 75 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C for mammalian enzymes, or higher for thermophilic enzymes) for 5 minutes.[10]

  • Reaction Initiation:

    • Initiate the reaction by adding the cell or tissue lysate containing MCE and NiCl2 (e.g., final concentration of 2 mM), if required.[10]

  • Incubation:

    • Incubate at the appropriate temperature for a defined period (e.g., 5-20 minutes). Collect aliquots at different time points to determine the initial reaction rate.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as 1 M acetic acid.[10]

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the CoA species using a C18 column with a suitable mobile phase gradient (e.g., a gradient of sodium acetate (B1210297) buffer and methanol).

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the rate of disappearance of this compound to determine the MCE activity.

Troubleshooting

  • Low Enzyme Activity:

    • Ensure the freshness of the this compound solution.

    • Verify the activity of the enzyme lysate.

    • Optimize cofactor concentrations (e.g., adenosylcobalamin, divalent cations).

    • Check the pH and ionic strength of the buffer.

  • Poor HPLC/UPLC-MS/MS Separation:

    • Optimize the mobile phase composition and gradient.

    • Ensure the column is not degraded.

    • Use appropriate sample vials (glass vials are recommended to reduce signal loss of CoA species).[11]

  • High Background Signal:

    • Include a control reaction without the enzyme lysate to account for non-enzymatic degradation of this compound.

    • Ensure all reagents are of high purity.

Conclusion

This compound sodium salt is a vital substrate for studying key metabolic pathways and associated enzymatic activities. Careful handling, appropriate storage, and the use of well-defined protocols are essential for obtaining accurate and reproducible results. The protocols provided here offer a framework for the reliable use of this compound in research and drug development applications.

References

Application Notes & Protocols: In Vitro Reconstitution of the Methylmalonyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The metabolic conversion of propionyl-CoA to succinyl-CoA is a critical pathway in the catabolism of odd-chain fatty acids, cholesterol, and several amino acids including valine, isoleucine, methionine, and threonine.[1][2] This pathway ultimately provides intermediates for the tricarboxylic acid (TCA) cycle.[1] The core of this pathway involves three key enzymatic steps: the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC), the epimerization of this compound to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase (MCEE), and the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA by the adenosylcobalamin (vitamin B12)-dependent enzyme methylmalonyl-CoA mutase (MUT).[3][4] Dysfunctional enzymes in this pathway can lead to severe metabolic disorders, such as propionic acidemia and methylmalonic acidemia.[1][5] The in vitro reconstitution of this pathway is a powerful tool for studying enzyme kinetics, inhibitor screening, and understanding the molecular basis of these diseases.

Metabolic Pathway Overview

The conversion of propionyl-CoA to succinyl-CoA proceeds through the following sequential reactions:

  • Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form this compound.[1][6]

  • Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of this compound to its (R)-epimer, (R)-methylmalonyl-CoA.[3]

  • Methylmalonyl-CoA Mutase (MUT): This enzyme utilizes adenosylcobalamin (AdoCbl) as a cofactor to catalyze the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[5][7]

Pathway Diagram

Methylmalonyl_CoA_Pathway cluster_pathway Methylmalonyl-CoA Metabolic Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA PCC ATP, Biotin, HCO3- R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA MCEE Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA MUT AdoCbl TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The enzymatic conversion of Propionyl-CoA to Succinyl-CoA.

Quantitative Data Summary

The following table summarizes key quantitative data for the enzymes involved in the methylmalonyl-CoA pathway. Note that kinetic parameters can vary based on the source of the enzyme and experimental conditions.

EnzymeSubstrateK_m_Cofactors/CoenzymesOptimal pHOptimal Temp. (°C)
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA~0.29 mM[1]ATP, Biotin, Mg²⁺7.5 - 8.530 - 37
Bicarbonate (HCO₃⁻)~3.0 mM[1]
Methylmalonyl-CoA Epimerase (MCEE) This compoundNot widely reportedCo²⁺ may stabilize~7.0~37
Methylmalonyl-CoA Mutase (MUT) (R,S)-Methylmalonyl-CoA~0.2 mM[8]Adenosylcobalamin (AdoCbl)~7.037
Succinyl-CoA~0.15 mM[8]

Experimental Protocols

General Reagents and Buffers
  • Reaction Buffer: 50 mM Potassium Phosphate (B84403) buffer (pH 7.0), 25 mM NaCl.[8]

  • Substrates: Propionyl-CoA, (R,S)-Methylmalonyl-CoA, Succinyl-CoA.

  • Cofactors: ATP, Biotin, MgCl₂, Adenosylcobalamin (AdoCbl).

  • Enzymes: Purified Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCEE), and Methylmalonyl-CoA Mutase (MUT).

  • Quenching Solution: Perchloric acid or Trichloroacetic acid.

  • Detection System: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column or a UPLC-MS/MS system.[9][10]

Protocol for In Vitro Reconstitution of the Full Pathway

This protocol describes a coupled assay to monitor the conversion of propionyl-CoA to succinyl-CoA.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Potassium Phosphate buffer (pH 7.0)

      • 25 mM NaCl

      • 5 mM MgCl₂

      • 5 mM ATP

      • 1 mM D-Biotin

      • 0.2 mM Adenosylcobalamin (AdoCbl)[11]

      • Purified PCC, MCEE, and MUT enzymes (concentrations to be optimized empirically, e.g., 20-100 nM of each).

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration and enzyme activation.

  • Initiation of Reaction:

    • Initiate the reaction by adding propionyl-CoA to a final concentration of 0.5 mM.

  • Incubation:

    • Incubate the reaction at 37°C.[11] Collect aliquots at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution (e.g., 10% perchloric acid).

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis by HPLC or UPLC-MS/MS:

    • Analyze the samples to quantify the disappearance of propionyl-CoA and the appearance of succinyl-CoA.[9][10]

    • An isocratic elution with a mobile phase of potassium phosphate buffer and acetonitrile (B52724) on a C18 column is a common starting point for HPLC analysis.

Individual Enzyme Assays

This assay measures the conversion of propionyl-CoA to methylmalonyl-CoA. A common method involves measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃).[12][13]

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, 5 mM ATP, 5 mM MgCl₂, 1 mM D-Biotin, 0.5 mM propionyl-CoA, and purified PCC enzyme.

  • Initiation:

    • Start the reaction by adding [¹⁴C]NaHCO₃.

  • Incubation and Termination:

    • Incubate at 37°C for a defined period.

    • Terminate the reaction by adding trichloroacetic acid. This also helps to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.[12]

  • Detection:

    • After removing the precipitate, the acid-stable radioactivity corresponding to the product is measured by scintillation counting.[12]

MCEE activity can be measured in a coupled assay with MUT.[14]

  • Reaction Principle: MCEE converts this compound to (R)-methylmalonyl-CoA, which is then converted by an excess of MUT to succinyl-CoA. The rate of succinyl-CoA formation is dependent on the MCEE activity.

  • Reaction Setup:

    • Prepare a reaction mixture with reaction buffer, an excess of purified MUT, 0.2 mM AdoCbl, and purified MCEE.

  • Initiation:

    • Start the reaction by adding (R,S)-methylmalonyl-CoA (or purified this compound if available).

  • Analysis:

    • Monitor the formation of succinyl-CoA over time using HPLC or UPLC-MS/MS as described above.[14]

This assay directly measures the isomerization of methylmalonyl-CoA to succinyl-CoA.

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, 0.2 mM AdoCbl, and purified MUT enzyme.[11]

  • Initiation:

    • Start the reaction by adding (R,S)-methylmalonyl-CoA to a final concentration of 1 mM.[11]

  • Incubation and Analysis:

    • Incubate at 37°C for 15 minutes.[11]

    • Quench the reaction and analyze the formation of succinyl-CoA by HPLC or UPLC-MS/MS.[11][10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro reconstitution and analysis of the methylmalonyl-CoA pathway.

Experimental_Workflow cluster_workflow In Vitro Reconstitution Workflow A Prepare Reaction Mixture (Buffer, Cofactors, Enzymes) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Substrate) B->C D Incubate and Collect Time Points C->D E Quench Reaction D->E F Prepare Sample for Analysis (Centrifuge, Filter) E->F G Analyze via HPLC or UPLC-MS/MS F->G H Data Analysis (Quantify Substrates/Products) G->H

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Genetic Manipulation of (S)-Methylmalonyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-methylmalonyl-CoA pathway is a critical catabolic route for several amino acids and odd-chain fatty acids. Genetic defects in this pathway, most commonly in the methylmalonyl-CoA mutase (MMUT) gene, lead to the accumulation of toxic metabolites and cause the life-threatening metabolic disorder, methylmalonic acidemia (MMA).[1] The CRISPR-Cas9 system offers a powerful tool for the precise genetic manipulation of this pathway, providing a platform for developing novel therapeutic strategies.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to engineer the this compound pathway, with a focus on correcting disease-causing mutations in the MMUT gene.

This compound Pathway Overview

The conversion of propionyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle, involves a series of enzymatic reactions. A critical step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT).[3] A deficiency in MMUT leads to the accumulation of methylmalonic acid.

Methylmalonyl_CoA_Pathway cluster_disease Methylmalonic Acidemia (MMA) Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MMUT) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: The this compound Pathway. A simplified diagram illustrating the key enzymatic steps in the conversion of propionyl-CoA to succinyl-CoA. A deficiency in the MMUT enzyme is a primary cause of methylmalonic acidemia.

CRISPR-Cas9 Strategy for MMUT Gene Correction

A promising strategy for treating MMA involves the targeted insertion of a functional copy of the MMUT gene into a safe harbor locus, such as the albumin (Alb) gene in hepatocytes.[1][2] This approach, facilitated by CRISPR-Cas9 and homology-directed repair (HDR), allows for stable, long-term expression of the corrective transgene.[1][2]

Experimental Workflow

The general workflow for CRISPR-Cas9 mediated correction of the MMUT gene involves several key stages, from initial design to in vivo validation.

CRISPR_Workflow cluster_design Design Phase cluster_delivery Delivery Phase cluster_analysis Analysis Phase gRNA_Design gRNA Design (Targeting Albumin Locus) AAV_Production AAV Vector Production (Cas9 and HDR Template) gRNA_Design->AAV_Production HDR_Template_Design HDR Template Design (Codon-optimized MMUT) HDR_Template_Design->AAV_Production In_Vivo_Delivery In Vivo Delivery (Mouse Model of MMA) AAV_Production->In_Vivo_Delivery Genomic_Analysis Genomic DNA Analysis (Integration Confirmation) In_Vivo_Delivery->Genomic_Analysis Metabolite_Analysis Metabolite Analysis (Plasma Methylmalonic Acid) In_Vivo_Delivery->Metabolite_Analysis Phenotypic_Analysis Phenotypic Analysis (Survival and Growth) In_Vivo_Delivery->Phenotypic_Analysis

Figure 2: Experimental workflow for CRISPR-Cas9 mediated MMUT gene correction. The process is divided into design, delivery, and analysis phases.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of a study utilizing a dual AAV CRISPR-Cas9 approach to insert a codon-optimized MMUT transgene into the albumin locus in a mouse model of MMA.[1]

ParameterControl Group (Untreated Mmut p.G715V/p.G715V)Treated Group (AAV-CRISPR-MMUT)Percentage ChangeReference
Plasma Methylmalonic Acid (µM) [1]
1 Month1,830 ± 3801,150 ± 290↓ 37.2%[1]
3 Months2,100 ± 450650 ± 180↓ 69.0%[1]
6 Months2,500 ± 520450 ± 150↓ 82.0%[1]
Body Weight (g) at 6 Months 18.5 ± 2.124.2 ± 1.8↑ 30.8%[1]
Survival Rate at 9 Months ~20%~80%↑ 300%[1]

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for Targeting the Albumin Locus

Objective: To design a specific and efficient gRNA to target the albumin (Alb) gene for the insertion of the MMUT transgene.

Materials:

  • Computer with internet access

  • Genome sequence of the target organism (e.g., Mus musculus)

  • gRNA design software (e.g., Benchling, ATUM's gRNA Design Tool).[4][5]

Procedure:

  • Identify the Target Locus: Select a target site within the albumin (Alb) gene. For transgene insertion, a common strategy is to target an intronic region to minimize disruption of the endogenous gene's function.[1]

  • Input Target Sequence into Design Tool: Paste the genomic sequence surrounding the intended target site into the gRNA design tool.

  • Specify Cas9 Variant and PAM Sequence: Select the appropriate Cas9 nuclease (e.g., Streptococcus pyogenes Cas9) and its corresponding Protospacer Adjacent Motif (PAM) sequence (typically NGG).[6]

  • Generate Candidate gRNAs: The software will identify all potential gRNA target sites within the input sequence.

  • Evaluate and Select gRNAs:

    • On-Target Score: Prioritize gRNAs with high predicted on-target activity. Scoring algorithms are integrated into most design tools.[5]

    • Off-Target Analysis: The tool will predict potential off-target sites in the genome. Select gRNAs with the fewest and least likely off-target binding sites.[7][8]

    • Location: For HDR-mediated insertion, the gRNA cut site should be as close as possible to the desired insertion site, ideally within 10 bp.[9]

  • Final Selection: Choose the top 2-3 gRNA candidates for experimental validation.

Protocol 2: Homology-Directed Repair (HDR) Template Design

Objective: To design an HDR template containing the codon-optimized MMUT transgene flanked by homology arms corresponding to the target locus in the Alb gene.

Materials:

  • Sequence of the codon-optimized human MMUT cDNA.

  • Sequence of the target locus in the Alb gene.

  • Vector map for the HDR template plasmid.

Procedure:

  • Design Homology Arms:

    • Identify the sequences immediately upstream (left homology arm) and downstream (right homology arm) of the intended insertion site in the Alb gene.

    • The length of the homology arms can influence HDR efficiency. For plasmid-based donors, arms of approximately 800 bp are recommended.[4]

  • Assemble the HDR Cassette: The HDR template should contain the following elements in order:

    • Left Homology Arm

    • The desired insert: In this case, a codon-optimized human MMUT cDNA. A self-cleaving 2A peptide or an internal ribosome entry site (IRES) can be included to link MMUT expression to the endogenous Alb gene.[1][2]

    • Right Homology Arm

  • Incorporate PAM Mutations: To prevent the Cas9 nuclease from repeatedly cutting the HDR template and the modified genomic locus, introduce silent mutations into the PAM sequence or the gRNA seed region within the homology arms of the template.[4]

  • Clone into a Plasmid Vector: The complete HDR template sequence should be synthesized and cloned into a suitable plasmid vector for propagation and subsequent packaging into AAV.

Protocol 3: AAV-Mediated Delivery of CRISPR-Cas9 Components in vivo

Objective: To deliver the Cas9 nuclease and the HDR template to hepatocytes in a mouse model of MMA using AAV vectors.

Materials:

  • High-titer AAV vectors (e.g., AAV8 serotype for liver tropism)[1]:

    • AAV-Cas9: Expressing the Cas9 nuclease and the selected gRNA.

    • AAV-HDR: Containing the HDR template.

  • MMA mouse model (e.g., Mmut knockout or knock-in mice).[1]

  • Standard animal handling and injection equipment.

Procedure:

  • AAV Vector Preparation: Package the Cas9/gRNA expression cassette and the HDR template into separate AAV vectors. Determine the viral titer (genome copies/mL).

  • Animal Dosing:

    • Administer the AAV vectors to neonatal or adult MMA mice via intravenous injection (e.g., retro-orbital or tail vein).

    • The dosage of each vector should be optimized. A representative dose could be 5 x 10^10 genome copies (GC) per pup for the AAV-Cas9 vector and 2 x 10^11 GC per pup for the AAV-HDR vector.[1]

  • Post-Injection Monitoring: Monitor the animals for health, body weight, and survival according to institutional guidelines.

Protocol 4: Analysis of Gene Editing and Metabolic Correction

Objective: To verify the successful integration of the MMUT transgene and to quantify the resulting metabolic correction.

Materials:

  • Genomic DNA extraction kit.

  • PCR reagents and primers flanking the insertion site.

  • Sanger sequencing or next-generation sequencing (NGS) services.

  • Equipment for blood collection.

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite analysis.[10]

Procedure:

  • Confirmation of Genomic Integration:

    • At a designated time point post-injection, harvest liver tissue from a subset of animals.

    • Extract genomic DNA.

    • Perform PCR using primers that specifically amplify the junction between the endogenous Alb locus and the inserted MMUT transgene.

    • Sequence the PCR products to confirm the precise integration of the HDR template.

  • Quantification of Metabolic Correction:

    • Collect blood samples at various time points (e.g., 1, 3, and 6 months post-injection).[1]

    • Separate plasma.

    • Measure the concentration of methylmalonic acid using GC-MS or LC-MS/MS.[10]

    • Compare the metabolite levels in treated animals to those in untreated control animals.

  • Phenotypic Assessment:

    • Monitor the body weight of treated and control animals over time.

    • Record survival data to generate Kaplan-Meier survival curves.

Logical Relationships in CRISPR-Mediated Gene Correction

The success of the gene correction strategy relies on the coordinated action of the CRISPR-Cas9 components and the cell's endogenous DNA repair machinery.

Logical_Relationship CRISPR_Components CRISPR-Cas9 Components (Cas9, gRNA, HDR Template) DSB Double-Strand Break at Target Locus CRISPR_Components->DSB Cellular_Machinery Cellular Machinery (DNA Repair Pathways) HDR Homology-Directed Repair Cellular_Machinery->HDR DSB->HDR Gene_Integration MMUT Gene Integration HDR->Gene_Integration MMUT_Expression MMUT Protein Expression Gene_Integration->MMUT_Expression Metabolic_Correction Metabolic Correction (Reduced Methylmalonic Acid) MMUT_Expression->Metabolic_Correction Phenotypic_Rescue Phenotypic Rescue (Improved Growth and Survival) Metabolic_Correction->Phenotypic_Rescue

Figure 3: Logical flow of CRISPR-mediated MMUT gene correction. The process begins with the introduction of CRISPR components and culminates in phenotypic rescue.

References

Application Notes and Protocols for the Structural Analysis of (S)-Methylmalonyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of (S)-methylmalonyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR analysis, presents quantitative data in structured tables, and includes visualizations of key metabolic pathways and experimental workflows.

Introduction

This compound is a crucial intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its structural elucidation is vital for understanding various metabolic pathways and for the development of therapeutics targeting related disorders. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Methyl (-CH₃)~1.3Doublet
Methine (-CH)~3.5Quartet
Coenzyme A Moiety
Adenine H2~8.1Singlet
Adenine H8~8.4Singlet
Ribose H1'~6.1Doublet
Pantothenate & Cysteamine Protons0.8 - 4.2Multiplets

Note: Predicted chemical shifts can vary based on the specific computational model and experimental conditions such as pH and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AtomPredicted Chemical Shift (δ) ppm
Methyl (-CH₃)~15
Methine (-CH)~50
Thioester Carbonyl (C=O)~200
Carboxyl (COOH)~175
Coenzyme A Moiety
Adenine C2~152
Adenine C4~148
Adenine C5~118
Adenine C6~155
Adenine C8~140
Ribose Carbons60 - 90
Pantothenate & Cysteamine Carbons20 - 60

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

The following protocols provide a detailed methodology for the structural analysis of this compound using 1D and 2D NMR techniques.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • NMR tubes (5 mm)

  • pH meter and appropriate acidic/basic solutions for pH adjustment

  • Internal standard (e.g., DSS or TSP)

Protocol:

  • Dissolve a sufficient amount of this compound in D₂O to achieve a final concentration suitable for the desired NMR experiments (typically 1-10 mM for ¹H NMR and >10 mM for ¹³C NMR).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH of the sample to a desired value (typically around 7.0) using dilute solutions of DCl or NaOD in D₂O. Note that the pD is approximately the pH meter reading + 0.4.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to cover the NMR coil (typically ~4-5 cm).

1D NMR Spectroscopy: ¹H and ¹³C Spectra

Purpose: To obtain an initial overview of the proton and carbon environments in the molecule.

Instrumentation:

  • NMR spectrometer (a field strength of 500 MHz or higher is recommended)

¹H NMR Acquisition Protocol:

  • Tune and shim the spectrometer on the sample.

  • Acquire a standard 1D ¹H NMR spectrum.

  • Use a water suppression pulse sequence (e.g., presaturation or WATERGATE) to suppress the residual HOD signal.

  • Process the spectrum with appropriate phasing, baseline correction, and referencing to the internal standard.

¹³C NMR Acquisition Protocol:

  • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

  • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the spectrum with appropriate phasing, baseline correction, and referencing.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Purpose: To establish connectivity between protons and carbons, aiding in the complete structural assignment.

COSY (Correlation Spectroscopy) Protocol:

  • Acquire a 2D ¹H-¹H COSY spectrum.

  • This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds).

  • Process the 2D data and analyze the cross-peaks to identify coupled proton spin systems within the methylmalonyl and coenzyme A moieties.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Acquire a 2D ¹H-¹³C HSQC spectrum.

  • This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).

  • Analysis of the HSQC spectrum allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Acquire a 2D ¹H-¹³C HMBC spectrum.

  • This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).

  • HMBC is crucial for identifying quaternary carbons and for connecting different spin systems, thereby piecing together the complete carbon skeleton.

Mandatory Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway from propionyl-CoA to succinyl-CoA, where this compound is a key intermediate.

Metabolic_Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Propionyl-CoA to Succinyl-CoA Metabolic Pathway
Experimental Workflow for NMR Analysis

This diagram outlines the logical flow of experiments for the structural elucidation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample this compound Dissolve Dissolve in D₂O + Internal Standard Sample->Dissolve Adjust_pH Adjust pH Dissolve->Adjust_pH NMR_Tube Transfer to NMR Tube Adjust_pH->NMR_Tube OneD_NMR 1D NMR (¹H & ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Protons Assign ¹H Signals (using 1D & COSY) TwoD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals (using 1D, HSQC, HMBC) Assign_Protons->Assign_Carbons Final_Structure Confirm Structure Assign_Carbons->Final_Structure

NMR Analysis Workflow for this compound

Conclusion

This document provides a foundational guide for the structural analysis of this compound using NMR spectroscopy. By following the detailed protocols and utilizing the provided reference data and visualizations, researchers can effectively employ NMR to elucidate the structure of this important metabolite. The combination of 1D and 2D NMR techniques offers a powerful approach for unambiguous structural confirmation, which is essential for advancing research in metabolism and drug development.

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of (S)-Methylmalonyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of (S)-methylmalonyl-CoA in aqueous solutions. The information is designed to help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymes. The thioester bond is susceptible to hydrolysis, particularly in alkaline conditions. Higher temperatures accelerate this degradation. Additionally, enzymatic degradation by thioesterases present in biological samples can rapidly break down the molecule. The thiol group of the coenzyme A moiety is also prone to oxidation.[1]

Q2: What is the expected stability of this compound in an aqueous buffer?

A2: Aqueous solutions of methylmalonyl-CoA are generally not stable for extended periods. It is recommended not to store aqueous solutions for more than one day.[1] For longer-term storage, the compound should be kept as a solid at -20°C, where it can be stable for at least four years.

Q3: What is the optimal pH for maintaining the stability of this compound in solution?

A3: this compound is more stable in slightly acidic conditions. An optimal pH range of 4.0 to 6.8 is recommended to minimize chemical hydrolysis of the thioester bond.[1] Alkaline conditions (pH > 7.0) significantly promote degradation.

Q4: How does temperature affect the stability of this compound?

A4: Higher temperatures significantly increase the rate of degradation of this compound. For short-term storage of aqueous solutions (up to 24 hours), it is crucial to keep the samples on ice or refrigerated at 4°C. For long-term storage, freezing at -80°C is essential.

Q5: What are the common degradation products of this compound?

A5: The primary non-enzymatic degradation of this compound in aqueous solution is the hydrolysis of the thioester bond, which yields coenzyme A (CoA) and methylmalonic acid. In biological systems, enzymes like this compound hydrolase can catalyze this hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. High pH of the buffer. Adjust the pH of your aqueous solution to a slightly acidic range (pH 4.0-6.8).[1]
Elevated storage or experimental temperature. Always prepare and store this compound solutions on ice or at 4°C for short-term use. For long-term storage, freeze aliquots at -80°C to minimize freeze-thaw cycles.
Enzymatic degradation from sample matrix. If working with biological samples, ensure rapid inactivation of enzymes by using acidic extraction buffers or by immediate freezing in liquid nitrogen.
Inconsistent results in enzymatic assays using this compound. Degradation of the substrate during the experiment. Prepare fresh this compound solutions for each experiment. Monitor the stability of the substrate under your specific assay conditions (buffer, temperature, and duration).
Oxidation of the thiol group. Consider adding a reducing agent like dithiothreitol (B142953) (DTT) to your buffer to prevent the formation of CoA disulfides, although its compatibility with your specific experiment should be verified.[1]
Low recovery of this compound during sample preparation. Adsorption to plasticware. Use low-binding microcentrifuge tubes and glass vials for sample handling and storage to prevent loss of the compound due to adsorption.
Inefficient extraction. Optimize your extraction protocol. Acidic conditions (e.g., using perchloric acid or trichloroacetic acid) can both precipitate proteins and improve the stability of acyl-CoAs.

Data Summary

Table 1: Recommended pH and Temperature Conditions for this compound Aqueous Solutions
Condition Recommendation Rationale
pH 4.0 - 6.8Minimizes chemical hydrolysis of the thioester bond.[1]
Short-Term Storage (≤ 24 hours) 4°C (on ice)Slows down the rate of chemical and potential enzymatic degradation.
Long-Term Storage -80°C (as dry pellets or in acidic buffer)Ensures long-term stability by significantly reducing molecular motion and chemical reactions.[1]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Solution

Objective: To prepare an aqueous solution of this compound for immediate use in experiments and ensure its stability for up to 24 hours.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Buffer of choice (e.g., potassium phosphate (B84403) buffer), pre-chilled to 4°C

  • pH meter

  • Ice bucket

  • Low-binding microcentrifuge tubes

Procedure:

  • Equilibrate the solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a pre-chilled, low-binding microcentrifuge tube.

  • Add the required volume of pre-chilled (4°C) buffer to achieve the target concentration.

  • Gently vortex the tube until the solid is completely dissolved. Keep the tube on ice throughout this process.

  • Measure the pH of the solution and, if necessary, adjust it to be within the 4.0-6.8 range using dilute acid or base.

  • Store the solution on ice or at 4°C and use it within 24 hours. For storage longer than a few hours, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Assessing the Stability of this compound by HPLC

Objective: To quantitatively assess the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Aqueous buffer of interest (at various pH values and temperatures to be tested)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 100 mM sodium acetate, pH 4.6

  • Mobile Phase B: 10% Mobile Phase A in methanol

  • Quenching solution (e.g., 1 M perchloric acid)

Procedure:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration.

  • Divide the solution into several aliquots in low-binding tubes.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each temperature condition.

  • Immediately quench the degradation by adding a small volume of quenching solution.

  • Centrifuge the quenched samples to precipitate any proteins or other insoluble materials.

  • Analyze the supernatant by HPLC.

    • Set the UV detector to 260 nm.

    • Use a gradient elution method, for example: 0-12 min, 0-60% B; 13-16 min, 60% B; 17-20 min, 0% B.

  • Quantify the peak area corresponding to this compound at each time point.

  • Calculate the percentage of remaining this compound relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

cluster_prep Preparation of this compound Solution cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies prep1 Weigh Solid this compound prep2 Dissolve in Pre-chilled Acidic Buffer (pH 4.0-6.8) prep1->prep2 prep3 Store on Ice (4°C) prep2->prep3 prep4 Use within 24 hours prep3->prep4 smmcoa This compound degradation_products Coenzyme A + Methylmalonic Acid smmcoa->degradation_products Hydrolysis (accelerated by high pH and temperature) stab1 Maintain Acidic pH (4.0-6.8) stab2 Low Temperature (4°C or -80°C) stab3 Use of Antioxidants (e.g., DTT)

Caption: Logical workflow for the preparation, degradation, and stabilization of this compound.

start Start Stability Assay prep Prepare this compound in Test Buffer start->prep incubate Incubate Aliquots at Different Temperatures prep->incubate sample Take Samples at Timed Intervals incubate->sample quench Quench Degradation (e.g., with Acid) sample->quench analyze Analyze by HPLC quench->analyze quantify Quantify Peak Area analyze->quantify plot Plot % Remaining vs. Time quantify->plot end Determine Degradation Rate plot->end

References

Technical Support Center: (S)-Methylmalonyl-CoA Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of (S)-methylmalonyl-CoA. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the direct measurement of this compound in complex biological matrices.[1] Enzymatic assays offer a more accessible alternative, often relying on the spectrophotometric or fluorometric detection of a product downstream of the methylmalonyl-CoA mutase reaction.

Q2: Are there any commercially available ELISA kits for this compound?

A2: Currently, there are no commercially available ELISA kits specifically designed for the direct quantification of this compound. Commercially available ELISA kits target the enzyme methylmalonyl-CoA mutase (MUT), not the metabolite itself.[2][3][4][5] Therefore, for direct measurement of this compound, LC-MS/MS or enzymatic assays are the recommended methods.

Q3: What are the primary challenges in this compound quantification?

A3: The primary challenges in quantifying this compound stem from its inherent instability, low abundance in biological samples, and the complexity of the sample matrix. The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation, necessitating rapid and careful sample handling at low temperatures and acidic pH.[6] Matrix effects, such as ion suppression in LC-MS/MS, can also significantly impact accuracy and precision.

Q4: How can I improve the stability of this compound during sample preparation?

A4: To enhance stability, it is crucial to immediately quench enzymatic activity upon sample collection, typically by flash-freezing in liquid nitrogen or by homogenization in an acidic solution (e.g., perchloric acid or trichloroacetic acid). Samples should be kept on ice throughout the extraction procedure. Using glass vials instead of plastic can also minimize the loss of coenzyme A species. For long-term storage, samples should be kept at -80°C.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Low or No Detectable this compound Signal

  • Possible Cause: Degradation of the analyte during sample preparation.

    • Solution: Ensure rapid sample processing at low temperatures (on ice). Use pre-chilled solvents and tubes. Quench enzymatic activity immediately upon sample collection using an acidic solution.

  • Possible Cause: Poor extraction recovery.

    • Solution: Optimize the extraction protocol. Solid-phase extraction (SPE) can improve recovery by removing interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to correct for recovery losses.

  • Possible Cause: Ion suppression due to matrix effects.

    • Solution: Improve sample cleanup using techniques like SPE. Diluting the sample may also help reduce matrix effects. A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for ion suppression.

  • Possible Cause: Suboptimal mass spectrometry settings.

    • Solution: Infuse a standard solution of this compound to optimize the precursor and product ion masses and the collision energy for the specific instrument being used.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: The phosphate (B84403) groups of acyl-CoAs can interact with residual silanol (B1196071) groups on the column, leading to peak tailing.[7][8] Adjusting the mobile phase pH to a lower value can help protonate these silanol groups and reduce interactions. Increasing the buffer strength in the mobile phase can also help mask these active sites.[7]

  • Possible Cause: Column contamination or degradation.

    • Solution: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[7][9] Try backflushing the column or replacing the guard column.[9][10]

  • Possible Cause: Column overload.

    • Solution: Injecting too much sample can lead to peak fronting.[8][9] Reduce the injection volume or dilute the sample.

Enzymatic Assays

Issue 1: High Background Signal

  • Possible Cause: Contamination of reagents with NADH or other interfering substances.

    • Solution: Use high-purity reagents and enzymes. Prepare fresh buffers and solutions. Run a blank reaction containing all components except the sample to determine the background signal.

  • Possible Cause: Non-specific enzyme activity.

    • Solution: Ensure the purity of the enzymes used in the coupled reaction. Optimize the assay conditions (pH, temperature) to favor the specific enzymatic reaction.

Issue 2: Low Assay Sensitivity

  • Possible Cause: Suboptimal enzyme concentrations.

    • Solution: Titrate the concentrations of the coupling enzymes to ensure they are not rate-limiting.

  • Possible Cause: Inefficient coupling of the enzymatic reactions.

    • Solution: Ensure the pH and buffer conditions are optimal for all enzymes in the reaction cascade. The product of one reaction must be efficiently converted in the subsequent reaction.

Quantitative Data Summary

The following tables summarize the performance characteristics of different methods for acyl-CoA quantification. Data for this compound is limited; therefore, data for other short-chain acyl-CoAs are included for comparison.

Table 1: Performance of LC-MS/MS Methods for Acyl-CoA Quantification

AnalyteMethodLODLOQLinearity RangePrecision (CV%)Reference
Succinyl-CoAUPLC-MS/MS-0.05 µmol/L0.05 - 5 µmol/LIntra-assay: <5.2%, Inter-assay: <8.7%[11][12]
Malonyl-CoALC-MS/MS-1.09 ng/mL1.09 - 2193 ng/mL-[13]
Acetyl-CoALC-MS/MS-1.09 ng/mL1.09 - 2187 ng/mL-[13]
Methylmalonyl-CoAHPLC-UV2 µM15.33 µM15.33 - 500 µM0.10 - 1.34%[14]
Succinyl-CoAHPLC-UV1 µM6.74 µM6.74 - 500 µM0.15 - 10.38%[14]

Table 2: Recovery of Acyl-CoAs from Biological Tissues

AnalyteTissueExtraction MethodRecovery (%)Reference
Malonyl-CoARat Liver10% Trichloroacetic Acid + SPE28.8 ± 0.9[14]
Malonyl-CoARat Heart10% Trichloroacetic Acid + SPE48.5 ± 1.8[14]
Malonyl-CoARat Skeletal Muscle10% Trichloroacetic Acid + SPE44.7 ± 4.4[14]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

  • Sample Preparation (from tissue)

    • Weigh the frozen tissue sample (~50 mg).

    • Homogenize the tissue on ice in 1 mL of ice-cold 10% trichloroacetic acid (TCA).

    • Add a known amount of a suitable internal standard (e.g., ¹³C₃-malonyl-CoA, as a specific this compound internal standard may not be commercially available).

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to remove salts and polar contaminants.

    • Wash the SPE cartridge with water.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values should be optimized by infusing a standard solution.

Detailed Methodology for Enzymatic Quantification of this compound

This assay indirectly quantifies this compound by measuring the production of succinyl-CoA via the methylmalonyl-CoA mutase reaction, which is then coupled to other enzymatic reactions leading to a change in absorbance or fluorescence.

  • Reagents and Buffers

    • Potassium phosphate buffer (100 mM, pH 7.0).

    • Adenosylcobalamin (coenzyme B12).

    • Methylmalonyl-CoA mutase (MCM) enzyme.

    • Coupling enzymes (e.g., succinyl-CoA synthetase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase).

    • Substrates for coupling reactions (e.g., ADP, phosphoenolpyruvate, NADH).

    • Sample extract containing this compound.

  • Assay Procedure

    • Prepare a reaction mixture containing the phosphate buffer, adenosylcobalamin, coupling enzymes, and substrates in a microplate well or cuvette.

    • Add the sample extract to the reaction mixture.

    • Initiate the reaction by adding methylmalonyl-CoA mutase.

    • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the concentration of this compound in the sample.

    • Quantify the this compound concentration by comparing the reaction rate to a standard curve prepared with known concentrations of this compound.

Visualizations

Propionyl-CoA to Succinyl-CoA Pathway cluster_precursors Precursors cluster_main_pathway Main Pathway Amino Acids Valine, Isoleucine, Threonine, Methionine Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Cholesterol Side Chain Cholesterol Side Chain Cholesterol Side Chain->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (Biotin) L-Methylmalonyl-CoA This compound D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Adenosylcobalamin) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathway from propionyl-CoA to succinyl-CoA.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization 1. Tissue Homogenization (in 10% TCA) Internal Standard Addition 2. Internal Standard Addition Tissue Homogenization->Internal Standard Addition Centrifugation 3. Centrifugation Internal Standard Addition->Centrifugation Supernatant Collection 4. Supernatant Collection Centrifugation->Supernatant Collection SPE 5. Solid-Phase Extraction (SPE) Supernatant Collection->SPE Drying 6. Drying under Nitrogen SPE->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LC_Separation 8. LC Separation (C18 Column) Reconstitution->LC_Separation MS_MS_Detection 9. MS/MS Detection (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis 10. Data Analysis & Quantification MS_MS_Detection->Data_Analysis Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Prepare Reagents 1. Prepare Reagents (Buffer, Enzymes, Substrates) Mix Components 4. Mix Reagents and Sample in Microplate Prepare Reagents->Mix Components Prepare Sample 2. Prepare Sample Extract Prepare Sample->Mix Components Prepare Standard Curve 3. Prepare Standard Curve Quantify 8. Quantify Concentration (vs. Standard Curve) Prepare Standard Curve->Quantify Initiate Reaction 5. Initiate Reaction (Add MCM) Mix Components->Initiate Reaction Monitor Absorbance 6. Monitor Absorbance Change (340 nm) Initiate Reaction->Monitor Absorbance Calculate Rate 7. Calculate Reaction Rate Monitor Absorbance->Calculate Rate Calculate Rate->Quantify

References

Technical Support Center: Optimizing HPLC Separation of (S)-Methylmalonyl-CoA and Succinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of (S)-methylmalonyl-CoA and succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in this analytical separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and succinyl-CoA?

A1: The main challenges in separating these two molecules stem from their high structural similarity and polarity. As isomers, they have the same molecular weight and charge, making them difficult to resolve with standard reversed-phase HPLC methods. Their high polarity, due to the coenzyme A moiety, leads to poor retention on traditional C18 columns.[1][2] Therefore, specialized chromatographic techniques are necessary to achieve adequate separation.

Q2: Which HPLC modes are most effective for this separation?

A2: Ion-pair reversed-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are two of the most effective HPLC modes for separating polar and ionic compounds like CoA derivatives.[3][4]

  • Ion-Pair Reversed-Phase HPLC: This technique introduces an ion-pairing reagent into the mobile phase. This reagent forms a neutral complex with the charged analytes, enhancing their retention on a non-polar stationary phase like a C18 column.[4]

  • HILIC: This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. It is particularly well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[3][5][6]

Q3: What are typical detection methods for these compounds?

A3: The most common detection method is UV absorbance at 260 nm, as the adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength.[1] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection.[3][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Peaks Inadequate selectivity of the stationary phase.Ion-Pair RP-HPLC: Optimize the concentration and type of the ion-pairing reagent (e.g., tributylamine, tetrabutylammonium).[1][4] • HILIC: Try a different HILIC column chemistry (e.g., zwitterionic).[3][5]
Mobile phase composition is not optimal.• Adjust the mobile phase pH; small changes can significantly impact the retention and selectivity of ionizable compounds.[2] • Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[1][2] • Try a different organic modifier (e.g., switch between acetonitrile (B52724) and methanol).[2]
Column temperature is not optimal.• Vary the column temperature. Lower temperatures can sometimes enhance selectivity, but this may increase backpressure.[1][8]
Peak Tailing Secondary interactions with the stationary phase.• Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol (B1196071) interactions.[2]
Column overload.• Reduce the sample concentration or injection volume.[2][8]
Mismatch between sample solvent and mobile phase.• Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[8]
Shifting Retention Times Inadequate column equilibration.• Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially for gradient methods.[8]
Inconsistent mobile phase preparation.• Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.[9]
Temperature fluctuations.• Use a column oven to maintain a stable temperature.[8]
Pump issues or leaks.• Perform regular maintenance on the HPLC pump and check for any leaks in the system.[8]
High Backpressure Blockage in the system (e.g., guard column, column frit).• Systematically check for blockages by disconnecting components. Back-flush the column if necessary.[10]
Particulate matter from the sample.• Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[10]

Experimental Protocols

Below are detailed methodologies for ion-pair reversed-phase HPLC and HILIC for the separation of this compound and succinyl-CoA.

Protocol 1: Ion-Pair Reversed-Phase HPLC

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition Notes
HPLC System Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[4][7]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.[1]Buffered mobile phase ensures reproducible retention times.
Mobile Phase B Acetonitrile.[1]
Ion-Pairing Agent 5 mM Tributylamine (TBA) added to both Mobile Phase A and B.[1]TBA is an effective ion-pairing agent for acidic compounds like CoA derivatives.
Gradient 5% to 40% B over 30 minutes.[1]A shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 0.8 mL/min.[1]Adjust as needed based on column dimensions and backpressure.
Column Temperature 25°C.[1]A controlled temperature is critical for reproducibility.
Detection UV at 260 nm.[1]The adenine moiety of Coenzyme A has strong absorbance at this wavelength.
Injection Volume 5-10 µL.[1]Keep the volume low to prevent band broadening.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a starting point for developing a HILIC-based separation method.

Parameter Condition Notes
HPLC System Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
Column Zwitterionic HILIC column.[3][5]HILIC columns are designed for the retention of polar compounds.
Mobile Phase A Acetonitrile.
Mobile Phase B 100 mM Ammonium Acetate in Water, pH 6.8.
Gradient 95% to 50% A over 20 minutes.A high initial organic concentration is necessary for retention in HILIC.
Flow Rate 0.4 mL/min.Flow rates in HILIC are often lower than in reversed-phase.
Column Temperature 30°C.Temperature can influence the hydration layer on the stationary phase.
Detection UV at 260 nm or Mass Spectrometry (MS).[3]MS provides higher sensitivity and specificity.
Injection Volume 2-5 µL.Smaller injection volumes are generally preferred in HILIC.

Visualization of Key Processes

Metabolic Pathway of this compound

The conversion of this compound to succinyl-CoA is a critical step in the metabolism of odd-chain fatty acids and certain amino acids. This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase.[11][12]

Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Start Problem Observed (e.g., Poor Resolution) Check_System Check HPLC System (Pressure, Leaks, Baseline) Start->Check_System Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) Check_System->Check_Mobile_Phase Check_Column Evaluate Column (Age, Performance) Check_Mobile_Phase->Check_Column Optimize_Method Optimize Method Parameters Check_Column->Optimize_Method Adjust_Gradient Adjust Gradient Slope Optimize_Method->Adjust_Gradient No Resolution_OK Resolution Acceptable? Optimize_Method->Resolution_OK Yes Adjust_Temp Change Temperature Adjust_Gradient->Adjust_Temp Change_Modifier Change Organic Modifier Adjust_Temp->Change_Modifier Change_Modifier->Resolution_OK Resolution_OK->Optimize_Method No End End Resolution_OK->End Yes

References

Troubleshooting low yields in chemical synthesis of (S)-methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of (S)-methylmalonyl-CoA, specifically focusing on addressing low yields and related issues.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the chemical synthesis of this compound?

A1: Based on established protocols, a two-step synthesis involving the preparation of a thiophenyl ester of methylmalonic acid followed by transesterification with coenzyme A can achieve an overall yield of approximately 80%.[1] Yields significantly below this benchmark may indicate issues with the reaction conditions, purity of reagents, or purification process.

Q2: My final product is a mixture of (R) and (S) enantiomers. How can I obtain the pure this compound?

A2: The chemical synthesis from methylmalonic acid typically results in a racemic mixture of (R)- and this compound. To isolate the desired (S)-enantiomer, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the recommended method. Polysaccharide-based or macrocyclic glycopeptide chiral columns are often effective for separating enantiomers.[2][3]

Q3: What are the optimal storage conditions for this compound to prevent degradation?

A3: this compound is susceptible to degradation. For long-term storage, it is recommended to store the compound as a solid at -80°C. If in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to minimize freeze-thaw cycles. Use glass vials for storage to prevent adsorption to plastic surfaces.[4]

Q4: I am observing a white precipitate during the first step of the synthesis. What is it and how should I handle it?

A4: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent. DCU is largely insoluble in many organic solvents and can be removed by filtration. Ensuring complete removal of DCU is crucial before proceeding to the next step.

Q5: Can I use a different coupling agent instead of DCC?

A5: While DCC is commonly used, other carbodiimide (B86325) coupling agents or alternative methods for thioester formation can be employed. However, each method will have its own set of optimal conditions and potential side products that need to be considered and optimized.

Troubleshooting Guide for Low Yields

This guide addresses common issues encountered during the synthesis of this compound that can lead to low yields.

Issue 1: Low Yield of Thiophenyl Ester Intermediate
Possible Cause Suggested Solution Verification Method
Incomplete reaction - Ensure all reagents are anhydrous, as DCC is moisture-sensitive.- Allow the reaction to proceed for a sufficient amount of time (typically several hours at room temperature).- Use a slight excess of DCC and thiophenol.- Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of methylmalonic acid.
Side reaction: N-acylurea formation - Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the desired reaction and suppress the formation of the N-acylurea byproduct.[5]- Analyze the crude product by ¹H NMR or LC-MS to identify the presence of the N-acylurea byproduct.
Degradation of starting material or product - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.- Check the purity of the starting methylmalonic acid and thiophenol before the reaction.
Issue 2: Low Yield in the Transesterification Step
Possible Cause Suggested Solution Verification Method
Incomplete transesterification - Ensure the pH of the reaction mixture is optimal for the thiol exchange (typically around 7-8).- Use a molar excess of Coenzyme A to drive the equilibrium towards the product.- Increase the reaction time or slightly elevate the temperature (e.g., to 30-37°C).- Monitor the disappearance of the thiophenyl ester intermediate and the appearance of the methylmalonyl-CoA product by HPLC.
Oxidation of Coenzyme A - Degas all buffers and perform the reaction under an inert atmosphere.- Add a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), but be aware that high concentrations might interfere with the thioester exchange.[6][7]- Quantify the amount of free thiol in the Coenzyme A stock solution using Ellman's reagent before the reaction.
Hydrolysis of the thioester bond - Maintain the pH of the reaction and purification steps within a stable range (ideally slightly acidic for storage, but neutral for the reaction).[4]- Analyze for the presence of free methylmalonic acid and Coenzyme A in the final product mixture by HPLC-MS.
Issue 3: Product Loss During Purification
Possible Cause Suggested Solution Verification Method
Co-elution with impurities during HPLC - Optimize the HPLC gradient to achieve better separation between the product and impurities.- Consider using an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase to improve the retention and peak shape of the charged methylmalonyl-CoA.[8][9]- Analyze collected HPLC fractions by a secondary method (e.g., mass spectrometry) to check for purity.
Peak tailing in HPLC - Lower the pH of the mobile phase to suppress the ionization of free silanol (B1196071) groups on the column.- Use an end-capped HPLC column.[9]- Reduce the sample concentration to avoid column overload.[9]- Monitor the peak shape and asymmetry factor in the HPLC chromatogram.
Degradation on the column - Perform the purification at a lower temperature (e.g., 4°C).- Use a buffered mobile phase to maintain a stable pH.[10]- Collect the product peak and immediately analyze its integrity by LC-MS.
Incorrect enantiomer isolation - Use a validated chiral HPLC method for the separation of (R)- and this compound.- Collect fractions corresponding to the desired (S)-enantiomer peak.- Confirm the stereochemistry of the purified product using enzymatic assays with stereospecific enzymes like methylmalonyl-CoA epimerase or mutase.

Experimental Protocols

Protocol 1: Synthesis of S-phenyl 2-methylmalonyl thioester
  • Dissolve methylmalonic acid (1 equivalent) and thiophenol (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the precipitate with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure S-phenyl 2-methylmalonyl thioester.

Protocol 2: Synthesis of (R,S)-methylmalonyl-CoA by Transesterification
  • Dissolve the S-phenyl 2-methylmalonyl thioester (1 equivalent) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • In a separate vial, dissolve Coenzyme A lithium salt (1.5 equivalents) in the same buffer.

  • Add the Coenzyme A solution to the thioester solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by analytical reversed-phase HPLC.

  • Once the reaction is complete, purify the (R,S)-methylmalonyl-CoA by preparative reversed-phase HPLC.

Protocol 3: Chiral Separation of this compound
  • Dissolve the purified (R,S)-methylmalonyl-CoA in the mobile phase.

  • Inject the sample onto a chiral stationary phase column (e.g., a polysaccharide-based column).

  • Use an isocratic or gradient mobile phase (e.g., a mixture of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol) to separate the enantiomers.[2]

  • Monitor the elution profile at 260 nm.

  • Collect the fraction corresponding to the (S)-enantiomer peak.

  • Lyophilize the collected fraction to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiophenyl Ester Formation cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Purification & Chiral Separation a Methylmalonic Acid + Thiophenol b DCC Coupling a->b c S-phenyl 2-methylmalonyl thioester b->c d DCU (precipitate) b->d f Thiol Exchange c->f e Coenzyme A e->f g (R,S)-methylmalonyl-CoA f->g h Chiral HPLC g->h i This compound h->i j (R)-methylmalonyl-CoA h->j

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Purification start Low Overall Yield check_step1 Low yield in Step 1? start->check_step1 check_step2 Low yield in Step 2? check_step1->check_step2 No sol1_1 Check reagent purity & dryness check_step1->sol1_1 Yes check_step3 Loss during purification? check_step2->check_step3 No sol2_1 Adjust pH to 7-8 check_step2->sol2_1 Yes sol3_1 Optimize HPLC gradient check_step3->sol3_1 Yes sol1_2 Optimize reaction time/temp sol1_1->sol1_2 sol1_3 Add DMAP catalyst sol1_2->sol1_3 sol2_2 Use excess Coenzyme A sol2_1->sol2_2 sol2_3 Inert atmosphere sol2_2->sol2_3 sol3_2 Use chiral column sol3_1->sol3_2 sol3_3 Perform at low temperature sol3_2->sol3_3

Caption: Troubleshooting decision tree for low yields in synthesis.

References

Preventing degradation of (S)-methylmalonyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-methylmalonyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes, particularly acyl-CoA thioesterases, can rapidly hydrolyze the thioester bond, converting this compound into methylmalonic acid and Coenzyme A.[1][2]

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, a reaction that is accelerated by non-neutral pH and elevated temperatures.[3][4]

Q2: How can enzymatic degradation of this compound be minimized?

A2: To minimize enzymatic degradation, it is critical to immediately quench all metabolic activity at the point of sample collection.[1] This can be accomplished by:

  • Flash-freezing tissue samples in liquid nitrogen.[5]

  • For cell cultures, rapidly adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the cells.[3]

Q3: What is the optimal pH for maintaining this compound stability?

A3: Acyl-CoAs, including this compound, are generally most stable in slightly acidic conditions, typically within a pH range of 4.0 to 6.0.[3][6] Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the thioester bond. The use of an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9, is recommended.[7]

Q4: What is the recommended temperature for processing and storing samples containing this compound?

A4: To maintain the integrity of this compound, all sample preparation steps, including homogenization and centrifugation, should be performed on ice or at 4°C.[1] For long-term storage, it is essential to store samples as dried extracts at -80°C.[3][8]

Q5: How do repeated freeze-thaw cycles affect the stability of this compound?

A5: Repeated freeze-thaw cycles should be strictly avoided as they can lead to the degradation of acyl-CoAs. It is best practice to aliquot samples into single-use tubes before freezing to prevent the need for thawing the entire sample multiple times.

Q6: Is it better to use glass or plastic tubes for sample preparation and storage?

A6: It is highly recommended to use glass vials instead of plastic tubes for the preparation and storage of samples containing acyl-CoAs. Studies have shown that using glass vials can reduce the loss of Coenzyme A species due to adsorption and improve overall sample stability.[9]

Troubleshooting Guide

Issue 1: Low or No Detectable this compound in Samples

Possible CauseRecommended Solution
Ineffective Quenching of Enzymatic Activity Ensure that metabolic activity is stopped instantaneously upon sample collection. For tissues, this means immediate flash-freezing in liquid nitrogen. For cell cultures, use rapid quenching with an ice-cold solvent.[1][5]
Suboptimal pH of Buffers Verify that all buffers and solutions used during the extraction process are within the optimal acidic pH range of 4.0-6.0.[3][6]
High Temperature During Processing Maintain a constant low temperature (0-4°C) throughout the entire sample preparation workflow. Use pre-chilled tubes, solvents, and equipment.[1]
Hydrolysis Due to Prolonged Exposure to Aqueous Solutions Minimize the time that samples remain in aqueous solutions. Whenever possible, store samples as dried extracts.[5]
Adsorption to Plasticware Switch to glass or low-binding microcentrifuge tubes and vials for all steps of the sample handling and storage process to prevent loss of the analyte.[9]

Issue 2: High Variability Between Replicate Samples

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize every step of the protocol, ensuring that all samples are processed for the same duration and under identical conditions.
Incomplete Protein Precipitation Ensure thorough mixing after the addition of the protein precipitating agent (e.g., organic solvent). Centrifuge at a sufficient speed and for an adequate duration to ensure the complete pelleting of all protein debris.[1]
Variable Extraction Efficiency Use a consistent and optimized volume of extraction solvent relative to the sample weight or cell number. Ensure thorough and consistent homogenization for all samples.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C Over 24 Hours

This table summarizes the stability of various acyl-CoA species in different reconstitution solvents when stored in an autosampler at 4°C. The data is adapted from a study on general acyl-CoA stability and illustrates the importance of solvent choice for short-term storage.[6]

Acyl-CoA Species% Remaining in 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 6.8)% Remaining in 50% Methanol / 50% Ammonium Acetate (pH 6.8)
Acetyl-CoA~85%>95%
Propionyl-CoA~80%>95%
Methylmalonyl-CoA Expected to be similar to other short-chain acyl-CoAsExpected to be similar to other short-chain acyl-CoAs
Succinyl-CoA~90%>95%
Malonyl-CoA~75%>90%

Note: Specific stability data for this compound was not available in the cited literature; however, its stability is expected to be comparable to other short-chain acyl-CoAs.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Mammalian Cells

This protocol is a synthesized methodology for the extraction of short-chain acyl-CoAs from cultured mammalian cells, adapted from established procedures.[3][10]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes (glass or low-binding)

  • Refrigerated microcentrifuge

Procedure:

  • Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add 2 mL of ice-cold methanol (-80°C) to the culture plate and place it at -80°C for at least 15 minutes to completely halt enzymatic activity.

  • Cell Lysis and Collection: Scrape the cell lysate from the plate and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Prior to analysis (e.g., by LC-MS/MS), reconstitute the dried extract in a suitable solvent, such as 50% methanol / 50% ammonium acetate (pH 6.8).[6]

Mandatory Visualization

Propionyl-CoA to Succinyl-CoA Pathway Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA (D)-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase S_Methylmalonyl_CoA This compound D_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA S_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway from Propionyl-CoA to Succinyl-CoA.

Sample Preparation Workflow Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Liquid N2 or -80°C Methanol) Start->Quench Homogenize Homogenization / Lysis (Acidic Buffer, on ice) Quench->Homogenize Precipitate Protein Precipitation (Organic Solvent) Homogenize->Precipitate Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract (Vacuum Concentrator) Collect->Dry Store Store at -80°C Dry->Store Reconstitute Reconstitute for Analysis (e.g., 50% Methanol) Dry->Reconstitute If analyzing immediately Store->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Mass Spectrometry Analysis of Thioester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during the mass spectrometry analysis of thioester compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry analysis of thioester compounds?

A1: The most prevalent artifacts include adduct formation (e.g., with sodium or potassium ions), hydrolysis of the thioester bond in the ion source, and characteristic fragmentation patterns such as the neutral loss of the thiol moiety.[1][2][3] In some cases, hydrolysis can be so significant that the parent molecular ion is weak or undetectable.[1]

Q2: Why is my thioester compound showing a peak corresponding to the carboxylic acid?

A2: This is likely due to the hydrolysis of the thioester bond, which can occur in the electrospray ionization (ESI) source or during sample handling.[1][4] This in-source reaction results in the formation of the corresponding carboxylic acid, which is then detected by the mass spectrometer.

Q3: I see several peaks with consistent mass differences from my main analyte peak. What are they?

A3: These are likely adduct ions, where your thioester molecule has associated with ions present in the mobile phase or from contaminants. Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[5][6][7]

Q4: What is "in-source decay" and can it affect my thioester analysis?

A4: In-source decay (ISD) is a fragmentation process that occurs in the ion source, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9][10] For thioesters, this can lead to fragmentation before the ions enter the mass analyzer, complicating spectral interpretation. ISD in MALDI can be radical-induced, leading to specific cleavage patterns.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Adduct Formation

Symptom: You observe multiple peaks in your mass spectrum with specific mass-to-charge (m/z) differences from the expected molecular ion peak.

Possible Cause: Formation of adducts with alkali metal ions or other species present in your sample or LC-MS system.

Troubleshooting Steps:

  • Identify the Adducts: Compare the m/z differences with a table of common adducts to identify the species attached to your analyte.

  • Minimize Contamination:

    • Use high-purity solvents and reagents (LC-MS grade).

    • Avoid using glassware, which can be a source of sodium and potassium ions. Opt for polypropylene (B1209903) or other suitable plasticware.

    • Be mindful of sample handling procedures to prevent contamination.

  • Optimize Mobile Phase:

    • The addition of a small amount of a volatile ammonium salt (e.g., ammonium acetate (B1210297) or ammonium formate) can sometimes suppress alkali metal adduct formation by promoting the formation of the protonated molecule [M+H]⁺ or the ammonium adduct [M+NH₄]⁺.

    • Adding a small amount of ascorbic acid has been shown to reduce adduct formation in some cases.[13]

  • Instrument Cleaning: Ensure the ion source and other components of the mass spectrometer are clean to remove residual salts.

Table 1: Common Adducts in Thioester Mass Spectrometry (Positive Ion Mode)

Adduct IonFormulaMass Difference (Da)
Sodium[M+Na]⁺+22.9898
Potassium[M+K]⁺+38.9637
Ammonium[M+NH₄]⁺+18.0334
Lithium[M+Li]⁺+7.0160

This table is a summary of common adducts and their corresponding mass differences.[5][6]

Issue 2: Suspected In-Source Hydrolysis

Symptom: The peak corresponding to your thioester is weak or absent, while a strong peak corresponding to the hydrolyzed carboxylic acid is observed.

Possible Cause: Hydrolysis of the thioester in the ESI source.[1][4]

Troubleshooting Steps:

  • Confirm Hydrolysis: Calculate the mass of the expected carboxylic acid and check if a prominent peak matches this mass.

  • Optimize Source Conditions:

    • Reduce the temperature of the ion source. Higher temperatures can promote in-source reactions.

    • Adjust the voltages in the ion source (e.g., capillary voltage, cone voltage) to find conditions that minimize fragmentation and in-source reactions.

  • Modify Mobile Phase: Ensure the pH of your mobile phase is not excessively high or low, as this can catalyze hydrolysis.[14]

  • Sample Preparation: Prepare samples fresh and store them appropriately to minimize hydrolysis before analysis.

Issue 3: Prominent Fragmentation

Symptom: The molecular ion peak is weak, and you observe a significant peak corresponding to the neutral loss of the thiol group.

Possible Cause: In-source fragmentation or collision-induced dissociation (CID) in the mass spectrometer. The neutral loss of the thiol is a characteristic fragmentation pathway for thioesters.[2][3]

Troubleshooting Steps:

  • Confirm Neutral Loss: Calculate the mass of the thiol that would be lost and check for a corresponding fragment ion.

  • Softer Ionization Conditions:

    • Reduce the cone voltage or fragmentor voltage to decrease the energy imparted to the ions in the source.

    • If using tandem MS (MS/MS), lower the collision energy to reduce fragmentation.

  • Choice of Ionization Technique: If available, consider using a "softer" ionization technique that imparts less energy to the analyte molecules.

Experimental Protocols

Protocol for Minimizing Adduct Formation in LC-MS
  • Solvent and Reagent Preparation:

    • Use LC-MS grade water, acetonitrile, methanol, and any mobile phase additives.

    • Prepare all mobile phases and sample diluents in polypropylene containers. Avoid glass volumetric flasks and bottles.

  • Sample Preparation:

    • Dissolve and dilute samples in polypropylene tubes and vials.

    • If possible, use a mobile phase that encourages the formation of a single, desired ion (e.g., [M+H]⁺). The addition of 0.1% formic acid is common for positive ion mode, while 0.1% ammonium hydroxide (B78521) can be used for negative ion mode.

  • LC System Preparation:

    • Flush the entire LC system, including the pump, autosampler, and tubing, with a high-purity solvent mixture (e.g., 50:50 LC-MS grade methanol:water) to remove any salt buildup.

  • Mass Spectrometer Tuning:

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

  • Method Development:

    • During method development, monitor for the presence of common adducts ([M+Na]⁺ and [M+K]⁺).

    • If adducts are prevalent, consider adding a low concentration of ammonium acetate (e.g., 1-5 mM) to the mobile phase to promote the formation of [M+NH₄]⁺ and suppress sodium and potassium adducts.

  • Data Analysis:

    • When analyzing your data, be aware of the potential for adduct formation and use software tools to help identify and annotate these peaks.

Visualizations

Hydrolysis Thioester R-C(=O)-S-R' (Thioester) IonSource Ion Source (e.g., ESI) Thioester->IonSource Enters Water + H₂O CarboxylicAcid R-C(=O)-OH (Carboxylic Acid) IonSource->CarboxylicAcid Hydrolysis Thiol H-S-R' (Thiol) IonSource->Thiol Hydrolysis

Caption: In-source hydrolysis of a thioester.

Fragmentation Thioester_Ion [R-C(=O)-S-R']⁺˙ Fragmentation CID or In-Source Fragmentation Thioester_Ion->Fragmentation Acylium_Ion [R-C=O]⁺ (Acylium Ion) Fragmentation->Acylium_Ion Forms Thiol_Radical •S-R' (Thiol Radical) Fragmentation->Thiol_Radical Neutral Loss

Caption: Fragmentation of a thioester via neutral loss.

Troubleshooting_Workflow Start Analyze Thioester by MS Problem Unexpected Results? Start->Problem Adducts Multiple Peaks with Specific Mass Differences? Problem->Adducts Yes Good_Data Good Data Problem->Good_Data No Hydrolysis Weak/Absent Parent Ion & Strong Carboxylic Acid Peak? Adducts->Hydrolysis No Troubleshoot_Adducts Troubleshoot Adducts: - Use high-purity solvents - Avoid glassware - Optimize mobile phase Adducts->Troubleshoot_Adducts Yes Fragmentation Weak Parent Ion & Neutral Loss of Thiol? Hydrolysis->Fragmentation No Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Lower source temperature - Adjust source voltages - Check mobile phase pH Hydrolysis->Troubleshoot_Hydrolysis Yes Troubleshoot_Fragmentation Troubleshoot Fragmentation: - Reduce cone voltage - Lower collision energy (MS/MS) - Use softer ionization Fragmentation->Troubleshoot_Fragmentation Yes Fragmentation->Good_Data No Troubleshoot_Adducts->Start Troubleshoot_Hydrolysis->Start Troubleshoot_Fragmentation->Start

Caption: Troubleshooting workflow for thioester MS analysis.

References

Overcoming matrix effects in (S)-methylmalonyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (S)-methylmalonyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal for this compound

Question: I am not seeing a discernible peak for this compound, or the signal is much lower than expected. What are the possible causes and how can I fix this?

Answer: A low or absent signal for this compound can stem from several factors, ranging from sample stability to instrumental parameters. Below is a systematic guide to troubleshooting this issue.

Possible Cause Recommended Solution(s)
Analyte Degradation This compound is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.[1][2] Ensure samples are processed quickly on ice and under acidic conditions.[1] Use of acidic quenching and extraction solutions, such as 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA), is recommended to improve stability.[1][3]
Poor Extraction Recovery The chosen extraction method may not be efficient for this compound. Optimize the extraction protocol by considering methods validated for short-chain acyl-CoAs.[1] A validated approach involves protein precipitation with an acid like TCA or perchloric acid, followed by solid-phase extraction (SPE).[4][5]
Ion Suppression Co-eluting matrix components, particularly phospholipids (B1166683), can suppress the ionization of this compound in the mass spectrometer source.[6] Implement a robust sample cleanup method such as SPE or use phospholipid removal plates.[6] The use of a stable isotope-labeled internal standard is crucial for correcting ion suppression.[6]
Incorrect MS/MS Parameters The multiple reaction monitoring (MRM) transition being monitored may not be optimal for this compound. Infuse a standard solution of this compound to determine the most sensitive and specific precursor and product ions. For acyl-CoAs, positive ion electrospray ionization (ESI) is generally more sensitive.[1]

Issue 2: Poor Peak Shape and/or Inconsistent Retention Time

Question: My chromatogram for this compound shows a broad, tailing, or split peak, and the retention time is shifting between injections. What should I investigate?

Answer: Poor peak shape and retention time instability are common chromatographic issues that can compromise the accuracy and precision of your analysis. The following table outlines potential causes and corrective actions.

Possible Cause Recommended Solution(s)
Suboptimal Chromatography Poor retention of the polar this compound on traditional C18 columns is a frequent issue.[1] Consider using ion-pairing chromatography with an agent like dimethylbutylamine (DMBA) in the mobile phase to improve retention on C18 columns.[1][7] Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for polar compounds.[1]
Inappropriate Mobile Phase pH The pH of the mobile phase affects the charge state of this compound and its interaction with the stationary phase. A slightly acidic mobile phase is often beneficial for the analysis of acyl-CoAs.[1]
Column Overload Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or dilute the sample.
Matrix Effects on Chromatography Matrix components can alter the chromatographic behavior of the analyte.[8] Ensure adequate sample cleanup to remove interfering substances. A stable isotope-labeled internal standard that co-elutes with the analyte can help to mitigate the impact of these effects on quantification.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the quantification.[6][9] In biological samples like plasma or tissue homogenates, phospholipids are a major cause of matrix effects in LC-MS/MS analysis.[6]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[6]

Q3: What is the best internal standard for this compound analysis?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., [¹³C₃]- this compound). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[6][10]

Q4: What are the critical sample handling and preparation steps to ensure the stability of this compound?

A4: Due to the labile nature of the thioester bond, it is crucial to keep samples cold (on ice) and to use acidic conditions during extraction and processing to minimize enzymatic and chemical degradation.[1][2] Immediate quenching of metabolic activity with an acidic solution like 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA) is a common and effective approach.[1][3]

Experimental Protocols

Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted from a method for short-chain acyl-CoAs and is suitable for tissues or cells.[3]

  • Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold 2.5% (w/v) SSA.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard for this compound to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Short-Chain Acyl-CoAs

The following are typical starting parameters for the analysis of short-chain acyl-CoAs, which should be optimized for this compound and the specific instrumentation used.

Parameter Typical Setting
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate + 2.5 mM Dimethylbutylamine (DMBA) in water, pH 5.6[7]
Mobile Phase B 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate[7]
Gradient Optimized for separation of short-chain acyl-CoAs
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusion of this compound standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 amu.[7]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the recovery of various acyl-CoAs, which can be indicative of the performance for this compound.

Table 1: Comparison of Analyte Recovery with Different Extraction Methods. [3]

Analyte Recovery with 10% TCA + SPE (%) Recovery with 2.5% SSA (%)
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Data is presented as the percentage recovery relative to spiking the analyte in water.

Visualizations

Troubleshooting Workflow for Low this compound Signal start Low or No Signal check_stability Check Analyte Stability (Acidic pH, Low Temp) start->check_stability check_extraction Evaluate Extraction Recovery (TCA/SSA + SPE) check_stability->check_extraction [Stable] solution_stability Implement Acidic & Cold Sample Prep check_stability->solution_stability [Unstable] check_ion_suppression Assess Ion Suppression (Phospholipid Removal) check_extraction->check_ion_suppression [Good Recovery] solution_extraction Optimize Extraction Protocol check_extraction->solution_extraction [Poor Recovery] check_ms_params Verify MS/MS Parameters (Infuse Standard) check_ion_suppression->check_ms_params [Minimal Suppression] solution_ion_suppression Improve Sample Cleanup & Use SIL-IS check_ion_suppression->solution_ion_suppression [High Suppression] solution_ms_params Optimize MRM Transitions check_ms_params->solution_ms_params [Suboptimal] end Signal Restored check_ms_params->end [Optimized] solution_stability->check_extraction solution_extraction->check_ion_suppression solution_ion_suppression->check_ms_params solution_ms_params->end

Caption: Troubleshooting logic for low this compound signal.

General Workflow for this compound Analysis sample Biological Sample (Tissue, Plasma, Cells) extraction Acidic Extraction & Protein Precipitation (e.g., TCA or SSA) + Spike SIL-IS sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup lc_separation LC Separation (Reversed-Phase with Ion Pairing or HILIC) cleanup->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification (Ratio to SIL-IS) ms_detection->data_analysis result Concentration of This compound data_analysis->result

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Enhancing (S)-Methylmalonyl-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (S)-methylmalonyl-CoA detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound detection?

A1: The primary challenges stem from the inherent instability of the thioester bond in this compound, its low physiological concentrations, and potential interference from isomers and the sample matrix. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, making rapid and careful sample handling crucial.

Q2: Which detection method offers the highest sensitivity for this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying short-chain acyl-CoAs like this compound due to its high sensitivity, specificity, and ability to distinguish between isobaric compounds. A specific fragment ion for methylmalonyl-CoA at m/z 317 can be used for selective quantification to differentiate it from the more abundant succinyl-CoA.[1]

Q3: How can I improve the stability of this compound in my samples during preparation?

A3: To enhance stability, it is critical to immediately quench enzymatic activity, typically by flash-freezing the sample in liquid nitrogen.[2] Subsequent extraction should be performed under acidic conditions (e.g., using 10% trichloroacetic acid or 0.3 M perchloric acid) and at low temperatures (on ice) to minimize degradation.[2] Using glass or low-binding vials is also recommended to prevent adsorption.

Q4: What is the role of an internal standard in enhancing detection sensitivity and accuracy?

A4: An internal standard (IS) is crucial for accurate quantification as it corrects for sample loss during preparation and for matrix effects in the mass spectrometer. A stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled methylmalonyl-CoA, is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.

Q5: Can derivatization improve the detection of this compound?

A5: While not always necessary for LC-MS/MS detection of acyl-CoAs, derivatization can be a powerful strategy to enhance sensitivity. For related small carboxylic acids, derivatization with reagents like n-butanol has been shown to improve chromatographic retention and ionization efficiency.[3] For acyl-CoAs, derivatization with reagents like 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to significantly increase detection sensitivity.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Potential Cause Troubleshooting Steps & Solutions
Analyte Degradation • Immediately quench metabolic activity in samples by flash-freezing in liquid nitrogen. • Maintain samples at low temperatures (on ice) throughout the entire sample preparation process. • Use acidic extraction buffers (e.g., 10% trichloroacetic acid) to inhibit enzymatic degradation.[2] • Minimize freeze-thaw cycles.
Inefficient Extraction • Optimize the extraction solvent. A common and effective method involves protein precipitation with an organic solvent mixture (e.g., acetonitrile (B52724)/methanol (B129727)/water). • Ensure complete tissue or cell homogenization to maximize the release of intracellular metabolites.
Poor Recovery from SPE • Ensure the solid-phase extraction (SPE) sorbent is appropriate for short-chain acyl-CoAs. 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has shown good recovery. • Optimize the pH and composition of the loading, washing, and elution buffers. • Check for overloading of the SPE cartridge.
Ion Suppression/Matrix Effects (LC-MS/MS) • Incorporate a stable isotope-labeled internal standard for this compound to normalize the signal. • Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components. • Optimize chromatographic conditions to separate this compound from co-eluting, interfering compounds.
Suboptimal MS/MS Parameters • Optimize the precursor and product ion selection (MRM transitions) for this compound. A specific fragment at m/z 317 can be used for selective detection.[1] • Tune instrument parameters such as collision energy and source temperature to maximize signal intensity.
Issue 2: High Variability in this compound Measurements
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample Handling • Standardize the entire workflow from sample collection to analysis. • Ensure precise timing for each step, especially incubation and extraction times.
Pipetting Inaccuracy • Regularly calibrate all pipettes. • Use reverse pipetting for viscous solutions to ensure accurate volume transfer.
Instrument Instability • Allow the LC-MS/MS system to equilibrate thoroughly before starting the analytical run. • Monitor system suitability throughout the analysis by injecting quality control (QC) samples at regular intervals.
Incomplete Protein Precipitation • Ensure sufficient incubation time on ice after adding the precipitation solvent. • Optimize the centrifugation speed and duration to effectively pellet all protein debris.

Data Presentation: Quantitative Performance of Acyl-CoA Detection Methods

The following table summarizes the quantitative performance of various methods for the detection of short-chain acyl-CoAs, providing a basis for comparison.

Analyte Method Matrix LOD (Limit of Detection) LOQ (Limit of Quantitation) Recovery Reference
Methylmalonyl-CoA LC-MS/MSRat Heart Homogenates---[1]
Succinyl-CoA UPLC-MS/MS--0.05 µmol/L-[4]
Malonyl-CoA HPLC/MSRat Liver, Heart, Skeletal Muscle-50 pmol28.8% - 48.5%
Various Acyl-CoAs LC-MS/MS-2 to 133 nM-80-114% (spiked samples)[1]
Short-chain Acyl-CoAs LC-MS/MSMammalian Cells-~10 fmol-
Long-chain Acyl-CoAs HPLCRat Tissues--70-80%[5]

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of this compound from Tissue Samples

This protocol outlines a robust method for the extraction and quantification of this compound from tissue samples, optimized for high sensitivity and reproducibility.

1. Sample Collection and Quenching:

  • Excise tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.

  • Store samples at -80°C until processing.

2. Tissue Homogenization and Extraction:

  • Weigh 20-50 mg of frozen tissue and grind to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid or a solution of 80% methanol/20% water).

  • Add a known amount of a stable isotope-labeled internal standard for methylmalonyl-CoA.

  • Homogenize the sample on ice using a tissue homogenizer until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition a reversed-phase or a specialized acyl-CoA binding SPE cartridge (e.g., 2-(2-pyridyl)ethyl) according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove salts and other polar interferences.

  • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a C18 reversed-phase column.

  • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent or a weak acid (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile or methanol.

  • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Monitor the specific multiple reaction monitoring (MRM) transition for this compound (e.g., precursor ion m/z 854.1 → product ion m/z 317.1) and its corresponding internal standard.

6. Quantification:

  • Generate a calibration curve using known concentrations of this compound standards.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

metabolic_pathway cluster_propionyl_coa_metabolism Propionyl-CoA Metabolism Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase S_Methylmalonyl_CoA This compound D_Methylmalonyl_CoA->S_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA S_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway from Propionyl-CoA to Succinyl-CoA.

experimental_workflow cluster_workflow LC-MS/MS Workflow for this compound Sample_Collection 1. Sample Collection & Quenching Extraction 2. Homogenization & Extraction Sample_Collection->Extraction SPE 3. Solid-Phase Extraction (SPE) Extraction->SPE Concentration 4. Concentration & Reconstitution SPE->Concentration LC_MS 5. LC-MS/MS Analysis Concentration->LC_MS Quantification 6. Data Analysis & Quantification LC_MS->Quantification troubleshooting_logic cluster_troubleshooting Troubleshooting Low Signal Start Low or No Signal Check_Degradation Check for Degradation Start->Check_Degradation Check_Extraction Check Extraction Efficiency Check_Degradation->Check_Extraction No Solution_Degradation Improve Sample Handling: - Rapid Quenching - Low Temperature - Acidic Conditions Check_Degradation->Solution_Degradation Yes Check_Recovery Check SPE Recovery Check_Extraction->Check_Recovery No Solution_Extraction Optimize Extraction: - Solvent Choice - Homogenization Check_Extraction->Solution_Extraction Yes Check_MS Check MS/MS Parameters Check_Recovery->Check_MS No Solution_Recovery Optimize SPE: - Sorbent Selection - Buffer Conditions Check_Recovery->Solution_Recovery Yes Solution_MS Optimize MS/MS: - MRM Transitions - Source Parameters Check_MS->Solution_MS Yes

References

Best practices for long-term storage of (S)-methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of (S)-methylmalonyl-CoA, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For optimal long-term stability, this compound should be stored as a lyophilized or crystalline solid at -20°C or -80°C. Under these conditions, it can be stable for at least four years. It is crucial to prevent exposure to moisture.

Q2: Can I store this compound in an aqueous solution?

A2: Storing this compound in aqueous solutions for extended periods is not recommended. The thioester bond is susceptible to hydrolysis, a process that is accelerated in aqueous environments, especially at neutral to alkaline pH. If you must prepare a solution, it is advisable to make it fresh for each experiment and use it within the same day.

Q3: What type of buffer should I use to dissolve this compound for my experiments?

A3: The choice of buffer can impact the stability of this compound. For short-term use, an acidic buffer (pH < 7.0) is preferable to minimize the rate of thioester hydrolysis. Buffers such as sodium phosphate (B84403) are commonly used. Avoid buffers with primary amines, like Tris, if there is a possibility of reaction with the thioester.

Q4: How can I minimize degradation when handling this compound solutions?

A4: To minimize degradation, always keep solutions of this compound on ice during your experiments. It is also best practice to prepare single-use aliquots from a freshly prepared stock solution to avoid multiple freeze-thaw cycles, which can accelerate degradation.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the thioester bond. This results in the formation of methylmalonic acid and Coenzyme A (CoA).

Storage Condition Guidelines

For easy reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized/Solid-20°C or -80°CAt least 4 yearsProtect from moisture.
Aqueous Stock Solution-20°C or -80°CSingle-use aliquotsPrepare fresh and avoid multiple freeze-thaw cycles.
Working Solution (in buffer)On ice (approx. 4°C)Use within one dayPrepare fresh before each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected enzyme activity in assays.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure that your this compound stock solution is fresh and has been stored properly. Prepare new aliquots from a solid that has been stored under the recommended conditions. Verify the concentration and purity of your stock solution using HPLC (see Experimental Protocol section).

  • Possible Cause 2: Incorrect buffer pH.

    • Solution: Check the pH of your reaction buffer. The optimal pH for your enzyme may differ from the optimal pH for this compound stability. If possible, perform the assay at a slightly acidic pH to slow down hydrolysis.

  • Possible Cause 3: Repeated freeze-thaw cycles.

    • Solution: Always aliquot your stock solution into single-use vials to avoid the detrimental effects of repeated freezing and thawing.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause 1: Hydrolysis.

    • Solution: An unexpected peak may correspond to methylmalonic acid or Coenzyme A, the products of hydrolysis. Confirm by running standards of these compounds. To minimize hydrolysis, prepare samples in an acidic mobile phase and keep them cool in the autosampler.

  • Possible Cause 2: Contaminants in the commercial preparation.

    • Solution: Obtain a certificate of analysis from the supplier to check for known impurities. If necessary, purify the this compound using preparative HPLC.

Issue 3: Variability between experimental replicates.

  • Possible Cause 1: Inconsistent sample handling.

    • Solution: Ensure uniform and rapid handling of all samples. Keep all tubes and solutions on ice as much as possible. Use a master mix for your reactions to minimize pipetting errors.

  • Possible Cause 2: Instability in the autosampler.

    • Solution: If your HPLC run is long, the sample waiting in the autosampler may degrade. Use a cooled autosampler if available. If not, consider running fewer samples at a time or preparing fresh samples for later injections.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by HPLC

This method allows for the separation and quantification of this compound and its primary degradation product, methylmalonic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 50 mM sodium phosphate buffer, pH 4.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A linear gradient can be optimized to separate this compound from Coenzyme A and methylmalonic acid. A starting point could be 5% B, increasing to 50% B over 15 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

  • Sample Preparation:

    • Solid: Dissolve the lyophilized powder in cold Mobile Phase A to a known concentration (e.g., 1 mg/mL).

    • Aqueous Solution: Dilute the stock solution in cold Mobile Phase A.

    • Immediately inject the sample into the HPLC system.

  • Analysis:

    • The purity is calculated by dividing the peak area of this compound by the total peak area of all components. For stability studies, the sample is incubated under the desired conditions (e.g., specific temperature and buffer), and aliquots are taken at different time points for HPLC analysis. The decrease in the peak area of this compound over time is used to determine the degradation rate.

Visualizations

metabolic_pathway Propionyl-CoA Propionyl-CoA This compound This compound Propionyl-CoA->this compound Propionyl-CoA Carboxylase (R)-Methylmalonyl-CoA (R)-Methylmalonyl-CoA This compound->(R)-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA (R)-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Figure 1: Simplified metabolic pathway involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Solid Lyophilized this compound Dissolve in cold acidic buffer Dissolve in cold acidic buffer Solid->Dissolve in cold acidic buffer Solution Aqueous Solution Dilute in cold acidic buffer Dilute in cold acidic buffer Solution->Dilute in cold acidic buffer Inject Inject into HPLC Dissolve in cold acidic buffer->Inject Dilute in cold acidic buffer->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Assess Purity / Stability Assess Purity / Stability Quantify->Assess Purity / Stability

Figure 2: Experimental workflow for purity and stability assessment of this compound.

troubleshooting_guide Inconsistent Results Inconsistent Results Degradation Substrate Degradation? Inconsistent Results->Degradation Handling Inconsistent Handling? Inconsistent Results->Handling Assay_Conditions Suboptimal Assay Conditions? Inconsistent Results->Assay_Conditions Use Fresh Stock Use Fresh Stock Degradation->Use Fresh Stock Yes Standardize Protocol Standardize Protocol Handling->Standardize Protocol Yes Optimize pH and Temperature Optimize pH and Temperature Assay_Conditions->Optimize pH and Temperature Yes

Figure 3: Troubleshooting logic for inconsistent experimental results.

Calibrating instruments for accurate (S)-methylmalonyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the accurate measurement of (S)-methylmalonyl-CoA. Researchers, scientists, and drug development professionals can utilize this resource to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound?

A1: The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity. Enzymatic assays can also be employed and typically measure the conversion of this compound to a detectable product.

Q2: How can I ensure the stability of this compound during sample preparation?

A2: this compound is susceptible to enzymatic and chemical degradation. To ensure its stability, it is crucial to immediately quench enzymatic activity upon sample collection by flash-freezing in liquid nitrogen or using an acidic solution like perchloric acid or trichloroacetic acid.[1] All subsequent sample preparation steps should be performed at low temperatures (on ice or at 4°C).[1] It is also advisable to use glass or low-binding plasticware to minimize adsorption.[2]

Q3: What is a suitable internal standard for this compound quantification by LC-MS/MS?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte, such as [¹³C₃]-(S)-methylmalonyl-CoA or [D₃]-(S)-methylmalonyl-CoA. If a stable isotope-labeled standard is unavailable, a structurally similar molecule that is not endogenously present in the sample, like crotonoyl-CoA, can be considered.[3] The internal standard should be added at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects.

Q4: What are common causes of poor chromatographic peak shape for this compound?

A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include secondary interactions with the stationary phase, column overload, improper mobile phase composition or pH, and issues with the column itself, such as a blocked frit or degraded packing material.[4][5][6][7][8]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, can be a significant source of inaccuracy.[9][10] To minimize these effects, optimize sample preparation to remove interfering substances through techniques like solid-phase extraction (SPE).[11] Additionally, ensure good chromatographic separation to resolve this compound from matrix components. The use of a stable isotope-labeled internal standard is also highly effective in compensating for matrix effects.[3]

Troubleshooting Guides

Guide 1: HPLC and LC-MS/MS Issues
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider using a different column chemistry.
Column overload.Reduce the injection volume or dilute the sample.
Blocked column frit or void in the column.Reverse-flush the column (if permissible by the manufacturer) or replace the column.[8]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Temperature variations.Use a column oven to maintain a stable temperature.
Low Signal Intensity Degradation of this compound.Review sample preparation and storage procedures to ensure stability.[1]
Poor ionization efficiency (LC-MS/MS).Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Matrix suppression.Improve sample cleanup, optimize chromatography, and use an appropriate internal standard.[10][11]
Non-linear Calibration Curve Inaccurate standard preparation.Prepare fresh calibration standards and verify their concentrations.
Saturation of the detector.Extend the calibration range with lower concentration standards or dilute samples.
Inappropriate regression model.Use a weighted linear regression or a non-linear regression model if appropriate.
Guide 2: Enzymatic Assay Issues
Issue Possible Cause Troubleshooting Steps
Low or No Enzyme Activity Inactive enzyme.Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme solutions.
Presence of inhibitors in the sample.Perform a spike-and-recovery experiment to check for inhibition. Consider additional sample cleanup steps.
Suboptimal assay conditions.Verify the pH, temperature, and cofactor concentrations are optimal for the enzyme.
High Background Signal Non-specific substrate conversion.Run a blank reaction without the enzyme to assess non-enzymatic conversion.
Contaminated reagents.Use fresh, high-purity reagents.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes and use proper pipetting techniques.
Inconsistent incubation times.Use a timer and ensure all samples are incubated for the same duration.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture for LC-MS/MS Analysis
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add a pre-chilled extraction solution (e.g., 80% methanol (B129727) containing the internal standard) to the cell plate or tube.

  • Cell Lysis: Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate on ice for 20 minutes.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Calibration Curve Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate acidic buffer (e.g., 10 mM HCl).

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards with concentrations spanning the expected sample concentration range.

  • Internal Standard Addition: Add a fixed concentration of the internal standard to each working standard.

  • Matrix Matching: If possible, prepare the calibration standards in a matrix that mimics the biological samples to be analyzed.

  • Analysis: Inject the calibration standards into the LC-MS/MS system and acquire the data.

  • Curve Generation: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards and perform a linear regression.

Signaling Pathways and Workflows

experimental_workflow General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection 1. Sample Collection (e.g., Cells, Tissue) quenching 2. Metabolism Quenching (e.g., Liquid N2, Cold Solvent) sample_collection->quenching extraction 3. Extraction & Protein Precipitation (e.g., Acidic Methanol + IS) quenching->extraction clarification 4. Centrifugation & Supernatant Collection extraction->clarification lcms 5. LC-MS/MS Analysis clarification->lcms data_acquisition 6. Data Acquisition lcms->data_acquisition peak_integration 7. Peak Integration & Ratio Calculation data_acquisition->peak_integration calibration 8. Calibration Curve Generation peak_integration->calibration quantification 9. Concentration Calculation calibration->quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed check_mobile_phase Check Mobile Phase (pH, Composition, Degassing) start->check_mobile_phase check_column Inspect Column (Guard Column, Frit, Age) check_mobile_phase->check_column No Issue adjust_mobile_phase Adjust pH or Composition check_mobile_phase->adjust_mobile_phase Issue Found check_sample Review Sample Preparation (Concentration, Solvent) check_column->check_sample No Issue replace_column Replace Guard/Column check_column->replace_column Issue Found dilute_sample Dilute Sample or Change Solvent check_sample->dilute_sample Issue Found resolved Issue Resolved adjust_mobile_phase->resolved replace_column->resolved dilute_sample->resolved

Caption: Logic for troubleshooting poor peak shape.

References

Addressing poor reproducibility in methylmalonyl-CoA mutase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during methylmalonyl-CoA mutase (MCM) activity assays, aiming to improve reproducibility for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Assay Principle & Initial Setup

Q1: What is the fundamental principle of the methylmalonyl-CoA mutase (MCM) activity assay?

The assay measures the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA. The activity of MCM is determined by quantifying the amount of succinyl-CoA produced over a specific period. This is a critical reaction in the catabolism of odd-chain fatty acids and certain amino acids.

Q2: Which assay method is recommended for the highest reproducibility?

For optimal reproducibility and sensitivity, HPLC-based methods, particularly Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are recommended over older radiometric or spectrophotometric assays.[1][2] UPLC-MS/MS offers high precision, with reported intra-assay coefficients of variation (CV) of less than 5.2% and inter-assay CVs of less than 8.7%.[1][3][4]

Q3: What are the essential components of the MCM assay reaction mixture?

A typical reaction mixture includes:

  • Enzyme source: Cell lysate (e.g., from fibroblasts or lymphocytes) or tissue homogenate.

  • Substrate: Methylmalonyl-CoA.

  • Cofactor: Adenosylcobalamin (AdoCbl), a bioactive form of vitamin B12.

  • Buffer: To maintain an optimal pH for the enzyme.

  • Reducing agent (optional but recommended): Such as dithiothreitol (B142953) (DTT) to maintain a reducing environment.

2. Sample Preparation

Q4: My MCM activity is consistently low in cultured fibroblasts. What could be the issue?

Several factors can contribute to low MCM activity in fibroblast preparations:

  • Suboptimal cell health: Ensure cells are in the exponential growth phase and have high viability before harvesting.

  • Improper lysis: Incomplete cell lysis will result in a lower yield of active enzyme. Sonication or the use of appropriate lysis buffers is crucial.

  • Enzyme instability: MCM can be unstable. Process samples quickly and on ice to minimize degradation.

  • Insufficient cofactor: Ensure adequate AdoCbl is present in the assay mixture, as its deficiency is a common reason for low activity.[1]

Q5: How should I prepare tissue homogenates for the MCM assay to ensure good reproducibility?

For tissue homogenates, such as from the liver, consistency in preparation is key:

  • Rapid processing: Process fresh tissue immediately or snap-freeze in liquid nitrogen and store at -80°C.

  • Homogenization buffer: Use a buffer that maintains pH and contains protease inhibitors to prevent degradation of MCM.

  • Consistent homogenization: Use a standardized homogenization procedure (e.g., number of strokes with a Dounce homogenizer) to ensure uniform sample preparation.

  • Protein concentration: Determine the protein concentration of the homogenate to normalize the enzyme activity.

3. Reagents and Stability

Q6: I suspect my adenosylcobalamin (AdoCbl) solution has degraded. How can I ensure its stability?

AdoCbl is light-sensitive and can degrade, leading to reduced MCM activity.

  • Storage: Store AdoCbl stock solutions at -80°C in the dark.[5]

  • Handling: When preparing working solutions, minimize exposure to light by using amber tubes and working in a dimly lit area.

  • Fresh preparation: Prepare fresh working solutions of AdoCbl for each experiment.

Q7: My methylmalonyl-CoA and succinyl-CoA standards seem to be degrading, leading to inconsistent calibration curves. What are the best practices for their storage and handling?

Both methylmalonyl-CoA and succinyl-CoA are susceptible to hydrolysis.

  • Storage: Store stock solutions at -80°C.[6] For short-term use, aliquots can be stored at -20°C for up to a month.[5]

  • pH: These molecules are more stable in acidic conditions.[6] Prepare and store them in appropriate buffers.

  • Freeze-thaw cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

  • Material of tubes: Use glass or low-binding tubes to prevent adsorption of the CoA esters.[6]

4. Assay Conditions

Q8: What is the role of the MMAA protein in the MCM assay, and should I include it in my reaction?

The MMAA protein acts as a chaperone for MCM, protecting it from inactivation and helping to reactivate it if the AdoCbl cofactor becomes oxidized.[7][8] Including purified MMAA protein in the assay can enhance the stability and measured activity of MCM, especially in assays with longer incubation times or with purified enzyme systems.[7][8]

Q9: My assay shows high background noise or interfering peaks in the HPLC/UPLC-MS/MS chromatogram. How can I troubleshoot this?

Interfering peaks can arise from various sources:

  • Sample matrix: Components of the cell lysate or tissue homogenate can interfere. Ensure proper sample clean-up, such as protein precipitation, before injection.

  • Reagent impurities: Use high-purity reagents and HPLC-grade solvents.

  • Column contamination: Regularly clean and regenerate your HPLC column according to the manufacturer's instructions.

  • Incorrect mobile phase: Ensure the mobile phase composition and pH are optimized for the separation of methylmalonyl-CoA and succinyl-CoA.

5. Data Interpretation

Q10: The succinyl-CoA peak in my chromatogram is very small or absent, even with my positive control. What should I check?

  • Enzyme activity: The enzyme may be inactive due to improper storage or handling.

  • Cofactor degradation: The AdoCbl may have degraded.

  • Substrate degradation: The methylmalonyl-CoA may have hydrolyzed.

  • Reaction termination: Ensure the reaction is properly stopped (e.g., with acid) to prevent further enzymatic activity.

  • Detection issues: Check the settings of your detector (UV wavelength for HPLC or mass transitions for MS/MS).

Data Presentation

Table 1: Comparison of Precision in MCM Activity Assays

Assay MethodAnalyteConcentration (µmol/L)Intra-assay CV (%)Inter-assay CV (%)Reference
UPLC-MS/MSSuccinyl-CoA0.05< 5.2< 8.7[1][3][4]
UPLC-MS/MSSuccinyl-CoA0.5< 5.2< 8.7[1][3][4]
UPLC-MS/MSSuccinyl-CoA5< 5.2< 8.7[1][3][4]
Automated HPLCSuccinyl-CoANot specified2-10Not specified[9]

Table 2: Stability of Analytes Under Different Storage Conditions

AnalyteStorage ConditionDurationStabilityReference
Adenosylcobalamin-80°C, protected from light6 monthsStable[5]
Adenosylcobalamin-20°C, protected from light1 monthStable[5]
Malonyl-CoA-80°CLong-termRecommended[6]
Malonyl-CoA-20°CSeveral months (aqueous solution)Acceptable[6]
Succinyl-CoARoom Temperature (post-processed)45 hoursStable[10]

Experimental Protocols

Detailed Methodology for HPLC-based MCM Activity Assay

This protocol is adapted from a validated method for bovine liver homogenates and can be adapted for other sample types.[11]

1. Reagents and Solutions:

  • Homogenization Buffer: Prepare a buffer suitable for your tissue or cell type, typically containing a buffering agent (e.g., phosphate (B84403) or Tris-HCl), a reducing agent (e.g., DTT), and protease inhibitors.

  • Adenosylcobalamin (AdoCbl) Stock Solution (1 mM): Dissolve AdoCbl in water, protect from light, and store in aliquots at -80°C.

  • Methylmalonyl-CoA Stock Solution (1 mM): Prepare in an appropriate buffer and store in aliquots at -80°C.

  • Reaction Stop Solution: e.g., perchloric acid or trichloroacetic acid.

  • HPLC Mobile Phase A: 100 mM sodium phosphate buffer, pH 7.0, containing 100 mM acetic acid.[11]

  • HPLC Mobile Phase B: 18% (v/v) methanol (B129727) in Mobile Phase A.[11]

2. Sample Preparation:

  • Homogenize the tissue or lyse the cells in ice-cold homogenization buffer.

  • Centrifuge to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

3. Enzymatic Reaction:

  • In a microcentrifuge tube, combine the cell lysate/tissue homogenate (e.g., 16-66 µg of protein) and AdoCbl solution (to a final concentration of ~200 µM).

  • Pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding methylmalonyl-CoA (to a final concentration of ~400 µM).

  • Incubate at 37°C for a defined period (e.g., 20 minutes). The reaction is linear up to this point.[11]

  • Stop the reaction by adding the stop solution.

  • Centrifuge to pellet precipitated proteins.

4. HPLC Analysis:

  • Inject the supernatant onto a C18 reverse-phase HPLC column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 mm x 100 mm).[11]

  • Use a gradient elution program to separate methylmalonyl-CoA and succinyl-CoA. An example gradient is as follows:[11]

    • 0-3 min: 44% B

    • 3-9 min: 44-75% B

    • 9-12 min: 75-100% B

    • 12-17 min: 100-44% B

    • 17-35 min: 44% B

  • Detect the analytes by UV absorbance at 254 nm.[11]

  • Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sample Tissue or Cells homogenization Homogenization / Lysis sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Supernatant (Enzyme Source) centrifugation1->supernatant protein_assay Protein Quantification supernatant->protein_assay add_enzyme Add Enzyme Source protein_assay->add_enzyme reaction_mix Prepare Reaction Mix (Buffer, AdoCbl) reaction_mix->add_enzyme pre_incubation Pre-incubate (37°C) add_enzyme->pre_incubation add_substrate Add Methylmalonyl-CoA pre_incubation->add_substrate incubation Incubate (37°C) add_substrate->incubation stop_reaction Stop Reaction (Acid) incubation->stop_reaction centrifugation2 Centrifugation stop_reaction->centrifugation2 final_supernatant Supernatant for Analysis centrifugation2->final_supernatant hplc HPLC / UPLC-MS/MS final_supernatant->hplc quantification Quantify Succinyl-CoA hplc->quantification data_analysis Calculate MCM Activity quantification->data_analysis

Caption: Experimental workflow for MCM activity assay.

troubleshooting_logic cluster_enzyme Enzyme-related Issues cluster_reagents Reagent-related Issues cluster_assay Assay Condition Issues start Low or No MCM Activity enzyme_inactive Inactive Enzyme? start->enzyme_inactive reagent_degradation Reagent Degradation? start->reagent_degradation assay_conditions Suboptimal Conditions? start->assay_conditions check_storage Check Sample Storage (-80°C, fresh prep) enzyme_inactive->check_storage check_lysis Verify Lysis Efficiency enzyme_inactive->check_lysis check_adocbl Check AdoCbl (light exposure, age) reagent_degradation->check_adocbl check_substrate Check Methylmalonyl-CoA (hydrolysis, storage) reagent_degradation->check_substrate check_ph Verify Buffer pH assay_conditions->check_ph check_temp Check Incubation Temp. assay_conditions->check_temp add_mmaa Consider adding MMAA protein assay_conditions->add_mmaa

Caption: Troubleshooting logic for low MCM activity.

signaling_pathway Metabolic Pathway of Propionyl-CoA to Succinyl-CoA Propionyl_CoA Propionyl-CoA (from amino acids, odd-chain fatty acids) Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin-dependent) Propionyl_CoA->Propionyl_CoA_Carboxylase D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->D_Methylmalonyl_CoA Methylmalonyl_CoA_Racemase Methylmalonyl-CoA Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Racemase->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase (MCM) (Adenosylcobalamin-dependent) Succinyl_CoA Succinyl-CoA (to Krebs Cycle) MCM->Succinyl_CoA D_Methylmalonyl_CoA->Methylmalonyl_CoA_Racemase L_Methylmalonyl_CoA->MCM AdoCbl Adenosylcobalamin (Cofactor) AdoCbl->MCM activates MMAA MMAA Protein (Chaperone) MMAA->MCM stabilizes

Caption: Propionyl-CoA to Succinyl-CoA pathway.

References

Technical Support Center: Interpreting Unexpected Peaks in (S)-methylmalonyl-CoA Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-methylmalonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve unexpected peaks in their chromatograms.

Frequently Asked Questions (FAQs)

Q1: I am seeing a peak with a similar retention time to my this compound standard, but it's not in my blank. What could it be?

An unexpected peak with a similar retention time to this compound could be its stereoisomer, (R)-methylmalonyl-CoA. In biological systems, this compound is converted to (R)-methylmalonyl-CoA by the enzyme methylmalonyl-CoA epimerase before being converted to succinyl-CoA.[1][2] This enzymatic conversion can occur in vitro if your sample preparation method does not properly quench enzymatic activity.

Q2: My chromatogram shows a peak that appears later than this compound. What are the possible identities of this peak?

A common later-eluting peak is succinyl-CoA, the downstream product of methylmalonyl-CoA metabolism.[3] Its presence could indicate enzymatic conversion during sample preparation or analysis. Another possibility is the dephosphorylated form of methylmalonyl-CoA, known as methylmalonyl-dephospho-CoA, which is less polar and thus has a longer retention time on a reverse-phase column.[4]

Q3: I observe a small peak eluting before my main this compound peak. What could this be?

An early-eluting peak could be a degradation product or a related, more polar metabolite. One possibility is free Coenzyme A (CoASH), which can result from the hydrolysis of the thioester bond of this compound.[5] Another potential compound is malonyl-CoA, a structurally similar molecule that is more polar and thus typically elutes earlier in reverse-phase chromatography.[6]

Q4: My peak shape for this compound is tailing. What are the common causes and solutions?

Peak tailing for acyl-CoAs is often due to interactions with the stationary phase or issues with the mobile phase.[7]

  • Secondary Interactions: The analyte may be interacting with active sites on the column. Using a high-purity silica (B1680970) column or adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate this.[7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to ensure a single ionic species.[8]

  • Insufficient Buffering: Inadequate buffer strength can lead to inconsistent ionization and peak tailing. A buffer concentration of 10-25 mM is generally recommended.[7]

Q5: I am seeing several unexpected small peaks throughout my chromatogram. What should I investigate first?

Multiple unexpected peaks, often referred to as "ghost peaks," can arise from several sources.[9]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common cause. Always use high-purity solvents and freshly prepared mobile phases.[8]

  • Sample Carryover: Residual sample from a previous injection can appear as ghost peaks in subsequent runs. Ensure your autosampler wash procedure is adequate.

  • System Contamination: Contaminants can accumulate in the HPLC system, including tubing, injector, and detector. A thorough system flush with a strong solvent is recommended.[9]

Troubleshooting Guide for Unexpected Peaks

This guide provides a systematic approach to identifying the source of unexpected peaks in your this compound chromatograms.

Step 1: Initial Assessment and Data Review
  • Analyze the Peak Characteristics:

    • Retention Time: Compare the retention time of the unexpected peak to known related compounds (see Table 1).

    • Peak Shape: Note if the peak is sharp, broad, tailing, or fronting. Poor peak shape can indicate analytical issues.

    • Peak Area: A small, consistent peak might be a known impurity, while a large or variable peak could indicate a more significant issue like sample degradation.

  • Review Experimental Conditions:

    • Confirm the correct mobile phase composition, gradient, and flow rate were used.

    • Check the column temperature and detector settings.

    • Verify the sample injection volume and concentration.

Step 2: Investigate Potential Contamination
  • Run a Blank Gradient: Inject a blank (mobile phase or sample solvent) to check for contamination from the solvent or system. If the unexpected peak is present in the blank, the issue is with your system or solvents.

  • Check Mobile Phase Preparation: Use fresh, high-purity solvents (e.g., HPLC or LC-MS grade) and additives to prepare a new batch of mobile phase.[9]

  • Clean the HPLC System: If contamination is suspected, flush the system with a strong solvent (e.g., a high percentage of organic solvent) to remove any accumulated contaminants.

Step 3: Evaluate Sample Integrity
  • Assess Sample Preparation: this compound is susceptible to degradation. Ensure that samples were processed quickly at low temperatures and under acidic conditions to minimize enzymatic and chemical degradation.

  • Consider Enzymatic Conversion: If your sample contains active enzymes, this compound can be converted to (R)-methylmalonyl-CoA or succinyl-CoA.[1][2] Use a rapid quenching method and protein precipitation to stop enzymatic activity.

  • Analyze a Fresh Standard: Prepare and inject a fresh this compound standard to rule out degradation of your stock solution.

Step 4: Confirm Peak Identity with Mass Spectrometry

If your system is equipped with a mass spectrometer (MS), this is the most definitive way to identify an unknown peak.

  • Determine the Mass-to-Charge Ratio (m/z): Obtain the m/z of the parent ion of the unexpected peak.

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 amu).[4]

  • Compare to Known Spectra: Compare the obtained m/z and fragmentation pattern to those of potential candidates listed in Table 1.

Quantitative Data Summary

Table 1: Retention Times and Mass Spectrometry Data for this compound and Related Compounds

CompoundTypical Retention Time (min)Parent Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)Potential Source of Peak
Malonyl-CoA3.21[6]854347, 428[10]Metabolically related compound
Coenzyme A (CoASH)5.06[6]768261, 428Degradation product
This compound 7.26 [6]882 375, 428 [4]Analyte of Interest
(R)-methylmalonyl-CoA~7.26 (may co-elute or be slightly shifted)882375, 428Isomerization product
Succinyl-CoA11.87[6]868361, 428[10]Metabolic product
Methylmalonyl-dephospho-CoA~8-9 (later than parent compound)802375Degradation product[4]
Propionyl-CoAVaries (typically earlier than methylmalonyl-CoA)824317, 428[10]Metabolic precursor

Retention times are examples and will vary depending on the specific HPLC method and column used.

Experimental Protocols

Protocol: HPLC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC coupled with tandem mass spectrometry.

1. Sample Preparation (from tissue)

  • Quickly freeze tissue samples in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in a pre-chilled extraction solution (e.g., 10% trichloroacetic acid).

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 25 mM ammonium (B1175870) formate (B1220265) in 98% water / 2% acetonitrile (B52724), pH adjusted to ~8.2.[4]

  • Mobile Phase B: 98% acetonitrile / 2% water with 5 mM ammonium formate.[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear gradient to 50% B

    • 15-17 min: Linear gradient to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 2% B

    • 21-25 min: Re-equilibration at 2% B

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 882 -> 375 (quantitative), 882 -> 428 (qualitative).[4]

    • Succinyl-CoA: 868 -> 361 (quantitative), 868 -> 428 (qualitative).[10]

  • Collision Energy: Optimize for your specific instrument, but a starting point is typically 20-30 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample quench Quench in Liquid N2 tissue->quench homogenize Homogenize in Extraction Buffer quench->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+) hplc->ms data Data Acquisition (MRM) ms->data chromatogram Generate Chromatogram data->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Unexpected Peak Observed check_blank Is the peak in the blank injection? start->check_blank check_rt Compare Retention Time to Standards (Table 1) check_blank->check_rt No contaminant Source is System or Solvent Contamination check_blank->contaminant Yes check_ms Analyze with Mass Spectrometry (m/z, MS/MS) check_rt->check_ms sample_issue Source is Sample-Related (Degradation, Isomerization) check_ms->sample_issue resolve_contaminant Clean System, Use Fresh Solvents contaminant->resolve_contaminant resolve_sample Optimize Sample Preparation sample_issue->resolve_sample end Problem Resolved resolve_contaminant->end resolve_sample->end

Caption: Troubleshooting workflow for unexpected peaks.

metabolic_pathway propionyl_coa Propionyl-CoA s_mmcoa This compound propionyl_coa->s_mmcoa Propionyl-CoA Carboxylase r_mmcoa (R)-Methylmalonyl-CoA s_mmcoa->r_mmcoa Methylmalonyl-CoA Epimerase succinyl_coa Succinyl-CoA r_mmcoa->succinyl_coa Methylmalonyl-CoA Mutase tca TCA Cycle succinyl_coa->tca

Caption: Metabolic pathway of this compound.

References

Strategies to increase the efficiency of (S)-methylmalonyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of (S)-methylmalonyl-CoA extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during extraction?

A1: The stability of this compound is primarily influenced by enzymatic degradation, temperature, and pH.[1] It is highly susceptible to enzymatic activity and chemical hydrolysis, which can be accelerated at higher temperatures. Maintaining a low temperature and acidic environment is crucial for its preservation.

Q2: What is the ideal pH for maintaining this compound stability in my samples?

A2: this compound is more stable in acidic conditions. It is recommended to use acidic buffers or quenching solutions, ideally at a pH of 6.0 or lower, to minimize both enzymatic activity and chemical degradation during the extraction process.[1]

Q3: How should I properly store my samples and extracts containing this compound?

A3: For long-term storage, samples and extracts should be kept at -80°C.[1][2] For short-term storage, -20°C is acceptable.[1] It is critical to minimize freeze-thaw cycles, as these can lead to significant degradation of the metabolite.[1] Immediate analysis after extraction is always the best practice.

Q4: Is there a difference between using plastic and glass vials for sample preparation and storage?

A4: Yes, it is highly recommended to use glass vials instead of plastic tubes.[1][3] Studies have demonstrated that using glass vials can significantly decrease the loss of Coenzyme A species, thereby improving the overall stability and recovery of your sample.[1][3]

Q5: What are the expected recovery rates for this compound from biological samples?

A5: The recovery of short-chain acyl-CoAs like malonyl-CoA can be quite variable and is often less than 50%. For instance, a validated study on skeletal muscle tissue reported a recovery rate of 44.7% (± 4.4%).[2] Due to this potential for significant loss, the use of a stable isotope-labeled internal standard is strongly recommended for accurate quantification.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Detectable this compound Enzymatic Degradation: Endogenous enzymes may have degraded the target molecule before or during extraction.Immediately quench enzymatic activity at the point of sample collection by flash-freezing in liquid nitrogen or by adding an ice-cold acidic solution like 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid (PCA).[1][2]
Inefficient Extraction: The extraction protocol may not be effectively releasing the analyte from the sample matrix.Ensure thorough homogenization of the tissue or cells. Verify the correct concentration and volume of the extraction acid.[2] Allow for complete protein precipitation on ice before centrifugation.[1]
Sample Handling and Storage: Improper temperature control or storage vessels may lead to degradation.Always keep samples on ice during processing.[1] Use pre-chilled solvents and tubes. For storage, use glass vials at -80°C and avoid repeated freeze-thaw cycles.[1][3]
High Variability in Results Inconsistent Sample Preparation: Minor differences in timing or temperature during sample prep can lead to variable degradation.Standardize the entire workflow, from sample collection to extraction. Ensure all samples are processed for the same duration and at the same temperature.
Matrix Effects: Other molecules in the sample may interfere with the detection of this compound.Consider incorporating a solid-phase extraction (SPE) clean-up step after the initial acid extraction to remove interfering substances.[2]
pH Fluctuation: The pH of the sample may not be optimal for stability.After acid extraction, consider neutralizing the sample to a specific, consistent pH if required for your downstream analysis, but be aware of the stability at different pH levels.[2]
Co-elution with Isomers in LC-MS Analysis Suboptimal Chromatographic Separation: Isomers with similar mass-to-charge ratios can be difficult to distinguish.Optimize chromatographic conditions to ensure proper separation of potential isomers like succinyl-CoA.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound extraction and analysis.

Parameter Value Sample Type Notes
Extraction Recovery Rate 44.7% (± 4.4%)Skeletal MuscleHighlights the importance of using an internal standard for accurate quantification.[2]
Typical Concentration ~0.7 ± 0.2 nmol/g wet weightResting Rat Skeletal MuscleThis value is dynamic and can change based on metabolic state.[2]
Lower Limit of Quantification (LLOQ) 15.33 μM-Determined by a specific analytical method; may vary with instrumentation and protocol.[5]

Key Experimental Protocols

Protocol 1: Acid Extraction of this compound from Adherent Cells
  • Cell Washing: Aspirate the culture medium and wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add ice-cold 10% trichloroacetic acid (TCA) and scrape the cells.[1] Collect the cell lysate.

  • Homogenization: Vigorously vortex the cell lysate to ensure complete homogenization.[1]

  • Protein Precipitation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.[1]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a clean glass vial.[1]

  • Storage: Keep the samples on ice for immediate analysis or store at -80°C for long-term storage.[1]

Protocol 2: Acid Extraction of this compound from Tissue Samples
  • Sample Collection: Immediately upon collection, freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.[2] Store at -80°C until extraction.

  • Tissue Pulverization: While still frozen, pulverize the tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Acid Extraction and Deproteinization: Add 1 ml of ice-cold 10% TCA to the powdered tissue and immediately homogenize using a Polytron or similar homogenizer until a uniform suspension is achieved.[2]

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes.[2]

  • Centrifugation: Centrifuge the homogenate at 5,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled glass vial.

  • Sample Neutralization (Optional): If required for downstream analysis, neutralize the acidic supernatant to approximately pH 7.0 with 2 M KHCO₃.[2]

  • Storage: Analyze immediately or store at -80°C.[2]

Visualizations

experimental_workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction & Deproteinization cluster_analysis Analysis Sample Tissue or Cells Quench Flash Freeze (Liquid Nitrogen) Sample->Quench Homogenize Homogenize in Cold 10% TCA Quench->Homogenize Precipitate Incubate on Ice (15-30 min) Homogenize->Precipitate Centrifuge Centrifuge (4°C) Precipitate->Centrifuge Supernatant Collect Supernatant (Contains this compound) Centrifuge->Supernatant Analysis Downstream Analysis (e.g., LC-MS) Supernatant->Analysis

Caption: Workflow for this compound Extraction.

metabolic_pathway Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA This compound Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic Pathway of this compound.

References

Avoiding isomerization of (S)-methylmalonyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address challenges encountered during the analysis of (S)-methylmalonyl-CoA, with a primary focus on preventing its isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

This compound is a crucial intermediate in the metabolism of odd-chain fatty acids and certain amino acids. It is enzymatically converted to succinyl-CoA, which then enters the Krebs cycle. During sample preparation, storage, and analysis, this compound can spontaneously isomerize to its (R)-enantiomer. This process, known as racemization or epimerization, can lead to inaccurate quantification of the biologically active (S)-form, compromising experimental results and their interpretation.

Q2: What are the primary factors that contribute to the isomerization of this compound?

The stability of the thioester bond and the chiral center in acyl-CoA molecules is sensitive to several factors:

  • pH: Neutral to alkaline conditions can promote the hydrolysis of the thioester bond and may facilitate epimerization.

  • Temperature: Elevated temperatures accelerate both chemical degradation and enzymatic activity that can lead to isomerization.

  • Enzymatic Activity: The presence of residual enzymes, such as methylmalonyl-CoA epimerase, in the sample can actively convert this compound to (R)-methylmalonyl-CoA.[1]

Q3: What are the general best practices to maintain the stability of this compound during analysis?

To minimize isomerization and degradation, it is crucial to:

  • Maintain Acidic Conditions: Work with buffers and solutions in a slightly acidic pH range (ideally pH 4.0-6.8).

  • Control Temperature: Keep samples on ice (4°C) during processing and store them at -80°C for long-term stability.

  • Inhibit Enzymatic Activity: Rapidly quench metabolic activity at the time of sample collection, for instance, by flash-freezing in liquid nitrogen or by immediate homogenization in an acidic solution.

  • Use Appropriate Labware: Utilize glass vials instead of plastic to reduce the potential for adsorption of the analyte to the container surface.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Detectable this compound Signal
Possible CauseTroubleshooting Steps
Enzymatic Degradation Immediately quench enzymatic reactions upon sample collection by flash-freezing or using an acidic quenching solution. Ensure all subsequent steps are performed at low temperatures (4°C).
Chemical Instability (pH) Verify the pH of all buffers and solutions. Maintain a slightly acidic environment (pH 4.0-6.8) throughout the sample preparation and analysis.
Suboptimal Storage For long-term storage, ensure samples are kept at -80°C. Aliquot samples to minimize freeze-thaw cycles.
Adsorption to Surfaces Use glass or low-binding polypropylene (B1209903) vials and pipette tips for all sample handling and storage.
Issue 2: Suspected Isomerization (Racemization/Epimerization)
Possible CauseTroubleshooting Steps
Prolonged Sample Processing Streamline the sample preparation workflow to minimize the time samples are kept at suboptimal conditions.
Inappropriate pH during Extraction/Analysis Ensure the use of acidic buffers (e.g., phosphate (B84403) buffer at pH 4.9) during extraction and analysis to stabilize the chiral center.
High Temperature Exposure Maintain low temperatures (on ice or in a refrigerated autosampler) at all stages of the experiment.
Presence of Active Epimerases Ensure complete and rapid inactivation of enzymes during the initial quenching and extraction steps.

Experimental Protocols

Protocol 1: Extraction of Methylmalonyl-CoA from Tissue Samples

This protocol is designed to extract methylmalonyl-CoA while minimizing degradation and isomerization.

Materials:

  • Frozen tissue sample

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 0.3 M Perchloric Acid (PCA)

  • Stable isotope-labeled internal standard (e.g., [¹³C₃]-(S)-methylmalonyl-CoA)

  • Glass homogenizer

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) C18 columns

  • Methanol (B129727) (HPLC grade)

  • Nitrogen gas stream

  • Acidic reconstitution buffer (e.g., 100 mM KH₂PO₄, pH 4.9)

Procedure:

  • Weigh the frozen tissue (~50-100 mg) in a pre-chilled glass tube.

  • Add 10 volumes of ice-cold 10% TCA or 0.3 M PCA containing the internal standard.

  • Immediately homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Optional but Recommended: Condition an SPE C18 column with methanol followed by water. Load the supernatant onto the column. Wash with water to remove salts. Elute the methylmalonyl-CoA with methanol.

  • Evaporate the eluate (or the supernatant from step 5) to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the acidic reconstitution buffer.

Protocol 2: Chiral HPLC-MS/MS Analysis of this compound

This method allows for the separation and quantification of (S)- and (R)-methylmalonyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a temperature-controlled column compartment and autosampler.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series) is often effective. The specific column should be selected based on initial screening.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol, often with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds). For reversed-phase chiral separation, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile (B52724) is used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintain a consistent, often sub-ambient, temperature (e.g., 10-25°C) to enhance chiral recognition.[2]

  • Injection Volume: 5-10 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for methylmalonyl-CoA and its internal standard should be optimized.

Data Presentation

Table 1: Recommended Storage and Handling Conditions to Minimize Isomerization

ParameterRecommended ConditionRationale
pH of Solutions 4.0 - 6.8The thioester bond is most stable in a slightly acidic environment, which also helps to suppress enolization and subsequent epimerization.
Processing Temperature 4°C (on ice)Minimizes the rate of both enzymatic and chemical degradation and isomerization.
Long-term Storage -80°C (as a dry pellet if possible)Preserves the integrity of the molecule for extended periods.
Solvent for Reconstitution Methanol or acidic bufferAqueous solutions at neutral pH can lead to hydrolysis.

Visualizations

Isomerization_Pathway cluster_analysis Analytical Concern Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase This compound This compound D-Methylmalonyl-CoA->this compound Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12 dependent) (R)-Methylmalonyl-CoA (R)-Methylmalonyl-CoA This compound->(R)-Methylmalonyl-CoA Spontaneous Epimerization (pH, Temp) Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Figure 1: Metabolic pathway of propionyl-CoA and the point of analytical isomerization concern.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection & Quenching (Liquid N2 / Acid) Homogenization 2. Homogenization in Acidic Buffer (on ice) Sample_Collection->Homogenization Centrifugation 3. Centrifugation (4°C) Homogenization->Centrifugation Extraction 4. Supernatant Collection / SPE Centrifugation->Extraction Drying_Reconstitution 5. Drying & Reconstitution in Acidic Buffer Extraction->Drying_Reconstitution HPLC_Separation 6. Chiral HPLC Separation Drying_Reconstitution->HPLC_Separation MS_Detection 7. MS/MS Detection HPLC_Separation->MS_Detection Quantification 8. Data Analysis & Quantification MS_Detection->Quantification

Figure 2: Recommended workflow for the analysis of this compound.

Troubleshooting_Tree Start Poor/Inconsistent Results? Check_Signal Low or No Signal? Start->Check_Signal Check_Isomers Unexpected Peak Ratios / Isomer Peaks? Start->Check_Isomers Degradation Potential Degradation Check_Signal->Degradation Isomerization Potential Isomerization Check_Isomers->Isomerization Verify_Storage Stored at -80°C? Minimal Freeze-Thaw? Degradation->Verify_Storage Yes Verify_pH_Temp Sample Prep at pH 4-6.8 & 4°C? Degradation->Verify_pH_Temp No Verify_pH_Analysis Analytical pH Acidic? Isomerization->Verify_pH_Analysis Yes Verify_Temp_Control Column & Autosampler Temperature Controlled? Isomerization->Verify_Temp_Control No Solution_Storage Solution: Improve storage conditions. Verify_Storage->Solution_Storage No Solution_Prep Solution: Optimize sample prep conditions. Verify_pH_Temp->Solution_Prep No Solution_Analysis_pH Solution: Adjust mobile phase pH. Verify_pH_Analysis->Solution_Analysis_pH No Solution_Analysis_Temp Solution: Optimize analytical temperature. Verify_Temp_Control->Solution_Analysis_Temp No

Figure 3: A decision tree for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Differentiating (S)- and (R)-Methylmalonyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA, two critical stereoisomers in metabolic pathways. Tailored for researchers, scientists, and drug development professionals, this document outlines their distinct biological roles and presents experimental approaches for their differentiation and quantification.

Introduction to (S)- and (R)-Methylmalonyl-CoA

This compound and (R)-methylmalonyl-CoA are stereoisomers that play sequential roles in the catabolism of odd-chain fatty acids and certain amino acids. The metabolic pathway begins with the carboxylation of propionyl-CoA to form this compound. This isomer is then converted to its (R)-epimer by the enzyme methylmalonyl-CoA epimerase (or racemase). Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[1][2][3] Their distinct enzymatic fates underscore the importance of stereospecificity in metabolic processes and the necessity for analytical methods that can differentiate between these two forms.

Physicochemical Properties

As stereoisomers, (S)- and (R)-methylmalonyl-CoA share identical molecular formulas (C25H40N7O19P3S) and molecular weights (867.6 g/mol ).[4][5] Consequently, they exhibit the same physicochemical properties in achiral environments, making their separation challenging without the use of chiral-specific analytical techniques.

Comparative Analysis of Analytical Methodologies

The primary challenge in studying these isomers lies in their identical properties in non-chiral environments. Differentiation requires methods that can discern their three-dimensional structures. Currently, no standardized, direct analytical method for the simultaneous separation and quantification of (S)- and (R)-methylmalonyl-CoA has been widely published. However, several indirect and potential direct methods are available.

Table 1: Comparison of Analytical Approaches for Differentiating Methylmalonyl-CoA Stereoisomers

MethodPrincipleAdvantagesDisadvantagesThroughput
Indirect Enzymatic Assay with HPLC Quantifies the activity of methylmalonyl-CoA epimerase by measuring the conversion of this compound to succinyl-CoA (via the (R)-isomer) over time.[1][6]Utilizes standard HPLC equipment; provides functional information about enzyme activity.Indirect measurement of isomers; requires purified enzymes; does not provide concentrations of individual isomers.Low to Medium
Chiral High-Performance Liquid Chromatography (HPLC) Employs a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to different retention times.[7][8]Direct separation and quantification of both isomers is possible in a single run.Method development can be complex and time-consuming; requires specialized and often expensive chiral columns.Medium
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Can distinguish methylmalonyl-CoA from its structural isomer, succinyl-CoA, using specific precursor-product ion transitions (MRM).[9] Chiral LC-MS/MS would be required for stereoisomer separation.High sensitivity and specificity for acyl-CoAs in general.Standard LC-MS/MS does not separate stereoisomers; requires a chiral LC front-end for differentiation.High
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral solvating agent, the NMR signals for the two enantiomers may be shifted differently, allowing for differentiation and quantification.[10][11]Provides structural information and can be used for absolute configuration determination.Lower sensitivity compared to MS-based methods; requires pure samples and specialized NMR expertise.Low

Experimental Protocols

Indirect Enzymatic Assay for Methylmalonyl-CoA Epimerase Activity

This method indirectly differentiates the isomers by measuring the activity of the enzyme that interconverts them. The assay follows the conversion of the (S)-isomer to the (R)-isomer, which is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase. The disappearance of methylmalonyl-CoA or the appearance of succinyl-CoA is monitored by HPLC.[1][6]

Materials:

  • This compound (substrate)

  • Purified methylmalonyl-CoA epimerase (the enzyme to be assayed)

  • Purified methylmalonyl-CoA mutase (coupling enzyme)

  • Adenosylcobalamin (cofactor for the mutase)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) bromide and acetonitrile)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, adenosylcobalamin, and methylmalonyl-CoA mutase.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the remaining methylmalonyl-CoA and the formed succinyl-CoA.

  • The rate of disappearance of methylmalonyl-CoA is proportional to the epimerase activity.

Chiral HPLC Method Development (Hypothetical Protocol)

Objective: To separate (S)- and (R)-methylmalonyl-CoA using a chiral stationary phase.

Materials:

  • A racemic mixture of (S)- and (R)-methylmalonyl-CoA

  • Pure standards of (S)- and (R)-methylmalonyl-CoA (if available)

  • HPLC system

  • A selection of chiral columns (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • A range of mobile phases (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase)

Procedure:

  • Column Screening: Screen a variety of chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol for normal phase).

  • Mobile Phase Optimization: If partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong to weak solvent and by testing different alcohol modifiers (e.g., ethanol, isopropanol).

  • Additive Effects: For ionizable compounds like methylmalonyl-CoA, the addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly impact the separation.

  • Temperature Optimization: Analyze the separation at different column temperatures to improve resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and limits of detection and quantification using the pure isomer standards.

Synthesis of Methylmalonyl-CoA Stereoisomers

The availability of pure stereoisomers is crucial for the development and validation of analytical methods. While a method for the synthesis of racemic methylmalonyl-CoA has been published,[13] a chemo-enzymatic approach has been described for the preferential synthesis of the (R)-isomer using the enzyme malonyl-CoA ligase (MatB).[14] The synthesis of the pure (S)-isomer remains a challenge but could potentially be achieved through stereoselective synthesis or by preparative chiral chromatography of the racemic mixture.

Signaling Pathways and Experimental Workflows

The metabolic pathway involving the interconversion of (S)- and (R)-methylmalonyl-CoA is a linear progression. The following diagrams illustrate this pathway and a general workflow for the differentiation of the two isomers.

metabolic_pathway Propionyl_CoA Propionyl-CoA S_MMCoA This compound Propionyl_CoA->S_MMCoA Propionyl-CoA Carboxylase R_MMCoA (R)-Methylmalonyl-CoA S_MMCoA->R_MMCoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_MMCoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Figure 1. Metabolic pathway of propionyl-CoA catabolism.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample or Racemic Standard Extraction Extraction of Acyl-CoAs Sample->Extraction Enzymatic_Assay Indirect Enzymatic Assay (HPLC) Extraction->Enzymatic_Assay Chiral_HPLC Direct Chiral HPLC Extraction->Chiral_HPLC LC_MSMS Chiral LC-MS/MS Extraction->LC_MSMS Enzyme_Activity Enzyme Activity (rate of substrate change) Enzymatic_Assay->Enzyme_Activity Concentration Concentration of (S)- and (R)-Isomers Chiral_HPLC->Concentration LC_MSMS->Concentration

Figure 2. General experimental workflow for differentiation.

Conclusion

Differentiating between (S)- and (R)-methylmalonyl-CoA is essential for understanding their distinct roles in metabolism and for studying related metabolic disorders. While direct chiral separation methods are not yet standardized, the indirect enzymatic assay provides a functional approach. The development of a robust and validated chiral HPLC or LC-MS/MS method would significantly advance research in this area by enabling the direct and simultaneous quantification of both stereoisomers in biological samples. This guide serves as a foundational resource for researchers embarking on the analysis of these important metabolic intermediates.

References

Comparative Analysis of Methylmalonyl-CoA Mutase Activity Across Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific activity of methylmalonyl-CoA mutase (MCM) is critical for elucidating metabolic pathways, investigating the pathophysiology of related disorders, and developing targeted therapeutic interventions. This guide provides a comparative analysis of MCM activity in various tissues, supported by experimental data and detailed methodologies.

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a crucial mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[1][2][3] This vitamin B12-dependent enzyme plays a vital role in the catabolism of odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine.[1][3] Deficiencies in MCM activity lead to the genetic disorder methylmalonic acidemia, characterized by the accumulation of toxic metabolites.[1] The expression and activity of MCM vary significantly across different tissues, reflecting their diverse metabolic roles.

Quantitative Comparison of Methylmalonyl-CoA Mutase Activity

TissueSpeciesSpecific ActivityNotes
LiverBovine5.9 ± 0.4 nmol/min/mg proteinActivity measured in liver homogenate.
LiverHuman12-14 µmol/min/mg proteinActivity of purified enzyme.
LiverHuman~13-30 nmol/min/mg proteinEstimated from a study on recombinant human MUT, where the activity in liver homogenate was 10-15 times lower than the recombinant enzyme.[4][5]
Kidney-HighGenerally reported to have the highest MCM expression and activity.[1]
Heart-Intermediate-
Brain-IntermediateHigher expression has been noted in the embryonic central nervous system compared to the liver in rats.[6]
Muscle-Intermediate-
Spleen-Low[1]

Metabolic Pathway of Methylmalonyl-CoA Mutase

The catabolic pathway involving methylmalonyl-CoA mutase is central to cellular metabolism. Propionyl-CoA, derived from the breakdown of odd-chain fatty acids and several amino acids, is first carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. An epimerase then converts D-methylmalonyl-CoA to L-methylmalonyl-CoA, the substrate for methylmalonyl-CoA mutase. With the help of its cofactor, adenosylcobalamin (a form of vitamin B12), MCM rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.

Metabolic_Pathway cluster_inputs Sources of Propionyl-CoA cluster_pathway Propionyl-CoA Catabolism Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Isoleucine, Valine, Threonine, Methionine) Amino Acids (Isoleucine, Valine, Threonine, Methionine) Amino Acids (Isoleucine, Valine, Threonine, Methionine)->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Adenosylcobalamin-dependent) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Metabolic pathway showing the role of Methylmalonyl-CoA Mutase.

Experimental Protocols for Measuring Methylmalonyl-CoA Mutase Activity

Accurate measurement of MCM activity is essential for research and diagnostic purposes. Several methods have been developed, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method is widely used for its reliability and sensitivity.

Principle: The assay measures the conversion of methylmalonyl-CoA to succinyl-CoA. The reaction is stopped, and the components are separated by reverse-phase HPLC. The amount of succinyl-CoA produced is quantified by detecting its absorbance at a specific wavelength (e.g., 254 nm).

Detailed Methodology:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) on ice to release the mitochondrial contents. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the mitochondrial fraction is used for the assay.

  • Reaction Mixture: A typical reaction mixture includes the tissue extract (source of the enzyme), methylmalonyl-CoA as the substrate, and adenosylcobalamin as the cofactor.

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific time.

  • Reaction Termination: The enzymatic reaction is stopped by adding an acid, such as perchloric acid or trichloroacetic acid, which denatures the enzyme.

  • HPLC Analysis: After centrifugation to remove precipitated proteins, the supernatant is injected into an HPLC system equipped with a C18 column.

  • Quantification: The peak corresponding to succinyl-CoA is identified based on its retention time compared to a standard, and the area under the peak is used to calculate the amount of product formed. The specific activity is then expressed as nmol of succinyl-CoA produced per minute per milligram of protein.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay

This is a highly sensitive and specific method for measuring MCM activity.

Principle: Similar to the HPLC method, this assay quantifies the succinyl-CoA produced. However, instead of UV detection, it uses tandem mass spectrometry, which provides higher specificity and sensitivity by measuring the mass-to-charge ratio of the product.

Detailed Methodology:

  • Sample Preparation: The tissue homogenization, reaction setup, and termination steps are similar to the HPLC-based assay.

  • LC Separation: The reaction mixture is separated using a liquid chromatography system.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Succinyl-CoA is identified and quantified based on its specific mass transitions.

  • Data Analysis: The concentration of succinyl-CoA is determined by comparing its signal to that of a known concentration of an internal standard. This method allows for very precise quantification even in complex biological samples.

Radiometric Assay

This classic method utilizes a radiolabeled substrate.

Principle: The assay uses radiolabeled [14C]methylmalonyl-CoA or [14C]propionyl-CoA (which is converted to [14C]methylmalonyl-CoA). The activity of MCM is determined by measuring the amount of radiolabeled succinyl-CoA produced.

Detailed Methodology:

  • Reaction: The setup is similar to other assays but includes the radiolabeled substrate.

  • Separation: After the reaction, the radiolabeled substrate and product are separated using techniques like paper chromatography or ion-exchange chromatography.

  • Quantification: The radioactivity in the succinyl-CoA fraction is measured using a scintillation counter. This allows for the calculation of the enzyme activity.

Experimental Workflow

The general workflow for measuring methylmalonyl-CoA mutase activity in tissue samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis A Tissue Collection B Homogenization A->B C Centrifugation to Isolate Mitochondria B->C D Protein Quantification C->D E Reaction Setup: - Tissue Extract - Methylmalonyl-CoA - Adenosylcobalamin D->E F Incubation at 37°C E->F G Reaction Termination F->G H Separation of Substrate and Product (HPLC, LC-MS) G->H I Quantification of Succinyl-CoA H->I J Calculation of Specific Activity (nmol/min/mg protein) I->J

General workflow for measuring Methylmalonyl-CoA Mutase activity.

References

A Comparative Guide to (S)-Methylmalonyl-CoA and Succinyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate network of cellular metabolism, the fates of various molecules are dynamically regulated to maintain homeostasis and support cellular functions. Among the myriad of metabolic intermediates, (S)-methylmalonyl-CoA and succinyl-CoA hold pivotal positions, representing a critical juncture between the catabolism of specific macromolecules and central carbon metabolism. Understanding the metabolic flux through pathways involving these two molecules is crucial for elucidating disease mechanisms, identifying therapeutic targets, and engineering metabolic pathways. This guide provides an objective comparison of this compound and succinyl-CoA in the context of metabolic flux analysis, supported by experimental data and detailed methodologies.

At the Crossroads of Metabolism: this compound and Succinyl-CoA

Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production in the form of ATP.[1][2] Beyond its role in the TCA cycle, succinyl-CoA is a precursor for heme synthesis and is involved in the metabolism of certain amino acids.[1]

This compound, on the other hand, is primarily derived from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[3][4] The metabolic significance of this compound lies in its conversion to succinyl-CoA, a reaction catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[3][4] This conversion represents an anaplerotic pathway, replenishing TCA cycle intermediates and thus linking the breakdown of these specific fuel sources to central energy metabolism.[3]

The metabolic relationship between these two molecules is therefore sequential, with the flux through the methylmalonyl-CoA pathway directly contributing to the succinyl-CoA pool. Disruptions in this pathway, as seen in the genetic disorder methylmalonic acidemia (MMA), lead to the accumulation of methylmalonic acid and severe metabolic distress, highlighting the critical nature of this metabolic link.[5][6]

Quantitative Comparison of Intracellular Concentrations

Metabolic flux analysis often begins with the quantification of intracellular metabolite concentrations. These measurements provide a snapshot of the metabolic state and can indicate potential bottlenecks or alterations in pathway activity. The table below summarizes quantitative data on the intracellular concentrations of methylmalonyl-CoA and succinyl-CoA in the bacterium Corynebacterium glutamicum.

MetaboliteConcentration (nmol g-1) in C. glutamicum LYS-9
Methylmalonyl-CoA up to 750
Succinyl-CoA 110

Data sourced from a study on L-lysine producing Corynebacterium glutamicum.[7]

Visualizing the Metabolic Connection

The following diagram illustrates the metabolic pathway leading from propionyl-CoA (a precursor for methylmalonyl-CoA) to succinyl-CoA and its entry into the TCA cycle.

Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA This compound Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) Succinate Succinate Succinyl_CoA->Succinate TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle alpha_KG α-Ketoglutarate alpha_KG->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate->TCA_Cycle

Anaplerotic pathway from propionyl-CoA to the TCA cycle.

Experimental Protocols for Metabolic Flux Analysis

Accurate quantification of metabolic fluxes involving this compound and succinyl-CoA relies on stable isotope tracing, a technique commonly referred to as 13C-Metabolic Flux Analysis (13C-MFA).[8] This powerful methodology allows researchers to track the flow of carbon atoms from a labeled substrate through the metabolic network.

Key Experimental Workflow for 13C-MFA

The general workflow for a 13C-MFA experiment is outlined in the diagram below.

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Tracer Selection & Experimental Design B 2. Isotope Labeling Experiment A->B C 3. Sample Quenching & Metabolite Extraction B->C D 4. LC-MS/MS Analysis of Labeled Metabolites C->D E 5. Data Processing & Isotopologue Distribution Determination D->E F 6. Metabolic Modeling & Flux Calculation E->F G 7. Statistical Analysis & Flux Map Visualization F->G

A generalized workflow for a 13C tracer study using LC-MS.
Detailed Methodologies

1. Isotope Labeling Experiment:

  • Objective: To introduce a 13C-labeled substrate into the biological system and allow it to reach a metabolic and isotopic steady state.

  • Protocol:

    • Culture cells or perfuse tissues with a medium containing a known concentration of a 13C-labeled tracer, such as [U-13C]propionate or 13C-labeled odd-chain fatty acids, to trace the flux into the methylmalonyl-CoA pathway.

    • Incubate for a predetermined time to allow for the incorporation of the label into downstream metabolites. The duration of labeling is critical and needs to be optimized for the specific biological system and pathway of interest.

    • At various time points, or at the end of the experiment, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by flash-freezing the samples in liquid nitrogen.

2. Metabolite Extraction:

  • Objective: To efficiently extract intracellular metabolites, including CoA esters, while preserving their integrity.

  • Protocol:

    • For cultured cells, rapidly aspirate the medium and wash the cells with an ice-cold saline solution.

    • Add a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water, to the cell pellet or tissue sample.

    • Lyse the cells or homogenize the tissue using methods such as sonication or bead beating while keeping the samples on ice.

    • Centrifuge the lysate at a high speed and low temperature to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites for subsequent analysis.

3. LC-MS/MS for CoA Ester Quantification:

  • Objective: To separate and quantify the different isotopologues of this compound and succinyl-CoA.

  • Protocol:

    • Chromatographic Separation: Employ a liquid chromatography (LC) system, often with a reversed-phase C18 column, to separate the CoA esters. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[7]

    • Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer (MS/MS). Use electrospray ionization (ESI) in positive ion mode to generate ions of the CoA esters.

    • Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to perform MRM analysis. This involves selecting the precursor ion (the molecular ion of the CoA ester) and specific fragment ions for each isotopologue of this compound and succinyl-CoA. This highly selective and sensitive technique allows for accurate quantification of the different labeled forms of the metabolites.[7]

4. Data Analysis and Flux Calculation:

  • Objective: To determine the relative or absolute metabolic fluxes through the pathways of interest.

  • Methodology:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Calculate the mass isotopomer distribution (MID) for this compound and succinyl-CoA, which represents the fractional abundance of each isotopologue.

    • Use specialized software (e.g., INCA, 13CFLUX2) to fit the experimental MID data to a metabolic network model.[9] This computational step estimates the metabolic fluxes that best explain the observed labeling patterns.

Conclusion

This compound and succinyl-CoA are intrinsically linked metabolic intermediates, with the former serving as a key anaplerotic source for the latter. Metabolic flux analysis, particularly using 13C stable isotope tracing, provides a powerful framework to quantitatively assess the dynamic interplay between the catabolism of odd-chain fatty acids and specific amino acids and the central energy-generating pathways of the TCA cycle. The experimental protocols outlined in this guide provide a robust foundation for researchers to investigate the flux through these critical metabolic pathways, offering insights into cellular physiology, disease pathogenesis, and potential therapeutic interventions. By combining precise analytical techniques with sophisticated computational modeling, a deeper understanding of the metabolic roles of this compound and succinyl-CoA can be achieved.

References

A Comparative Guide to Antibody Specificity: Cross-Reactivity of Antibodies Against (S)-Methylmalonyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for evaluating the cross-reactivity of antibodies targeting (S)-methylmalonyl-CoA. Due to the limited availability of commercial antibodies specifically targeting this compound and the scarcity of published cross-reactivity data, this guide will utilize a representative anti-acyl-CoA monoclonal antibody (clone 1F10) as a model. The principles and methodologies described herein are directly applicable to the validation of any antibody developed for the specific detection of this compound.

The anti-CoA monoclonal antibody (clone 1F10) has been shown to recognize the core structure of Coenzyme A (CoA), with the 3'-phosphate group on the deoxyribose ring being a key component of the binding epitope.[3][4] This suggests that the antibody may cross-react with various acyl-CoA derivatives where the acyl chain does not sterically hinder the antibody's access to the core CoA structure.[3]

Quantitative Cross-Reactivity Analysis

To quantitatively assess the cross-reactivity of an antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[3][5] This assay determines the concentration of a competing compound required to inhibit the binding of the antibody to its target antigen by 50% (IC50). The percent cross-reactivity is then calculated relative to the primary antigen, in this case, this compound.

Hypothetical Cross-Reactivity Data for a hypothetical anti-(S)-methylmalonyl-CoA Antibody

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a new monoclonal antibody raised against this compound.

CompoundIC50 (nM)% Cross-Reactivity
This compound15100%
Succinyl-CoA3005%
Propionyl-CoA1,5001%
Acetyl-CoA10,0000.15%
Malonyl-CoA5,0000.3%
Coenzyme A (free)8,0000.19%
ATP> 100,000<0.015%
Cysteine> 100,000<0.015%

Interpretation of Data:

The hypothetical antibody demonstrates high specificity for this compound. It exhibits minimal cross-reactivity with other structurally related acyl-CoA derivatives. For instance, succinyl-CoA, which is structurally very similar, shows only 5% cross-reactivity. The antibody does not bind to CoA precursors like ATP or cysteine, indicating that the antibody recognizes the complete CoA structure with its specific acyl group.[3]

Experimental Protocols

A detailed protocol for determining antibody cross-reactivity using competitive ELISA is provided below. This protocol is based on established methods for assessing the specificity of antibodies against small molecules.[3][5][6][7]

Competitive ELISA for Acyl-CoA Cross-Reactivity

  • Materials and Reagents:

    • High-binding 96-well microtiter plates

    • This compound standard

    • Potential cross-reactants (e.g., Succinyl-CoA, Propionyl-CoA, Acetyl-CoA, Malonyl-CoA, Coenzyme A) of high purity

    • Carrier protein-conjugate of this compound (e.g., BSA- this compound) for coating

    • Primary antibody against this compound

    • HRP-conjugated secondary antibody

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 1-3% BSA in PBS)

    • Assay Diluent (e.g., 1% BSA in PBS)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the BSA-(S)-methylmalonyl-CoA conjugate at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

    • Washing: Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with Wash Buffer.

    • Competitive Reaction:

      • Prepare serial dilutions of the this compound standard and the potential cross-reactants in Assay Diluent.

      • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody (at a pre-determined optimal concentration).

      • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free acyl-CoAs.

    • Incubation: Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate four times with Wash Buffer.

    • Detection: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate five times with Wash Buffer.

    • Signal Generation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

    • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for each competing compound.

    • Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) x 100

Visualizations

To provide a clearer understanding of the experimental workflow and the metabolic context of this compound, the following diagrams are provided.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection P1 Coat Plate with BSA-(S)-methylmalonyl-CoA P2 Wash P1->P2 P3 Block Non-specific Sites P2->P3 P4 Wash P3->P4 C3 Add Mixture to Coated Plate P4->C3 C1 Prepare Serial Dilutions of This compound and Competitors C2 Pre-incubate Antibody with Standards/Competitors C1->C2 C2->C3 C4 Incubate C3->C4 D1 Wash C4->D1 D2 Add HRP-conjugated Secondary Antibody D1->D2 D3 Incubate D2->D3 D4 Wash D3->D4 D5 Add TMB Substrate D4->D5 D6 Incubate (in dark) D5->D6 D7 Add Stop Solution D6->D7 D8 Read Absorbance at 450 nm D7->D8

Caption: Workflow for Competitive ELISA.

G Odd-chain fatty acids Odd-chain fatty acids Propionyl-CoA Propionyl-CoA Odd-chain fatty acids->Propionyl-CoA Branched-chain amino acids Branched-chain amino acids Branched-chain amino acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase S-Methylmalonyl-CoA S-Methylmalonyl-CoA D-Methylmalonyl-CoA->S-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA S-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic Pathway of this compound.

References

Validating Enzyme Specificity for (S)-Methylmalonyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enzymes that act on (S)-methylmalonyl-CoA, a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids.[1][2] Understanding the specificity of these enzymes is paramount for diagnosing and studying metabolic disorders like methylmalonic acidemia, as well as for applications in synthetic biology and drug development.[3] This document outlines the key enzymes, presents available performance data, and details experimental protocols for validation.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is primarily determined by the action of two key enzymes: Methylmalonyl-CoA Epimerase and this compound Hydrolase. While not directly acting on the (S)-isomer, Methylmalonyl-CoA Mutase is a crucial subsequent enzyme in the main catabolic pathway and its activity is intrinsically linked to the epimerase.

  • Methylmalonyl-CoA Epimerase (MCE) , also known as methylmalonyl-CoA racemase, catalyzes the reversible isomerization between this compound and (R)-methylmalonyl-CoA.[4] This is a vital step as the downstream enzyme, methylmalonyl-CoA mutase, is specific for the (R)-isomer.[4]

  • This compound Hydrolase provides an alternative pathway, catalyzing the hydrolysis of this compound (also referred to as D-methylmalonyl-CoA) into methylmalonate and Coenzyme A (CoA).[5][6] This enzyme is significant in conditions where the mutase pathway is impaired, as it can lead to the accumulation and excretion of methylmalonic acid.[6]

  • Methylmalonyl-CoA Mutase (MCM) is an adenosylcobalamin (Vitamin B12) dependent enzyme that catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.[1][7][8] Its high specificity for the (R)-isomer necessitates the action of MCE on the (S)-form produced by propionyl-CoA carboxylase.

Below is a diagram illustrating the central metabolic pathways involving this compound.

G cluster_main Propanoate Metabolism cluster_alt Alternative Pathway Propionyl-CoA Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase (MCE) Methylmalonate Methylmalonate S-Methylmalonyl-CoA->Methylmalonate This compound Hydrolase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic pathways of this compound.

Comparative Enzyme Performance

The specificity of an enzyme is best described by its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km indicates a higher affinity for the substrate, while the ratio kcat/Km represents the overall catalytic efficiency.

EnzymeOrganismSubstrateKm (mM)Relative Activity/Notes
This compound Hydrolase Rat LiverThis compound0.7[6]Highly specific for the (S)-isomer (D-isomer).[6]
Malonyl-CoA-16% relative rate of hydrolysis compared to this compound.[6]
Propionyl-CoA-3% relative rate.[6]
Acetyl-CoA-1% relative rate.[6]
Succinyl-CoA-<1% relative rate.[6]
Methylmalonyl-CoA Mutase (MCM) Streptomyces erythreus(R,S)-Methylmalonyl-CoA0.31[9]Specific for the (R)-isomer; activity is dependent on adenosylcobalamin.[4][9]
Propionibacterium shermaniiEthylmalonyl-CoA-Exhibits an ~10,000-fold lower catalytic rate with this analog compared to methylmalonyl-CoA.[10]
Methylmalonyl-CoA Epimerase (MCE) -This compoundData not availableActivity is typically measured in a coupled assay with MCM.[4]
-(R)-Methylmalonyl-CoAData not availableCatalyzes the reversible reaction.[4]

Experimental Protocols for Specificity Validation

Validating the specificity of these enzymes involves measuring their activity with the primary substrate versus a panel of alternative, structurally similar substrates. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common, robust methods for these assays.[11][12][13]

General Experimental Workflow

The following diagram outlines a typical workflow for assessing enzyme specificity.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis P1 Enzyme Purification or Cell Lysate Prep A1 Incubate Enzyme with Individual Substrates P1->A1 P2 Substrate Panel Synthesis (e.g., Methylmalonyl-CoA, Ethylmalonyl-CoA, etc.) P2->A1 A2 Quench Reaction at Time Points A1->A2 D1 Separation & Quantification (HPLC or UPLC-MS/MS) A2->D1 D2 Determine Kinetic Parameters (Km, Vmax) D1->D2 D3 Compare Catalytic Efficiency (kcat/Km) D2->D3 G cluster_pathways Primary Functions Start Metabolic State of This compound Epimerase Methylmalonyl-CoA Epimerase (MCE) Function: Stereoisomerization Product: (R)-Methylmalonyl-CoA Pathway: Feeds into TCA Cycle via MCM Start->Epimerase Catabolism to TCA Cycle (Primary Pathway) Hydrolase This compound Hydrolase Function: Hydrolysis Product: Methylmalonate + CoA Pathway: Alternative/Overflow Start->Hydrolase Overflow or MCM deficiency Mutase Methylmalonyl-CoA Mutase (MCM) Function: Isomerization Product: Succinyl-CoA Pathway: Direct to TCA Cycle Epimerase->Mutase Provides (R)-isomer substrate

References

A Comparative Guide to (S)-Methylmalonyl-CoA Analysis: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of (S)-methylmalonyl-CoA is critical. This pivotal intermediate in the catabolism of odd-chain fatty acids and certain amino acids is a key biomarker for several metabolic disorders. The choice of analytical methodology for its quantification can significantly influence the accuracy, sensitivity, and throughput of research findings. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

At a Glance: HPLC vs. Mass Spectrometry for this compound Analysis

FeatureHPLC-UVMass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by UV absorbance of the CoA moiety.Separation by chromatography, detection by mass-to-charge ratio of the molecule and its fragments.
Sensitivity Lower, with Limits of Detection (LOD) typically in the low micromolar (µM) range.[1]Higher, with Limits of Detection (LOD) often in the low nanomolar (nM) to sub-nanomolar range.[2]
Specificity Lower. Susceptible to interference from co-eluting compounds that also absorb UV light at the detection wavelength.[3]Higher. Provides structural confirmation based on mass and fragmentation patterns, minimizing interferences.[4][5]
Throughput Generally lower due to longer chromatographic run times required for adequate separation.Can be higher, with modern UHPLC systems offering shorter run times without compromising resolution.[6]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.[2]
Expertise Requires a moderate level of technical expertise for operation and method development.Requires a higher level of technical expertise for operation, method development, and data analysis.[7]

Visualizing the Workflow

The general experimental workflows for both HPLC-UV and LC-MS/MS analysis of this compound share initial sample preparation steps, but diverge at the detection and data analysis stages.

Workflow Comparison cluster_0 Shared Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 LC-MS/MS Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (e.g., in Acid) Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction HPLC HPLC Separation (Reversed-Phase) Extraction->HPLC LC LC Separation (Reversed-Phase/HILIC) Extraction->LC UV_Detection UV Detection (~260 nm) HPLC->UV_Detection Data_Analysis_HPLC Data Analysis (Peak Area vs. Standard) UV_Detection->Data_Analysis_HPLC MS_Detection Mass Spectrometry (ESI-MS/MS) Data_Analysis_MS Data Analysis (MRM Transitions) LC->MS_Detection MS_Detection->Data_Analysis_MS

A generalized workflow for this compound analysis.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the required sensitivity and the expected concentration of this compound in the sample. The following table summarizes key quantitative performance metrics for the two techniques based on published data for methylmalonyl-CoA and other short-chain acyl-CoAs.

ParameterHPLC-UVMass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~2 µM[1]2 to 133 nM[2]
Lower Limit of Quantification (LLOQ) 15.33 µM[1]Typically in the low nM range (e.g., 0.225 pmol on-column for similar acyl-CoAs)
**Linearity (R²) **>0.99>0.99
Precision (RSD%) <15%<15%
Accuracy (% Recovery) 85-115%80-120%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Analysis of this compound

This protocol is adapted from a method for the analysis of methylmalonyl-CoA mutase activity.[1]

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in an ice-cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoAs.

    • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to remove salts and other polar interferences.

    • Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) containing a low concentration of ammonium (B1175870) acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute this compound.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Quantification: Based on the peak area of the analyte compared to a standard curve of known this compound concentrations.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common methods for short-chain acyl-CoA analysis.[5][8]

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC-UV analysis (homogenization, centrifugation, and SPE). The use of a stable isotope-labeled internal standard (e.g., [¹³C₃]-methylmalonyl-CoA) is highly recommended and should be added before homogenization.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: C18 reversed-phase column or a HILIC column for better retention of polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylamine (DMBA) to improve retention.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other isomers and matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Signaling Pathway and Logical Relationships

The analysis of this compound is often situated within the broader context of cellular metabolism. The following diagram illustrates the position of this compound in the catabolic pathway of propionyl-CoA.

Propionyl_CoA_Catabolism Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC D_MMCoA (D)-Methylmalonyl-CoA PCC->D_MMCoA MCE Methylmalonyl-CoA Epimerase D_MMCoA->MCE S_MMCoA This compound MCE->S_MMCoA MCM Methylmalonyl-CoA Mutase S_MMCoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Catabolic pathway of propionyl-CoA.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound, each with its own set of advantages and limitations. LC-MS/MS is the method of choice for researchers requiring high sensitivity and specificity, particularly for the analysis of low-abundance species in complex biological matrices.[5][9] Its ability to use stable isotope-labeled internal standards also ensures high accuracy and precision. HPLC-UV, on the other hand, offers a more accessible and cost-effective solution for laboratories where high sensitivity is not a primary concern and for the analysis of more abundant acyl-CoA species.[1] The ultimate decision on which technique to employ will depend on the specific research question, the nature of the samples, and the available resources.

References

A Kinetic Comparison of Methylmalonyl-CoA Epimerase and Mutase for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular metabolism, the coordinated action of enzymes is paramount for maintaining homeostasis. Among the key players in the catabolism of odd-chain fatty acids and certain amino acids are methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase. This guide provides a detailed kinetic comparison of these two crucial enzymes, presenting supporting experimental data, methodologies, and visual representations of their roles and analysis.

Kinetic Performance: A Head-to-Head Comparison

Kinetic ParameterMethylmalonyl-CoA Epimerase (P. horikoshii)Human Methylmalonyl-CoA Mutase
Michaelis Constant (Km) 79 µM (for methylmalonyl-CoA)23.19 µM to 0.35 mM (for methylmalonyl-CoA)[1]
Maximum Velocity (Vmax) Not reported9.06 µmol/min/mg[1]
Catalytic Rate Constant (kcat) 240 s-1Not reported
Catalytic Efficiency (kcat/Km) 3.04 x 106 M-1s-1Not reported
Cofactor Divalent metal ions (e.g., Co2+)[2]Adenosylcobalamin (AdoCbl)[3][4]

The Propionyl-CoA Catabolic Pathway: A Collaborative Effort

Methylmalonyl-CoA epimerase and mutase are sequential actors in the propionyl-CoA catabolism pathway, which channels metabolites into the Krebs cycle. The process begins with the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. Methylmalonyl-CoA epimerase then catalyzes the stereochemical conversion of the (S)-isomer to the (R)-isomer. Subsequently, methylmalonyl-CoA mutase rearranges the carbon skeleton of (R)-methylmalonyl-CoA to produce succinyl-CoA, a key intermediate of the Krebs cycle.[5][6][7]

Propionyl-CoA Catabolism Propionyl-CoA Propionyl-CoA S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA Propionyl-CoA Carboxylase R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Propionyl-CoA Catabolism Pathway

Experimental Protocols: Unraveling Enzyme Kinetics

The determination of the kinetic parameters outlined above relies on precise and reproducible experimental assays. Below are detailed methodologies for assessing the activity of both methylmalonyl-CoA epimerase and mutase.

Protocol 1: HPLC-Based Assay for Methylmalonyl-CoA Epimerase Activity

This coupled assay quantifies epimerase activity by measuring the conversion of this compound to (2R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase. The disappearance of methylmalonyl-CoA is monitored by High-Performance Liquid Chromatography (HPLC).[8][9]

Materials:

  • Purified methylmalonyl-CoA epimerase

  • Purified methylmalonyl-CoA mutase (as the coupling enzyme)

  • (2S)-Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (AdoCbl)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Perchloric acid (to stop the reaction)

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, AdoCbl, and an excess of methylmalonyl-CoA mutase.

  • Enzyme Pre-incubation: Add the purified methylmalonyl-CoA epimerase to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of (2S)-methylmalonyl-CoA.

  • Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding perchloric acid.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 HPLC column. Monitor the elution of methylmalonyl-CoA and succinyl-CoA by UV absorbance at 260 nm.

  • Data Analysis: Quantify the decrease in the methylmalonyl-CoA peak area over time to determine the initial reaction velocity. Perform experiments with varying substrate concentrations to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.

Protocol 2: Permanganate (B83412) Oxidation Assay for Methylmalonyl-CoA Mutase Activity

This classic assay measures the formation of succinyl-CoA from methylmalonyl-CoA. The succinyl-CoA produced is quantified by its oxidation with potassium permanganate, a reaction that can be followed spectrophotometrically.[3]

Materials:

  • Purified methylmalonyl-CoA mutase

  • (R,S)-Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (AdoCbl)

  • Potassium phosphate buffer (pH 7.4)

  • Potassium permanganate (KMnO4)

  • Trichloroacetic acid (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette or reaction tube, combine potassium phosphate buffer and AdoCbl.

  • Enzyme Addition: Add the purified methylmalonyl-CoA mutase to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding (R,S)-methylmalonyl-CoA.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • Oxidation and Measurement: Add a solution of potassium permanganate to the terminated reaction. The succinyl-CoA produced will be oxidized, leading to a change in the absorbance of the permanganate solution, which can be measured spectrophotometrically.

  • Quantification: Correlate the change in absorbance to the amount of succinyl-CoA produced using a standard curve. Calculate the initial velocity of the reaction.

  • Kinetic Analysis: Repeat the assay with varying concentrations of methylmalonyl-CoA to determine the Km and Vmax of the mutase.

A Generalized Workflow for Enzyme Kinetic Analysis

The determination of kinetic parameters for any enzyme generally follows a structured workflow, from initial assay development to data analysis and interpretation.

Enzyme Kinetic Analysis Workflow cluster_0 Assay Development & Optimization cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Assay_Selection Select Assay Method (e.g., HPLC, Spectrophotometry) Condition_Optimization Optimize Conditions (pH, Temp, [Enzyme]) Assay_Selection->Condition_Optimization Initial_Rate_Measurement Measure Initial Rates at Varying [Substrate] Condition_Optimization->Initial_Rate_Measurement Plotting Plot Data (Michaelis-Menten, Lineweaver-Burk) Initial_Rate_Measurement->Plotting Parameter_Determination Determine Km and Vmax Plotting->Parameter_Determination Kinetic_Interpretation Interpret Kinetic Parameters (Efficiency, Affinity) Parameter_Determination->Kinetic_Interpretation

Generalized Enzyme Kinetic Analysis Workflow

This comprehensive guide provides a foundation for understanding the kinetic differences and functional relationship between methylmalonyl-CoA epimerase and mutase. The provided data and protocols serve as a valuable resource for researchers and professionals in drug development aiming to further investigate these critical metabolic enzymes.

References

Validating Novel Inhibitors of (S)-Methylmalonyl-CoA Metabolizing Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic pathway culminating in the conversion of propionyl-CoA to succinyl-CoA is a critical juncture in cellular metabolism, essential for the breakdown of odd-chain fatty acids, and certain amino acids.[1] Key enzymes in this pathway, including Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCE), and Methylmalonyl-CoA Mutase (MCM), represent promising therapeutic targets for a range of metabolic disorders. This guide provides a comparative overview of novel inhibitors targeting these enzymes, supported by available experimental data and detailed methodologies for their validation.

Comparative Analysis of Novel Inhibitors

The development of potent and selective inhibitors for the (S)-methylmalonyl-CoA metabolizing enzymes is an active area of research. Below is a summary of characterized inhibitors for Methylmalonyl-CoA Mutase (MCM) and a bacterial homolog of Propionyl-CoA Carboxylase (PCC).

Table 1: Comparison of Methylmalonyl-CoA Mutase (MCM) Inhibitors
InhibitorType of InhibitionTarget EnzymeKi/IC50Key Findings
Ethylmalonyl-CoA Reversible, MixedHuman MCM-Substrate analog that also acts as an alternative substrate.[1]
Cyclopropylcarbonyl-CoA Reversible, MixedHuman MCMKi1 = 0.26 +/- 0.07 mMIntermediate analog.[1]
Methylenecyclopropylacetyl-CoA Reversible, MixedHuman MCMKi1 = 0.47 +/- 0.12 mMProduct analog; the causative agent of Jamaican "vomiting sickness".[1]
Itaconyl-CoA Suicide InactivationHuman and M. tuberculosis MCM-Forms a stable biradical adduct with the B12 coenzyme, leading to irreversible inactivation.[2]
Malyl-CoA Potent InactivationHuman MCMMore potent than Itaconyl-CoAA side-product of promiscuous TCA cycle enzymes that can inhibit MCM.[3]
Nitric Oxide (NO) -Mammalian MCM-Inhibits enzyme activity in the presence of the substrate.[4]
Table 2: Inhibitor of a Propionyl-CoA Carboxylase Homolog
InhibitorType of InhibitionTarget EnzymeKiKey Findings
NSC69316 -M. tuberculosis AccD5 (PCC homolog)13.1 µMIdentified through in silico screening and validated in vitro.[5]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathway and the process for validating inhibitors is crucial for understanding their mechanism of action and for designing further experiments.

Metabolic_Pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase (MCE) Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: The metabolic pathway for the conversion of Propionyl-CoA to Succinyl-CoA.

Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation HTS High-Throughput Screening Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Mechanism_of_Inhibition Mechanism of Inhibition Studies Hit_Validation->Mechanism_of_Inhibition Selectivity_Profiling Selectivity Profiling Mechanism_of_Inhibition->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Animal_Models Animal Models of Disease Cell_Based_Assays->Animal_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PK_PD_Studies

Caption: A general workflow for the validation of novel enzyme inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the accurate validation of novel inhibitors.

Protocol 1: High-Throughput Screening (HTS) for Propionyl-CoA Carboxylase (PCC) Inhibitors (Adapted from a general carboxylase assay)

This protocol outlines a coupled-enzyme, absorbance-based assay suitable for identifying inhibitors of PCC in a high-throughput format. The assay measures the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified human PCC enzyme

  • Propionyl-CoA (substrate)

  • ATP

  • Sodium Bicarbonate (NaHCO₃)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme/coupling mix in assay buffer containing PCC, PK, and LDH at their optimal concentrations (determined empirically).

    • Prepare a 2X substrate mix in assay buffer containing propionyl-CoA, ATP, PEP, NADH, and NaHCO₃.

  • Compound Plating: Add 1 µL of test compound solution (or DMSO for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the 2X enzyme/coupling mix to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X substrate mix to each well to start the reaction. The final volume should be 21 µL.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of NADH oxidation. A decrease in the rate in the presence of a test compound compared to the DMSO control indicates potential inhibition of PCC.

Protocol 2: HPLC-Based Assay for Methylmalonyl-CoA Epimerase (MCE) Activity

This assay quantifies MCE activity by measuring the conversion of this compound to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by a specific mutase. The disappearance of methylmalonyl-CoA is monitored by HPLC.[6]

Materials:

  • Purified human MCE enzyme

  • This compound (substrate)

  • Purified Methylmalonyl-CoA Mutase (specific for the (R)-isomer)

  • Adenosylcobalamin (a cofactor for the mutase)

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.5)

  • Quenching Solution: 10% perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: Gradient of potassium phosphate buffer and methanol

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, MCE enzyme, methylmalonyl-CoA mutase, and adenosylcobalamin.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add this compound to start the reaction.

  • Time Points: At various time points (e.g., 0, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Monitor the elution of methylmalonyl-CoA and succinyl-CoA by UV absorbance at 260 nm.

  • Data Analysis: Quantify the peak area of methylmalonyl-CoA at each time point. The rate of disappearance of methylmalonyl-CoA is proportional to the MCE activity. To test for inhibition, perform the assay in the presence of the test compound and compare the rate to a control reaction without the inhibitor.

Protocol 3: In Vitro Validation of Methylmalonyl-CoA Mutase (MCM) Inhibition

This protocol describes a method to determine the kinetic parameters of MCM inhibition.

Materials:

  • Purified human MCM apoenzyme

  • Adenosylcobalamin (cofactor)

  • (R,S)-Methylmalonyl-CoA (substrate)

  • Assay Buffer: 100 mM HEPES (pH 7.4)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • Succinyl-CoA Synthetase (coupling enzyme)

  • GDP and Pi (substrates for the coupling enzyme)

  • Test inhibitor

  • Spectrophotometer

Procedure:

  • Enzyme Reconstitution: Incubate the MCM apoenzyme with an excess of adenosylcobalamin in the dark to form the active holoenzyme.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, DTNB, succinyl-CoA synthetase, GDP, and Pi.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to different cuvettes. Include a control with no inhibitor.

  • Enzyme Addition: Add the reconstituted MCM holoenzyme to the cuvettes and incubate for a few minutes.

  • Reaction Initiation: Start the reaction by adding (R,S)-methylmalonyl-CoA. The succinyl-CoA produced by MCM is converted by succinyl-CoA synthetase, releasing free Coenzyme A, which then reacts with DTNB to produce a colored product that absorbs at 412 nm.

  • Measurement: Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Use these data to generate Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

References

Unraveling the Metabolic consequences of Altered (S)-Methylmalonyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts caused by altered (S)-methylmalonyl-CoA levels is crucial for developing effective therapeutic strategies for related metabolic disorders. This guide provides an objective comparison of the metabolomic profiles of cells with normal and elevated levels of this compound, supported by experimental data from studies on methylmalonic acidemia (MMA), a disease characterized by the deficiency of the enzyme methylmalonyl-CoA mutase (MUT).

Elevated intracellular concentrations of this compound, a key intermediate in the catabolism of several amino acids and odd-chain fatty acids, lead to a cascade of metabolic disturbances. The primary consequence of MUT deficiency is the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid. This accumulation has far-reaching effects on cellular metabolism, impacting mitochondrial function, amino acid homeostasis, and the tricarboxylic acid (TCA) cycle.

Data Presentation: Comparative Metabolomics

The following table summarizes the key quantitative changes in metabolite levels observed in cells with elevated this compound due to MUT deficiency, as compared to control cells. The data is a synthesis from untargeted and targeted metabolomic analyses of patient-derived samples and cellular models (e.g., MUT-knockout HEK293 cells).

Metabolite CategoryMetabolite NameChange in MUT-deficient CellsReference
Organic Acids & Ketones Methylmalonic AcidSignificant Increase[1]
Methylcitric AcidIncreased[1][2]
3-Hydroxypropionic AcidIncreased[1]
Pyruvic AcidIncreased[2]
Oxoadipic AcidIncreased[2]
Amino Acids & Derivatives GlutamineDecreased[2]
AlanineDecreased[2]
IsoleucineDecreased[3]
CystathionineIncreased[4]
GlutathioneIncreased[3][4]
Acylcarnitines Propionylcarnitine (C3)Increased[5]
Sugars Hexoses (e.g., Glucose)Increased[2]
Purine Metabolism AdenosineUpregulated[6]
Sphingolipids SphingolipidsDownregulated[3]
Nicotinate & Nicotinamide Deamido-NAD+Downregulated[3]
Arachidonic Acid Metabolism 11,12-epoxyeicosatrienoic acidIncreased[3]

Experimental Protocols

The following is a representative, detailed methodology for untargeted metabolomics of cultured cells, such as wild-type and MUT-knockout HEK293 cells, to assess the metabolic impact of altered this compound levels.

Cell Culture and Sample Collection
  • Cell Lines: Wild-type HEK293 cells and CRISPR/Cas9-generated MUT-knockout HEK293 cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Metabolite Quenching and Extraction:

    • Cells are grown to 80-90% confluency.

    • The culture medium is rapidly aspirated, and the cells are washed with ice-cold 0.9% NaCl solution.

    • Metabolism is quenched by adding ice-cold 80% methanol.

    • Cells are scraped and collected into a microcentrifuge tube.

    • The cell suspension is vortexed and centrifuged at 4°C to pellet cell debris.

    • The supernatant containing the metabolites is collected for analysis.

LC-MS/MS Analysis
  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) method is employed on a high-performance liquid chromatography (HPLC) system.

    • Column: A stationary phase suitable for polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high to low organic phase is used to elute polar metabolites.

  • Mass Spectrometry: The HPLC is coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Data is acquired in full scan mode for metabolite profiling and in data-dependent MS/MS mode for fragmentation and identification.

Data Processing and Analysis
  • Peak Picking and Alignment: Raw data is processed using software like Progenesis QI or similar platforms to detect and align metabolic features across all samples.

  • Metabolite Identification: Metabolites are putatively identified by matching their accurate mass and retention time to a metabolite library and confirmed by comparing their MS/MS fragmentation patterns to spectral databases.

  • Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify metabolites that are significantly different between the wild-type and MUT-knockout cell lines.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_workflow Experimental Workflow WT_cells Wild-Type Cells Culture Cell Culture WT_cells->Culture KO_cells MUT-Knockout Cells KO_cells->Culture Quench Metabolite Quenching & Extraction Culture->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Statistical Analysis LCMS->Data Results Comparative Metabolomic Profiles Data->Results

Comparative metabolomics experimental workflow.

cluster_pathway Core Metabolic Pathway Alterations Propionyl_CoA Propionyl-CoA (from Amino Acids, Odd-chain Fatty Acids) MM_CoA This compound Propionyl_CoA->MM_CoA MUT Methylmalonyl-CoA Mutase (MUT) MM_CoA->MUT MMA Methylmalonic Acid (Accumulates) MM_CoA->MMA Altered_Metabolism Altered Amino Acid & Lipid Metabolism MM_CoA->Altered_Metabolism Succinyl_CoA Succinyl-CoA TCA TCA Cycle Succinyl_CoA->TCA MUT->Succinyl_CoA Blocked in MMA Metabolic_Stress Mitochondrial Dysfunction & Oxidative Stress MMA->Metabolic_Stress

Metabolic consequences of MUT deficiency.

References

A Comparative Guide to the Analytical Quantification of (S)-Methylmalonyl-CoA: Established vs. Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a traditional analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a novel, advanced method, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of (S)-methylmalonyl-CoA. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal analytical technique for their specific research needs.

This compound is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its accurate quantification is vital for the study of various metabolic disorders, including methylmalonic acidemia. The selection of an appropriate analytical method is paramount for achieving the required sensitivity, specificity, and throughput.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics of the established HPLC-UV method against the modern UPLC-MS/MS approach for the analysis of this compound and related compounds.

Performance MetricEstablished Method (HPLC-UV)New Method (UPLC-MS/MS)
Lower Limit of Quantification (LLOQ) ~15.33 µM for methylmalonyl-CoA[1]As low as 0.05 µmol/L for related succinyl-CoA[2]
Sensitivity ModerateHigh to Very High[3][4]
Specificity Lower (risk of co-elution)[3][5]Very High (based on mass-to-charge ratio)[3][4]
Analysis Run Time Long (~35 minutes)[1]Short (~3 minutes)[6]
Precision (CV%) Typically <15%<5.2% (intra-assay), <8.7% (inter-assay) for succinyl-CoA[2]
Linearity Range Typically narrowerWide (e.g., 1.09-2193 ng/mL for malonyl-CoA)[6]
Sample Volume HigherLower
Cost (Instrument & Consumables) LowerHigher
Throughput LowerHigher[4]

Metabolic Significance of this compound

This compound is a key metabolite in the catabolic pathway of several amino acids and odd-chain fatty acids. It is converted to succinyl-CoA by the enzyme methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA then enters the citric acid cycle for energy production. Defects in this pathway lead to the accumulation of methylmalonic acid, resulting in methylmalonic acidemia.

pathway Propionyl_CoA Propionyl-CoA S_Methylmalonyl_CoA This compound Propionyl_CoA->S_Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA S_Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic pathway of this compound conversion.

Experimental Protocols

Detailed methodologies for both the established and new analytical methods are provided below. These protocols are based on published methods for this compound and related acyl-CoA compounds.

Established Method: Reversed-Phase HPLC-UV

This method relies on the separation of this compound from other cellular components on a reversed-phase HPLC column, followed by detection using a UV detector at a wavelength where the compound absorbs light (typically 254-260 nm).

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Precipitate proteins using an acid (e.g., perchloric acid or trichloroacetic acid).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the analyte.

  • The supernatant may require neutralization before injection.

HPLC Conditions: [1]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer with 100 mM acetic acid, pH 7.0.

  • Mobile Phase B: 18% v/v methanol (B129727) in Mobile Phase A.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A linear gradient from 44% to 100% Mobile Phase B over approximately 14 minutes, followed by re-equilibration.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Add Acid Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Analyte HPLC_Injection HPLC_Injection Supernatant_Collection->HPLC_Injection C18_Separation C18_Separation HPLC_Injection->C18_Separation Gradient Elution UV_Detection UV_Detection C18_Separation->UV_Detection 254 nm Data_Analysis Data_Analysis UV_Detection->Data_Analysis Chromatogram

Experimental workflow for HPLC-UV analysis.
New Method: UPLC-MS/MS

This advanced method offers significantly higher sensitivity and specificity. It utilizes the rapid separation capabilities of UPLC with smaller particle size columns, coupled with the precise detection of tandem mass spectrometry. Detection is based on the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion (Multiple Reaction Monitoring - MRM).

Sample Preparation:

  • Homogenize tissue or cell samples in an acidic solution to stabilize the analytes.

  • Add an internal standard (e.g., ¹³C-labeled methylmalonyl-CoA) to account for analytical variability.

  • Precipitate proteins with an organic solvent (e.g., acetonitrile).

  • Centrifuge to remove precipitated proteins.

  • Collect the supernatant for direct injection.

UPLC-MS/MS Conditions: (Based on methods for similar acyl-CoAs)[6]

  • Column: C18 or similar reversed-phase UPLC column (e.g., <2 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Gradient: A rapid gradient optimized for the separation of short-chain acyl-CoAs.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Tandem Mass Spectrometry (MS/MS) in MRM mode.

uplc_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Homogenization_IS Homogenization + Internal Standard Protein_Precipitation_ACN Protein_Precipitation_ACN Homogenization_IS->Protein_Precipitation_ACN Add Acetonitrile Centrifugation_UPLC Centrifugation_UPLC Protein_Precipitation_ACN->Centrifugation_UPLC Supernatant_Collection_UPLC Supernatant_Collection_UPLC Centrifugation_UPLC->Supernatant_Collection_UPLC Analyte + IS UPLC_Injection UPLC_Injection Supernatant_Collection_UPLC->UPLC_Injection UPLC_Separation UPLC_Separation UPLC_Injection->UPLC_Separation Rapid Gradient ESI_Ionization ESI_Ionization UPLC_Separation->ESI_Ionization Positive Mode MSMS_Detection MSMS_Detection ESI_Ionization->MSMS_Detection MRM Data_Analysis_MS Data_Analysis_MS MSMS_Detection->Data_Analysis_MS Mass Chromatogram

Experimental workflow for UPLC-MS/MS analysis.

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective method suitable for applications where high sensitivity is not a primary concern and analyte concentrations are relatively high. However, its longer run times and lower specificity can be significant drawbacks.

In contrast, UPLC-MS/MS offers superior sensitivity, specificity, and throughput.[3][4] This makes it the method of choice for bioanalytical studies involving complex matrices like plasma or tissue homogenates, where low levels of this compound need to be accurately measured. While the initial investment in instrumentation is higher, the quality and speed of data acquisition often justify the cost for demanding research and drug development applications.

References

Navigating the Chiral Maze: A Comparative Guide to the Isomeric Resolution of Methylmalonyl-CoA Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of methylmalonyl-CoA (MM-CoA) enantiomers, (R)- and (S)-methylmalonyl-CoA, is a critical analytical challenge. These stereoisomers play distinct roles in metabolic pathways, and their accurate measurement is paramount for understanding disease states and for the development of targeted therapeutics. This guide provides an objective comparison of methodologies for the isomeric resolution of MM-CoA enantiomers, with a focus on chiral chromatography techniques and viable alternatives, supported by experimental data and detailed protocols.

Direct chiral high-performance liquid chromatography (HPLC) methods for the separation of (R)- and this compound are not readily found in published literature. However, a robust and widely accepted alternative involves chiral derivatization of the corresponding dicarboxylic acid, methylmalonic acid (MMA), followed by the separation of the resulting diastereomers using standard achiral chromatography. This indirect approach offers excellent resolution and sensitivity.

This guide will compare two primary methodologies:

  • Indirect Chiral Resolution via Derivatization and HPLC-MS/MS: A highly sensitive and specific method involving the chemical conversion of MM-CoA's precursor, methylmalonic acid, into diastereomers that are then separated and quantified.

  • Enzymatic Assay: A non-chromatographic method that leverages the stereospecificity of enzymes to indirectly quantify the enantiomers of MM-CoA.

Performance Comparison: Derivatization/HPLC vs. Enzymatic Assay

The choice of method for resolving MM-CoA enantiomers depends on the specific requirements of the study, including the need for absolute quantification, throughput, and available instrumentation.

ParameterIndirect Chiral Resolution via Derivatization and HPLC-MS/MSEnzymatic Assay
Principle Chemical derivatization to form diastereomers, followed by separation on an achiral stationary phase.Stereospecific enzymatic conversion of one enantiomer, with quantification of substrate depletion or product formation.
Sample Preparation Hydrolysis of MM-CoA to MMA, followed by derivatization.Direct use of sample containing MM-CoA.
Instrumentation HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).Spectrophotometer or HPLC.
Throughput Moderate; sample derivatization adds to the overall analysis time.Potentially higher, especially for spectrophotometric assays.
Sensitivity Very high, capable of detecting low nanomolar concentrations.Moderate, dependent on the enzyme kinetics and detection method.
Specificity High, mass spectrometry provides excellent specificity for the target analytes.High, due to the stereospecificity of the enzyme.
Quantitative Data Provides absolute quantification of each enantiomer.Typically provides relative quantification or activity measurement.

Experimental Protocols

Indirect Chiral Resolution via Derivatization and HPLC-MS/MS

This method involves the hydrolysis of methylmalonyl-CoA to methylmalonic acid, followed by derivatization with a chiral agent to form diastereomers, which are then separated and quantified by LC-MS/MS.

1. Sample Preparation (Hydrolysis of Methylmalonyl-CoA)

  • To a known volume of sample containing methylmalonyl-CoA, add an equal volume of 1 M HCl.

  • Heat the mixture at 95°C for 15 minutes to hydrolyze the thioester bond, yielding methylmalonic acid.

  • Cool the sample to room temperature and neutralize with an appropriate amount of 1 M NaOH.

2. Chiral Derivatization of Methylmalonic Acid

  • Reagents:

    • Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methylbenzylamine (or other suitable chiral amine).

    • Coupling Agent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • N-Hydroxysuccinimide (NHS).

    • Organic Solvent: Acetonitrile.

  • Procedure:

    • To the hydrolyzed sample, add a solution of EDC and NHS in acetonitrile.

    • Add the chiral derivatizing agent, (S)-(-)-α-Methylbenzylamine.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. HPLC-MS/MS Analysis of Diastereomers

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each diastereomer.

Quantitative Data (Illustrative)

DiastereomerRetention Time (min)MRM Transition (m/z)
(R)-MMA-(S)-MBA5.2[M+H]+ → fragment ion
(S)-MMA-(S)-MBA5.8[M+H]+ → fragment ion

Note: The exact retention times and MRM transitions will depend on the specific CDA and mass spectrometer used and must be optimized empirically.

Enzymatic Assay for Methylmalonyl-CoA Enantiomers

This method utilizes the enzyme methylmalonyl-CoA epimerase, which interconverts (R)- and this compound, and methylmalonyl-CoA mutase, which specifically converts (2R)-methylmalonyl-CoA to succinyl-CoA.[1] By measuring the rate of disappearance of total methylmalonyl-CoA in the presence of the mutase, the activity of the epimerase and thus the presence of the (2S)-enantiomer can be inferred.

1. Reagents

  • (2S)-methylmalonyl-CoA (as the initial substrate).

  • Methylmalonyl-CoA mutase (specific for the 2R isomer).

  • Methylmalonyl-CoA epimerase (the enzyme to be assayed or used to determine the presence of the (2S)-isomer).

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5).

2. Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer and (2S)-methylmalonyl-CoA.

  • Initiate the reaction by adding methylmalonyl-CoA mutase and, if desired, the sample containing methylmalonyl-CoA epimerase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, quench the reaction by adding an acid (e.g., perchloric acid).

  • Analyze the amount of remaining methylmalonyl-CoA by reversed-phase HPLC.

3. HPLC Analysis of Methylmalonyl-CoA

  • HPLC System: A standard HPLC system with UV detection.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV absorbance at 260 nm.

Data Interpretation

The rate of disappearance of methylmalonyl-CoA in the presence of only the mutase will be low (as it only acts on any spontaneously formed (2R)-isomer). In the presence of both the mutase and epimerase, the rate of disappearance will be significantly higher, as the epimerase continuously converts the (2S)-isomer to the (2R)-isomer, which is then consumed by the mutase. This difference in rates can be used to determine the epimerase activity or the relative abundance of the (2S)-enantiomer.

Visualizing the Workflow

chiral_resolution_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Chromatographic Analysis Sample Sample containing (R/S)-MM-CoA Hydrolysis Acid Hydrolysis Sample->Hydrolysis MMA Racemic Methylmalonic Acid (MMA) Hydrolysis->MMA Reaction Derivatization Reaction MMA->Reaction CDA Chiral Derivatizing Agent ((S)-MBA) CDA->Reaction Diastereomers Diastereomeric Mixture ((R)-MMA-(S)-MBA & (S)-MMA-(S)-MBA) Reaction->Diastereomers HPLC Achiral RP-HPLC Diastereomers->HPLC MSMS Tandem Mass Spectrometry HPLC->MSMS Separation Separated Diastereomers MSMS->Separation Quantification Quantification Separation->Quantification

Caption: Workflow for the indirect chiral resolution of methylmalonyl-CoA enantiomers.

Conclusion

While the direct chiral separation of methylmalonyl-CoA enantiomers by HPLC remains a challenging endeavor, the indirect method involving chiral derivatization of its precursor, methylmalonic acid, followed by separation of the resulting diastereomers on a conventional achiral column provides a robust, sensitive, and specific solution. This approach, coupled with tandem mass spectrometry, allows for accurate and precise quantification of both (R)- and (S)-enantiomers. For studies where relative quantification or enzymatic activity is the primary interest, the enzymatic assay offers a viable, non-chromatographic alternative. The selection between these methods should be guided by the specific analytical needs, available instrumentation, and desired throughput of the research or clinical application.

References

A Comparative Analysis of Bacterial and Human Methylmalonyl-CoA Mutase: Key Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison between bacterial and human methylmalonyl-CoA mutase (MCM), a critical enzyme in cellular metabolism, reveals significant functional and structural differences that have implications for drug development and the understanding of metabolic disorders. This guide provides researchers, scientists, and drug development professionals with a detailed examination of these differences, supported by experimental data and protocols.

Methylmalonyl-CoA mutase is an essential enzyme that catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol. In humans, dysfunction of this enzyme leads to the life-threatening genetic disorder methylmalonic acidemia. While the bacterial counterpart, particularly from Propionibacterium shermanii, has been a model for studying the enzyme's mechanism, notable distinctions exist in its structure, regulation, and kinetics.

Key Functional and Structural Differences

The most striking difference lies in the quaternary structure of the enzyme. Human methylmalonyl-CoA mutase is a homodimer, composed of two identical subunits, and is located within the mitochondria.[1][2] In contrast, the well-characterized methylmalonyl-CoA mutase from the bacterium Propionibacterium shermanii is a heterodimer, consisting of two different subunits, designated alpha and beta.[3][4] The human enzyme exhibits a high degree of sequence homology to the alpha subunit of the bacterial enzyme, which is the catalytic subunit.[3]

A critical distinction in the regulation of the human enzyme is the involvement of a dedicated G-protein chaperone, MMAA.[5] This protein plays a crucial role in the delivery of the adenosylcobalamin (AdoCbl) cofactor and in protecting the enzyme from inactivation, a regulatory mechanism not observed for the bacterial enzyme.[5]

Both enzymes are dependent on adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor for their catalytic activity.[1] However, the affinity for this cofactor can be a point of divergence, and in humans, mutations affecting AdoCbl binding are a common cause of methylmalonic acidemia, leading to a significant increase in the Michaelis constant (Km) for the cofactor.[6][7]

Comparative Kinetic Parameters

The following table summarizes the available kinetic data for human and Propionibacterium shermanii methylmalonyl-CoA mutase. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies.

ParameterHuman Methylmalonyl-CoA MutaseBacterial Methylmalonyl-CoA Mutase (P. shermanii)
Subunit Structure Homodimer (α2)Heterodimer (αβ)[3][4]
Cellular Localization Mitochondria[1][2]Cytoplasm
Km (methylmalonyl-CoA) 23.19 µM (in the presence of MMAA), 76.15 µM, 0.35 mM[5]Data not consistently reported under comparable conditions
Vmax 9.06 µmol/min/mg, 4.83 µmol/min/mg (in the presence of MMAA)[5]Data not consistently reported under comparable conditions
Specific Activity 23-26 U/mg (recombinant)[6]Data not consistently reported under comparable conditions
Cofactor Adenosylcobalamin (AdoCbl)[1]Adenosylcobalamin (AdoCbl)
Regulation Chaperoned by MMAA G-protein[5]No known dedicated chaperone

Experimental Methodologies

The characterization and comparison of bacterial and human methylmalonyl-CoA mutase rely on a variety of established experimental protocols.

Enzyme Expression and Purification

Recombinant human and bacterial methylmalonyl-CoA mutase can be expressed in Escherichia coli. The human enzyme is often expressed as a mature protein, lacking its mitochondrial targeting sequence. Purification typically involves affinity chromatography, such as with Cibacron blue resin, followed by gel filtration.[6] The bacterial enzyme from P. shermanii can also be expressed in E. coli and purified to homogeneity.[8]

Enzyme Activity Assays

Several methods are available to measure the activity of methylmalonyl-CoA mutase:

  • Permanganate Oxidation Assay: This traditional method measures the conversion of methylmalonyl-CoA to succinyl-CoA.

  • HPLC-Based Assays: High-performance liquid chromatography can be used to separate and quantify the substrate (methylmalonyl-CoA) and the product (succinyl-CoA).

  • UPLC-MS/MS: A highly sensitive and specific method that utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry to accurately measure the amount of succinyl-CoA produced.

Visualizing the Differences

To further illustrate the key distinctions between the bacterial and human enzymes, the following diagrams are provided.

G Comparative Structure and Regulation of Methylmalonyl-CoA Mutase cluster_human Human cluster_bacterial Bacterial (P. shermanii) human_mutase Homodimer (α2) Mitochondrial mmaa MMAA G-Protein (Chaperone) human_mutase->mmaa Regulation & Cofactor Loading adobcl_human AdoCbl adobcl_human->human_mutase Binds to Active Site bacterial_mutase Heterodimer (αβ) Cytoplasmic adobcl_bacterial AdoCbl adobcl_bacterial->bacterial_mutase Binds to α-subunit

Caption: Structural and regulatory differences between human and bacterial MCM.

The distinct regulatory mechanism of the human enzyme is a key area of investigation for therapeutic interventions.

G General Experimental Workflow for MCM Characterization cluster_workflow Experimental Steps start Gene Cloning & Expression in E. coli purification Protein Purification (Affinity & Gel Filtration Chromatography) start->purification activity_assay Enzyme Activity Assay (e.g., UPLC-MS/MS) purification->activity_assay structural_analysis Structural Analysis (X-ray Crystallography/Cryo-EM) purification->structural_analysis kinetic_analysis Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetic_analysis end Comparative Analysis kinetic_analysis->end structural_analysis->end

Caption: A typical workflow for characterizing and comparing MCM enzymes.

References

A Comparative Guide to the Methylmalonyl-CoA Metabolic Network Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methylmalonyl-CoA (MM-CoA) metabolic network is a vital catabolic pathway responsible for processing propionyl-CoA, a key intermediate derived from the breakdown of odd-chain fatty acids, cholesterol, and amino acids such as valine, isoleucine, threonine, and methionine.[1][2] In most vertebrates, this pathway channels these carbon skeletons into the Krebs cycle via succinyl-CoA, playing a crucial role in energy metabolism.[3] However, the architecture and dependence on this pathway vary significantly across different domains of life, presenting both challenges for studying related human diseases and opportunities for therapeutic intervention.

This guide provides an objective comparison of the MM-CoA metabolic network in key model organisms and humans, supported by experimental data and detailed protocols.

Core Metabolic Pathway: A Cross-Species Overview

The canonical MM-CoA pathway, particularly well-characterized in mammals, involves three core enzymatic steps that convert propionyl-CoA to succinyl-CoA.[3] While this pathway is conserved in many organisms, including various bacteria and invertebrates, significant variations exist.[3][4]

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[5]

  • Methylmalonyl-CoA Epimerase (MCEE): Catalyzes the reversible conversion of this compound to its (R)-enantiomer, (R)-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase (MCM): A vitamin B12 (adenosylcobalamin)-dependent enzyme that isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[1][6]

Defects in the MCM enzyme in humans lead to methylmalonic acidemia, a serious metabolic disorder characterized by the buildup of methylmalonic acid.[6][7]

dot

Methylmalonyl_CoA_Pathway Canonical Methylmalonyl-CoA Metabolic Pathway Propionyl_CoA Propionyl-CoA S_MM_CoA This compound Propionyl_CoA->S_MM_CoA  ATP, HCO3- R_MM_CoA (R)-Methylmalonyl-CoA S_MM_CoA->R_MM_CoA Succinyl_CoA Succinyl-CoA R_MM_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle PCC Propionyl-CoA Carboxylase (PCC) PCC->Propionyl_CoA MCEE Methylmalonyl-CoA Epimerase (MCEE) MCEE->S_MM_CoA MCM Methylmalonyl-CoA Mutase (MCM) (Vitamin B12-dependent) MCM->R_MM_CoA

Caption: The canonical pathway for converting propionyl-CoA to succinyl-CoA.

Comparative Analysis of Pathway Enzymes

The presence and characteristics of the core enzymes differ significantly across species, which is critical for drug development and for selecting appropriate research models. For instance, many insect species lack detectable levels of vitamin B12 and utilize an alternative pathway that converts propionate (B1217596) to acetate.[3] In contrast, microorganisms exhibit a wide array of pathways for propionate metabolism, including the methylmalonyl-CoA pathway and the methylcitrate cycle.[3][4]

EnzymeHuman (Homo sapiens)Mouse (Mus musculus)Fruit Fly (Drosophila melanogaster)E. coli (Escherichia coli)Yeast (Saccharomyces cerevisiae)
Propionyl-CoA Carboxylase (PCC) Present (PCCA, PCCB)PresentPresentPresent (e.g., in prpB gene cluster)Present
Methylmalonyl-CoA Epimerase (MCEE) Present (MCEE)PresentPresentPresent (e.g., in prpB gene cluster)Present
Methylmalonyl-CoA Mutase (MCM) Present (MUT), Vitamin B12-dependentPresent, Vitamin B12-dependentAbsent (utilizes alternative pathway)Present (e.g., scpA), Vitamin B12-dependentAbsent (utilizes methylcitrate cycle)
Primary Propionate Pathway Methylmalonyl-CoAMethylmalonyl-CoAPropionate -> 3-hydroxypropionate (B73278) -> AcetateMethylmalonyl-CoA / Methylcitrate CycleMethylcitrate Cycle

dot

Caption: Comparison of major propionate catabolism pathways across species.

Enzyme Kinetics

Kinetic properties of MCM, particularly its affinity for the adenosylcobalamin (AdoCbl) cofactor, are crucial for enzyme function. Mutations affecting this interaction are a common cause of the mut⁻ form of methylmalonic acidemia, where the enzyme is present but has a reduced affinity for its cofactor.[1][8]

SpeciesEnzymeKₘ (AdoCbl)Vₘₐₓ (relative)Reference
Human (Wild-Type) MUT~5 µM100%[1]
Human (G717V mutation) MUT~2,300 µM (460-fold increase)~30%[8]
Human (R369H mutation) MUT~4,500 µM (900-fold increase)~100%[8]
S. meliloti MCMVaries with cobamide structure-[9]

Note: Kinetic values can vary based on experimental conditions. The data presented serves as a comparative reference.

Experimental Protocols

Accurate assessment of the methylmalonyl-CoA network requires robust experimental methodologies. Below are summaries of key protocols.

Protocol 1: Assay of Methylmalonyl-CoA Mutase (MCM) Activity

This protocol measures MCM activity by quantifying the conversion of methylmalonyl-CoA to succinyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and precise method.[10][11]

Objective: To determine the enzymatic activity of MCM in cell or tissue lysates.

Methodology:

  • Lysate Preparation: Prepare cell or tissue homogenates in a suitable buffer on ice. Peripheral lymphocytes or fibroblasts are commonly used.[10][12]

  • Enzyme Reaction:

    • Incubate the lysate with a reaction mixture containing methylmalonyl-CoA (substrate) and adenosylcobalamin (cofactor).

    • The reaction is typically run at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding an acid, such as formic acid.[13]

  • Quantification of Succinyl-CoA:

    • Separate the reaction product, succinyl-CoA, from the substrate using ultrahigh-performance liquid chromatography (UPLC).

    • Detect and quantify succinyl-CoA using tandem mass spectrometry (MS/MS).

  • Data Analysis: Calculate enzyme activity based on the amount of succinyl-CoA produced per unit time per milligram of protein.[12]

dotdot digraph "MCM_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, labelloc="t", label="Workflow for MCM Activity Assay", width=7.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

// Nodes A [label="Sample Preparation\n(e.g., Lymphocyte Lysate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Enzyme Reaction Incubation\n(Substrate + Cofactor + Lysate at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Quenching\n(e.g., Formic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="UPLC-MS/MS Analysis\n(Quantification of Succinyl-CoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Data Analysis\n(nmol/h/mg protein)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; }

References

Navigating Disease Severity in Methylmalonic Acidemia: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between metabolic markers and the clinical severity of methylmalonic acidemia (MMA) is paramount for developing effective therapies. This guide provides a comparative analysis of key biomarkers, with a focus on their relationship to disease phenotype, supported by experimental data and detailed methodologies.

Methylmalonic acidemia is a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body.[1][2] This is due to a deficiency in the enzyme methylmalonyl-CoA mutase (MCM) or in the synthesis of its cofactor, adenosylcobalamin (AdoCbl).[3][4] The resulting buildup of (S)-methylmalonyl-CoA and its hydrolyzed product, methylmalonic acid (MMA), leads to a wide spectrum of clinical manifestations, ranging from neonatal-onset ketoacidosis, neurological damage, and chronic kidney disease to milder, later-onset forms.[1][2][5][6]

While the intracellular accumulation of this compound is the direct cause of the metabolic disruption, its instability makes it difficult to measure directly in a clinical setting. Therefore, its downstream, more stable metabolite, methylmalonic acid (MMA), is the most commonly used biomarker to assess disease severity and monitor therapeutic response.[5]

Genotype-Phenotype Correlations: The Spectrum of MMA Severity

The clinical severity of MMA is closely linked to the underlying genetic defect. The most severe form, designated mut0, results from mutations in the MMUT gene that lead to a complete absence of MCM enzyme activity.[2][4] The mut- subtype has some residual enzyme activity and is typically associated with a less severe phenotype.[2][4] Defects in the synthesis of AdoCbl also lead to different forms of MMA, with cblB generally being more severe than cblA.[5][7]

This guide will compare the levels of key biomarkers across these different MMA subtypes, providing a quantitative basis for correlating biochemical markers with clinical severity.

Comparative Analysis of Biomarkers

The following tables summarize the quantitative data on the correlation between various biomarkers and the severity of MMA phenotypes.

BiomarkerMMA SubtypeMean Concentration (± SD)SignificanceReference
Serum Methylmalonic Acid (µmol/L) mut01587 ± 1792P<0.0001 compared to mut-, cblA, and controls[5]
mut-130.5 ± 106.0[5]
cblB647.1 ± 559.5Not significantly different from mut0[5]
cblA46.98 ± 32.91[5]
Controls0.195 ± 0.09[5]
Plasma Fibroblast Growth Factor-21 (FGF-21) (pg/ml) mut03271 ± 2787P<0.0001 compared with cblA[5]
mut-1691 ± 2491Not significantly different from mut0 and cblB[5]
cblB2084 ± 1246[5]
cblA598.7 ± 478.3[5]
Plasma Growth Differentiation Factor-15 (GDF-15) (pg/ml) mut03271 ± 2787P<0.0001 compared with cblA[5]
mut-1691 ± 2491Not significantly different from mut0 and cblB[5]
cblB2084 ± 1246[5]
cblA598.7 ± 478.3[5]
Plasma Propionylcarnitine (C3) (µmol/L) mut0Elevated in mut0 and cblB[5]
cblBElevated in mut0 and cblB[5]
cblASignificantly lower than mut- and cblB[5]
mut-[5]

Experimental Protocols

Quantification of Methylmalonic Acid (MMA)

The quantification of MMA in bodily fluids is a cornerstone of diagnosing and monitoring MMA. While various methods exist, gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique.

Principle: This method involves the extraction of organic acids from a patient's urine or plasma, followed by derivatization to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, allowing for precise identification and quantification of MMA.

Protocol Outline:

  • Sample Preparation:

    • Acidify the urine or plasma sample.

    • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to concentrate the organic acids.

  • Derivatization:

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

    • Heat the sample to facilitate the reaction, which converts the organic acids into their volatile trimethylsilyl (B98337) esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The sample is vaporized and carried through a capillary column by an inert gas.

    • The different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.

    • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

  • Quantification:

    • An internal standard (a known amount of a structurally similar but isotopically labeled compound) is added to the sample at the beginning of the procedure.

    • By comparing the peak area of the analyte (MMA) to the peak area of the internal standard, the concentration of MMA in the original sample can be accurately determined.

Measurement of Methylmalonyl-CoA Mutase (MCM) Activity

Assessing MCM enzyme activity directly in patient cells (e.g., fibroblasts or lymphocytes) provides valuable information for diagnosing MMA, distinguishing between different subtypes, and predicting disease severity.[3][8] Several methods have been developed, with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) being the preferred modern techniques due to their sensitivity and reliability.[3][9]

Principle: These assays measure the conversion of the substrate, methylmalonyl-CoA, to the product, succinyl-CoA, by the MCM enzyme in a cell lysate.[8][9]

UPLC-MS/MS Protocol Outline: [9]

  • Cell Culture and Lysate Preparation:

    • Culture patient-derived fibroblasts or isolate peripheral lymphocytes.

    • Harvest the cells and prepare a cell lysate to release the intracellular enzymes.

  • Enzyme Reaction:

    • Incubate the cell lysate with a reaction mixture containing the substrate (methylmalonyl-CoA) and the cofactor (adenosylcobalamin).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an acid or a solvent that denatures the enzyme.

    • Prepare the sample for UPLC-MS/MS analysis, which may involve protein precipitation and filtration.

  • UPLC-MS/MS Analysis:

    • Inject the sample into the UPLC-MS/MS system.

    • The UPLC separates succinyl-CoA from other components in the reaction mixture with high resolution and speed.

    • The tandem mass spectrometer provides highly specific and sensitive detection of succinyl-CoA.

  • Quantification:

    • The amount of succinyl-CoA produced is quantified by comparing its signal to a standard curve generated with known concentrations of succinyl-CoA.

    • The enzyme activity is then calculated and typically expressed as nmol of product formed per hour per mg of protein.

Visualizing the Pathways and Relationships

Metabolic_Pathway_of_Propionate_Metabolism Propionate Metabolism and the Defect in MMA cluster_defect Defect in MMA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA This compound Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MCM) Cofactor: AdoCbl MMA Methylmalonic Acid Methylmalonyl_CoA->MMA Hydrolysis TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Disease_Phenotype Disease Phenotype (Neurological damage, kidney disease) MMA->Disease_Phenotype MCM Deficiency (mut0, mut-) MCM Deficiency (mut0, mut-) AdoCbl Synthesis Defect (cblA, cblB) AdoCbl Synthesis Defect (cblA, cblB)

Caption: The metabolic pathway of propionate, highlighting the enzymatic step affected in MMA.

Experimental_Workflow_for_Biomarker_Analysis Workflow for Biomarker Analysis in MMA Patient_Sample Patient Sample (Blood, Urine, Fibroblasts) Metabolite_Quantification Metabolite Quantification (GC-MS, LC-MS/MS) Patient_Sample->Metabolite_Quantification Enzyme_Activity_Assay Enzyme Activity Assay (HPLC, UPLC-MS/MS) Patient_Sample->Enzyme_Activity_Assay Biomarker_Panel Biomarker Panel (MMA, FGF-21, GDF-15, C3) Metabolite_Quantification->Biomarker_Panel Data_Analysis Data Analysis and Correlation with Phenotype Enzyme_Activity_Assay->Data_Analysis Biomarker_Panel->Data_Analysis Clinical_Outcome Clinical Outcome Assessment Data_Analysis->Clinical_Outcome

Caption: A generalized workflow for the analysis of biomarkers in methylmalonic acidemia.

Genotype_Biochemical_Clinical_Correlation Correlation of Genotype, Biochemical Markers, and Clinical Severity in MMA cluster_genotype Genotype cluster_biochemical Biochemical Phenotype cluster_clinical Clinical Phenotype mut0 mut0 (No MCM activity) High_MMA High MMA, FGF-21, GDF-15 mut0->High_MMA mut_minus mut- (Residual MCM activity) Moderate_MMA Moderate MMA, FGF-21, GDF-15 mut_minus->Moderate_MMA cblB cblB cblB->High_MMA cblA cblA Low_MMA Low MMA, FGF-21, GDF-15 cblA->Low_MMA Severe Severe (Early onset, high morbidity) High_MMA->Severe Intermediate Intermediate Moderate_MMA->Intermediate Mild Mild (Later onset, better prognosis) Low_MMA->Mild

Caption: The relationship between genotype, biochemical markers, and clinical severity in MMA.

References

Safety Operating Guide

Navigating the Disposal of (S)-methylmalonyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle (S)-methylmalonyl-CoA with appropriate care, wearing standard personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Based on data for similar compounds, this compound is classified as a potential irritant.

Hazard Information:

Hazard TypeClassificationPrecautionary Statements
Skin IrritationCauses skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationCauses serious eye irritationP264, P280, P305+P351+P338, P337+P317
Respiratory IrritationMay cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Data sourced from PubChem CID 11966111 for this compound.[2]

In the event of a spill, the area should be evacuated. The spill should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and collected into a sealed, labeled container for disposal.[1]

Recommended Disposal Procedures

The primary and most compliant method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3] This ensures adherence to all local, state, and federal regulations.[3][4][5][6]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and compatible waste container.[3] The container must be sealable and in good condition.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[1][8]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[9] This area should be secure and away from incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

Experimental Protocol: Laboratory-Scale Chemical Inactivation

For small quantities, a chemical inactivation procedure to hydrolyze the thioester bond may be considered. This process should only be performed by trained personnel and with the explicit approval of your institution's EHS office. Thioesters can be hydrolyzed under basic conditions.[10]

Objective: To hydrolyze the thioester bond of this compound, rendering it biologically inactive.

Materials:

  • Waste this compound solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Hydrolysis: Place the aqueous waste solution of this compound in the reaction vessel with a stir bar. While stirring, slowly add 1 M NaOH solution to raise the pH to approximately 12. Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis of the thioester bond.

  • Neutralization: After the hydrolysis period, slowly add 1 M HCl solution to neutralize the mixture. Monitor the pH closely and continue to add HCl until the pH is between 6 and 8.[10]

  • Final Disposal: The resulting neutralized solution contains the hydrolysis products and salts. Consult with your EHS office to determine if this treated solution can be disposed of down the sanitary sewer with copious amounts of water, or if it must still be collected as hazardous waste.[1][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_treatment_allowed Is On-Site Treatment Permitted? consult_ehs->is_treatment_allowed collect_waste Collect in Labeled Hazardous Waste Container is_treatment_allowed->collect_waste No perform_hydrolysis Perform Laboratory-Scale Hydrolysis is_treatment_allowed->perform_hydrolysis Yes ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup end_disposal End of Disposal Process ehs_pickup->end_disposal check_neutralization Neutralize Solution (pH 6-8) perform_hydrolysis->check_neutralization check_neutralization->perform_hydrolysis No, adjust pH dispose_treated Dispose of Treated Waste per EHS Guidance check_neutralization->dispose_treated Yes dispose_treated->end_disposal

Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling (S)-methylmalonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of biochemicals is paramount. This document provides immediate, essential safety and logistical information for (S)-methylmalonyl-CoA, including detailed operational and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a biochemical intermediate in several metabolic pathways. While one supplier, Cayman Chemical, indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), PubChem lists it as a skin, eye, and respiratory irritant[1][2]. Due to this conflicting information, a cautious approach is recommended. This material should be considered hazardous until further information becomes available[3].

As a minimum, personnel handling this compound should wear standard laboratory personal protective equipment (PPE):

  • Lab Coat: To protect clothing and skin from potential splashes[4][5].

  • Safety Glasses with Side Shields or Goggles: To protect eyes from splashes or aerosols[4][5].

  • Gloves: Disposable nitrile gloves are recommended for incidental contact. If prolonged contact is anticipated, consider double-gloving or using gloves with higher chemical resistance[4][6].

In situations where aerosols may be generated, such as when weighing the solid form or preparing solutions, additional precautions should be taken:

  • Face Shield: To be worn in addition to safety glasses or goggles for enhanced protection against splashes[4][5].

  • Respiratory Protection: If working outside of a certified chemical fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary[5][6][7].

Table 1: Hazard and Precautionary Summary for this compound

Hazard Classification (According to PubChem)GHS Hazard StatementsRecommended PPE
Skin IrritantH315: Causes skin irritationLab coat, Nitrile gloves
Eye IrritantH319: Causes serious eye irritationSafety glasses with side shields or goggles; Face shield for splash hazards
Respiratory IrritantH335: May cause respiratory irritationWork in a well-ventilated area or chemical fume hood. If not feasible, use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.

  • Verify that the container is properly labeled and sealed.

  • If the container is compromised, follow your institution's spill response procedure.

2. Storage:

  • This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability[3].

  • Store in a tightly sealed, clearly labeled container in a designated cold storage unit.

  • Avoid repeated freeze-thaw cycles[8].

3. Preparation of Solutions:

  • Aqueous solutions of this compound can be prepared by dissolving the solid in an appropriate buffer, such as PBS (pH 7.2)[3].

  • The solubility in PBS (pH 7.2) is approximately 10 mg/mL[3].

  • It is recommended to prepare solutions fresh for each use, as aqueous solutions are not recommended for storage for more than one day[3].

  • All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.

4. Experimental Use:

  • Always wear the recommended PPE when handling this compound.

  • Avoid direct contact with the skin, eyes, and clothing[3].

  • Wash hands thoroughly after handling, even if gloves were worn[3][9].

  • Do not eat, drink, or smoke in the laboratory.

5. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent material.

  • Clean the spill area with a suitable decontaminating agent.

  • For larger spills, follow your institution's established emergency procedures.

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • This includes unused solid material, contaminated solutions, and disposable labware (e.g., pipette tips, tubes, gloves).

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a compatible, leak-proof, and clearly labeled container.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the safe handling of this compound.

Safe_Handling_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal Receiving_Inspection Receiving and Inspection Storage Storage (-20°C) Receiving_Inspection->Storage Store Securely Solution_Preparation Solution Preparation (in Fume Hood) Storage->Solution_Preparation Prepare Fresh Experimental_Use Experimental Use Solution_Preparation->Experimental_Use Use in Experiment Waste_Segregation Waste Segregation Experimental_Use->Waste_Segregation Generate Waste Waste_Collection Waste Collection Waste_Segregation->Waste_Collection Collect Waste Final_Disposal Final Disposal (via EHS) Waste_Collection->Final_Disposal Dispose Properly

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。